Technical Documentation Center

1-Ethyl-1-(o-tolyl)urea Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Ethyl-1-(o-tolyl)urea
  • CAS: 20722-63-8

Core Science & Biosynthesis

Foundational

Advanced Structural and Pharmacological Profiling of 1-Ethyl-1-(o-tolyl)urea

Executive Summary As drug discovery and agrochemical development pivot toward highly specific, conformationally restricted pharmacophores, substituted ureas have emerged as critical structural motifs. 1-Ethyl-1-(o-tolyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery and agrochemical development pivot toward highly specific, conformationally restricted pharmacophores, substituted ureas have emerged as critical structural motifs. 1-Ethyl-1-(o-tolyl)urea (CAS: 20722-63-8) is an N,N-disubstituted urea derivative characterized by unique steric and electronic properties. This technical guide provides an in-depth analysis of its structural dynamics, a self-validating synthetic protocol, and its mechanistic utility as a bidentate hydrogen-bonding scaffold in target-directed molecular design.

Physicochemical Properties & Structural Dynamics

The structural efficacy of 1-Ethyl-1-(o-tolyl)urea lies in its specific substitution pattern. The presence of both an ethyl group and an ortho-methylphenyl (o-tolyl) group on the same nitrogen atom (N1) induces significant steric crowding.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 1-Ethyl-1-(o-tolyl)urea
CAS Number 20722-63-8
Linear Formula C₁₀H₁₄N₂O
Molecular Weight 178.236 g/mol
H-Bond Donors 1 (Terminal -NH₂ group)
H-Bond Acceptors 1 (Urea Carbonyl -C=O)
Rotatable Bonds 2 (N-Aryl, N-Ethyl)

Causality in Structural Conformation: The ortho-methyl group on the phenyl ring is not merely a lipophilic appendage; it acts as a steric wedge. The spatial clash between the ortho-methyl group and the N-ethyl group forces the aromatic ring to twist out of the urea plane. This torsional restriction minimizes the entropic penalty upon binding to a target receptor, effectively "locking" the molecule into a bioactive conformation that is highly favored for insertion into narrow, hydrophobic enzymatic clefts[1].

De Novo Synthesis and Purification Protocol

The synthesis of N,N-disubstituted ureas requires careful modulation of nucleophilicity and electrophilicity. The following protocol utilizes the classic Wöhler-type in situ generation of isocyanic acid.

The Self-Validating Chemical Logic: Why use acetic acid instead of a strong mineral acid like HCl? If HCl were used, the secondary amine precursor (N-ethyl-o-toluidine, pKa ~5) would be completely protonated, rendering it non-nucleophilic. Glacial acetic acid (pKa 4.76) provides a perfectly buffered environment. It is strong enough to protonate the cyanate anion to generate the reactive electrophile (isocyanic acid, HNCO) but weak enough to maintain a sufficient equilibrium concentration of the free, unprotonated amine to drive the nucleophilic attack. This creates a self-regulating, pH-balanced reaction system.

Step-by-Step Methodology
  • Precursor Preparation: Dissolve 10.0 mmol of N-ethyl-o-toluidine in 15 mL of a 1:1 mixture of glacial acetic acid and deionized water in a 50 mL round-bottom flask.

  • Electrophile Generation: Prepare a concentrated solution of 15.0 mmol sodium cyanate (NaOCN) in 5 mL of water.

  • Nucleophilic Addition: Add the NaOCN solution dropwise to the amine mixture over 15 minutes. Maintain the reaction temperature strictly between 35–40°C. Note: The mild heating overcomes the steric hindrance of the bulky N-ethyl and o-tolyl groups without causing the rapid degradation of HNCO.

  • Reaction Maturation: Stir the mixture continuously for 4 to 6 hours. The progression can be monitored via TLC (Hexane:EtOAc 7:3) until the secondary amine spot is consumed.

  • Quenching & Precipitation: Pour the reaction mixture into 50 mL of crushed ice water. The sudden shift in solvent polarity and temperature forces the hydrophobic 1-Ethyl-1-(o-tolyl)urea to precipitate as a white solid.

  • Isolation: Filter the precipitate under vacuum, wash extensively with cold water to remove residual acetic acid and sodium acetate, and recrystallize from an ethanol/water gradient to achieve >98% purity.

SynthesisWorkflow A N-Ethyl-o-toluidine (Secondary Amine) D Nucleophilic Addition (35-40°C) A->D Steric hindrance moderates attack B NaOCN + AcOH (Reagent System) C Isocyanic Acid (HNCO) (In Situ Electrophile) B->C Protonation C->D Electrophilic Carbon E 1-Ethyl-1-(o-tolyl)urea (Precipitation & Isolation) D->E Ice water quench

Caption: Workflow for the synthesis of 1-Ethyl-1-(o-tolyl)urea via in situ isocyanic acid generation.

Applications in Drug Discovery (Pharmacophore Utility)

Substituted ureas are highly privileged structures in modern medicinal chemistry[2]. The urea moiety acts as a highly stable, bidentate hydrogen-bonding network.

1-Ethyl-1-(o-tolyl)urea serves as a foundational scaffold for designing inhibitors against enzymes like Soluble Epoxide Hydrolase (sEH) and various Kinases [1].

  • sEH Inhibition: The urea carbonyl oxygen acts as a hydrogen bond acceptor to catalytic tyrosine residues, while the terminal -NH₂ acts as a donor to aspartic acid residues. The N-ethyl and o-tolyl groups act as a dual-pronged lipophilic anchor, burying themselves into the adjacent hydrophobic channels of the sEH active site, displacing high-energy water molecules and driving binding affinity through the hydrophobic effect[1].

  • Kinase Hinge Binding: In kinase targets (e.g., p38 MAP kinase), the urea motif mimics the hydrogen-bonding pattern of the adenine ring of ATP, allowing the o-tolyl group to project into the highly sought-after "DFG-out" allosteric pocket[2].

TargetInteraction Urea 1-Ethyl-1-(o-tolyl)urea (Pharmacophore) Hbond Bidentate H-Bonding (Urea Carbonyl & NH2) Urea->Hbond Hydrophobic Hydrophobic Pocket Burial (o-Tolyl & Ethyl groups) Urea->Hydrophobic Target Target Enzyme (e.g., sEH / Kinase) Inhibition Enzyme Inhibition (Conformational Lock) Target->Inhibition Hbond->Target Asp/Glu/Tyr residues Hydrophobic->Target Lipophilic clefts

Caption: Pharmacological interaction model of the substituted urea motif with target enzyme binding pockets.

References

  • Biochemical Pharmacology (PMC) - In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors. Available at: [Link]

  • Journal of Medicinal Chemistry (PMC) - Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Available at:[Link]

Sources

Exploratory

Unsymmetrical Phenylurea Derivatives: A Comprehensive Technical Guide on Synthesis, Mechanisms, and Applications

Executive Summary Unsymmetrical phenylurea derivatives (N,N′-diarylureas) represent a privileged pharmacophore in modern medicinal chemistry and agrochemical development[1]. Characterized by their exceptional metabolic s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Unsymmetrical phenylurea derivatives (N,N′-diarylureas) represent a privileged pharmacophore in modern medicinal chemistry and agrochemical development[1]. Characterized by their exceptional metabolic stability and dual capacity to act as both hydrogen-bond donors and acceptors, these compounds form the structural backbone of blockbuster multikinase inhibitors (e.g., Sorafenib) and broad-spectrum herbicides (e.g., Diuron, Linuron)[1][2].

Historically, the synthesis of unsymmetrical ureas relied heavily on the reaction of amines with highly toxic, phosgene-derived isocyanates[2][3]. As an Application Scientist focused on scalable and green chemical workflows, this guide synthesizes the latest advancements in phosgene-free and transition-metal-catalyzed methodologies. By understanding the causality behind these experimental designs, researchers can optimize substrate scope, improve safety profiles, and accelerate drug development pipelines.

Mechanism of Action: The Diarylurea Pharmacophore

The biological efficacy of unsymmetrical phenylureas stems from the rigid, planar nature of the N–C(O)–N linkage. In oncology, this structural motif is highly effective at anchoring into the ATP-binding pockets of various kinases[1].

Case Study: Sorafenib (Nexavar)

Sorafenib is a prototypical unsymmetrical diarylurea that acts as a Type II kinase inhibitor[1]. The urea moiety forms critical hydrogen bonds with the highly conserved glutamate (Glu885) and aspartate (Asp1046) residues in the DFG-out conformation of the kinase domain[1][4]. This binding physically obstructs the activation loop, shutting down the downstream signaling cascade responsible for tumor proliferation.

MOA RTK Receptor Tyrosine Kinase (VEGFR/PDGFR) RAS RAS Activation RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation & Angiogenesis ERK->Proliferation Gene Transcription Sorafenib Unsymmetrical Phenylurea (Sorafenib) Sorafenib->RTK Inhibits Sorafenib->RAF Inhibits

Figure 1: Sorafenib mechanism of action disrupting the RTK/RAS/RAF/MEK/ERK signaling pathway.

Advanced Synthetic Methodologies

To circumvent the hazards of phosgene gas and the poor chemoselectivity of traditional methods (which often yield symmetrical urea byproducts), three distinct modern synthetic routes have been developed.

Method A: Palladium-Catalyzed C–N Cross-Coupling (The Buchwald Protocol)

Developed by the Buchwald group, this protocol utilizes a two-pot arylation-deprotection-arylation sequence starting from inexpensive benzylurea[3][5]. Causality & Design: Benzylurea is chosen because the benzyl group acts as a robust protecting group during the first Pd-catalyzed C-N coupling, preventing over-arylation[6]. The use of a bulky biarylphosphine ligand (L1) is critical; its steric bulk prevents the catalyst from being deactivated by the urea substrate and facilitates the challenging reductive elimination step[5][7].

Workflow Step1 Step 1: 1st Arylation Benzylurea + Ar1-X Pd(OAc)2, L1, Cs2CO3 Step2 Step 2: Deprotection Acidic Hydrolysis (TFA) or H2/Pd Step1->Step2 Intermediate Isolation Step3 Step 3: 2nd Arylation Monoarylurea + Ar2-X Pd(OAc)2, L1, Cs2CO3 Step2->Step3 Monoarylurea Product Unsymmetrical N,N'-Diarylurea Step3->Product Final Yield

Figure 2: Two-pot Pd-catalyzed C-N cross-coupling workflow for unsymmetrical diarylureas.

Method B: Phosgene-Free Synthesis via Dioxazolone Isocyanate Surrogates

This green-chemistry approach utilizes 3-substituted dioxazolones as stable, solid precursors[8][9]. Causality & Design: Under mild heating in the presence of a weak base (sodium acetate), dioxazolones undergo a Lossen-like rearrangement and decarboxylation to generate an isocyanate in situ[9]. Because the isocyanate is consumed immediately by the amine nucleophile in the methanol solvent, the formation of unwanted symmetrical ureas is completely suppressed[2].

Method C: Oxidative Cross-Coupling of Formamides

Reddy et al. established a metal-free route involving the oxidative cross-coupling of N-aryl formamides with amines using hypervalent iodine reagents[10]. Causality & Design: The hypervalent iodine oxidizes the formamide, triggering a rearrangement that directly yields the isocyanate intermediate. This method is highly valuable when starting from formamides rather than pre-functionalized aryl halides.

Quantitative Data & Substrate Scope

The following table summarizes the operational parameters and quantitative yields of the three primary methodologies discussed above, providing a comparative matrix for experimental design.

MethodologyPrimary Reagents / CatalystsSolvent & TempTarget ScopeAvg. YieldGreen Metrics / Advantages
Pd-Catalyzed Coupling [3][5]Benzylurea, Ar-X, Pd(OAc)2, Biarylphosphine (L1), Cs2CO3THF, 85 °CElectron-rich, deficient, and heteroaryl halides75 - 99%Avoids isocyanates entirely; high modularity for drug discovery.
Dioxazolone Surrogates [8][9]3-substituted dioxazolones, Amines, NaOAcMeOH, 60 °CMono-, di-, and trisubstituted phenylureas80 - 95%Phosgene-free, metal-free, high atom economy, simple filtration.
Oxidative Coupling N-aryl formamides, Amines, Hypervalent IodineDCM, 25 °CCyclic amines, secondary amines70 - 85%Metal-free, utilizes stable formamide precursors.

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific Quality Control (QC) checkpoints to verify mechanistic success at each stage.

Protocol 1: Pd-Catalyzed Synthesis of Omecamtiv Mecarbil Precursor[7][12]

Objective: Synthesize a monoarylurea intermediate via the Buchwald protocol.

  • Preparation of the Catalytic Complex: In a nitrogen-filled glovebox, combine Pd(OAc)2 (1 mol %) and biarylphosphine ligand L1 (3 mol %) in anhydrous THF. Stir for 5 minutes to ensure full complexation. Causality: Pre-mixing ensures the active Pd(0) species is fully ligated before exposure to the base, preventing palladium black precipitation.

  • Reagent Addition: Add benzylurea (1.2 mmol), 5-bromo-2-methylpyridine (1.0 mmol), and Cs2CO3 (1.4 mmol) to the reaction vial. Seal with a PTFE septum.

  • Cross-Coupling: Heat the mixture at 85 °C for 2 hours.

    • Self-Validation Checkpoint 1: Monitor via TLC (UV active). The disappearance of the aryl bromide spot indicates complete oxidative addition and reductive elimination.

  • Deprotection: Cool the mixture, filter through Celite, and concentrate. Dissolve the crude intermediate in Trifluoroacetic Acid (TFA) and heat to 60 °C for 4 hours to cleave the benzyl group.

    • Self-Validation Checkpoint 2: Perform LC-MS on the crude. Look for the mass peak corresponding to the loss of the benzyl group (M-91).

  • Isolation: Neutralize with saturated NaHCO3, extract with EtOAc, and purify via flash chromatography to yield the monoarylurea.

Protocol 2: Phosgene-Free Synthesis using 3-Substituted Dioxazolones[2][10]

Objective: Synthesize the herbicide Daimuron or a Sorafenib precursor.

  • Reaction Setup: In a round-bottom flask open to the air, dissolve the specific 3-substituted dioxazolone (1.0 mmol) and the target amine (1.1 mmol) in reagent-grade methanol (3.0 mL).

  • Base Addition: Add sodium acetate (NaOAc, 1.0 mmol) to the solution. Causality: NaOAc acts as a mild base to promote the decarboxylative rearrangement of the dioxazolone without hydrolyzing the resulting isocyanate.

  • In Situ Generation & Trapping: Heat the mixture to 60 °C for 3 hours.

    • Self-Validation Checkpoint 1: If monitored by in-situ FTIR, a transient peak at ~2270 cm⁻¹ will appear and rapidly disappear, confirming the generation and immediate consumption of the isocyanate intermediate.

  • Product Isolation: Allow the reaction to cool to room temperature. The unsymmetrical phenylurea will typically precipitate out of the methanol solution.

    • Self-Validation Checkpoint 2: Filter the precipitate and analyze via ¹H NMR. The presence of two distinct, broad singlet peaks between 8.0 ppm and 9.5 ppm confirms the formation of the unsymmetrical N,N'-diarylurea linkage.

Conclusion

The transition from hazardous, phosgene-dependent syntheses to modern, catalytic, and surrogate-based methodologies represents a monumental leap in the preparation of unsymmetrical phenylurea derivatives. By leveraging Pd-catalyzed C-N cross-coupling or dioxazolone-based isocyanate surrogates, researchers can achieve unprecedented chemoselectivity and substrate scope. Understanding the mechanistic causality behind these protocols ensures robust, scalable, and self-validating workflows critical for the rapid advancement of novel therapeutics and agrochemicals.

References

  • Breitler, S., Oldenhuis, N. J., Fors, B. P., & Buchwald, S. L. (2011). Synthesis of Unsymmetrical Diarylureas via Pd-Catalyzed C–N Cross-Coupling Reactions. Organic Letters, 13(12), 3262-3265.
  • Vinogradova, E., et al. (2012). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Triflates with Sodium Cyanate: A Practical Synthesis of Unsymmetrical Ureas. Journal of the American Chemical Society, 134, 11132-11135.
  • Reddy, N. V., et al. (2015). Synthesis of unsymmetrical phenylurea derivatives via oxidative cross coupling of aryl formamides with amines under metal-free conditions. New Journal of Chemistry, 39(2), 805-809.
  • Green Chemistry Letters and Reviews (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Taylor & Francis.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health (PMC).

Sources

Foundational

The Biological Activity and Therapeutic Potential of 1,1-Disubstituted Urea Compounds: A Technical Guide

As drug discovery and agrochemical development evolve, the urea pharmacophore remains a cornerstone of rational molecular design. While symmetric and asymmetric 1,3-disubstituted ureas have historically dominated the lit...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and agrochemical development evolve, the urea pharmacophore remains a cornerstone of rational molecular design. While symmetric and asymmetric 1,3-disubstituted ureas have historically dominated the literature—most notably as inhibitors of soluble epoxide hydrolase (sEH)—1,1-disubstituted ureas represent a distinct, highly specialized structural class.

By altering the substitution pattern to localize both organic groups on a single nitrogen atom (R₁R₂N-CO-NH₂ or R₁R₂N-CO-NHR₃), medicinal chemists fundamentally change the molecule's dihedral angle, steric bulk, and hydrogen-bonding capacity. This guide provides an in-depth analysis of the biological activities, structure-activity relationships (SAR), and experimental methodologies associated with 1,1-disubstituted urea compounds.

Mechanistic Grounding: The Steric and Electronic Paradigm

The biological divergence between 1,1-disubstituted and 1,3-disubstituted ureas is rooted in their hydrogen-bonding networks[1].

The Loss of Bidentate Hydrogen Bonding

In targets like soluble epoxide hydrolase (sEH), the urea moiety must donate two hydrogen bonds to an active-site aspartate residue to mimic the transition state of epoxide hydrolysis. Because 1,1-disubstituted ureas feature a tertiary nitrogen, they lack the second N-H proton required to fulfill this bidentate requirement. Consequently, moving from a 1,3-disubstituted to a 1,1-disubstituted architecture completely abolishes sEH inhibitory activity[2].

Photosystem II (PSII) Inhibition

What 1,1-disubstituted ureas lack in bidentate hydrogen bonding, they make up for in highly specific steric geometries. In agrochemistry, 1,1-dimethyl-3-phenylureas (e.g., Diuron) are potent herbicides. The 1,1-disubstitution creates a specific spatial wedge that allows the molecule to competitively bind to the Q_b plastoquinone-binding pocket on the D1 protein of Photosystem II, effectively blocking electron transport and halting photosynthesis[3].

Oncology and Antimicrobial Applications

Recent pharmaceutical research has repurposed the 1,1-disubstituted scaffold for oncology and infectious diseases. Unsymmetrical 1,1-disubstituted ureas containing phenethylamine rings have demonstrated significant dose-dependent cytotoxicity against human cervical cancer (HeLa) and non-small cell lung carcinoma (A549) cell lines[4]. Furthermore, fusing the 1,1-disubstituted urea core with 1,2,4-triazole moieties yields compounds with potent antifungal activity against agricultural and human pathogens[5].

Quantitative Structure-Activity Relationship (SAR) Profile

To guide rational drug design, the following table summarizes how shifting the substitution pattern on the urea core dictates its primary biological target and efficacy.

Substitution PatternPrimary Biological TargetMechanism of ActionTypical Efficacy (IC₅₀)Key Limitation
1,1-Disubstituted (R₁R₂N-CO-NH₂)Kinases, Cancer Cell Lines (e.g., HeLa)[4]Apoptosis induction, allosteric kinase inhibitionModerate to High (10 - 50 µM)Poor aqueous solubility requiring formulation optimization
1,1,3-Trisubstituted (R₁R₂N-CO-NHR₃)Photosystem II (Plants)[3]Q_b site competitive bindingVery High (nM to low µM)Off-target toxicity in non-plant species
1,3-Disubstituted (R₁NH-CO-NHR₂)Soluble Epoxide Hydrolase (sEH)[2]Transition state mimicry (bidentate H-bond)Extremely High (< 10 nM)Rapid in vivo metabolism and poor pharmacokinetic half-life

Visualizing the Mechanism of Action

The following diagram illustrates the exact point of intervention for 1,1-disubstituted urea compounds within the Photosystem II electron transport chain.

PSII_Pathway Light Photon P680 P680 Reaction Center Light->P680 Excitation Pheo Pheophytin P680->Pheo e- transfer Qa Plastoquinone Qa Pheo->Qa e- transfer Qb Plastoquinone Qb Site Qa->Qb e- transfer Cytb6f Cytochrome b6f Qb->Cytb6f e- transfer Urea 1,1-Disubstituted Urea Inhibitor Urea->Qb Competitive Binding (Blocks e- flow)

Mechanism of 1,1-disubstituted urea competitive inhibition at the PSII Qb plastoquinone binding site.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating causality for every critical experimental choice.

Anhydrous Synthesis of 1,1-Disubstituted Ureas

Objective: Synthesize a high-purity 1,1-disubstituted urea derivative while preventing the formation of symmetric 1,3-disubstituted byproducts.

  • Step 1: Preparation of the Amine Solution. Dissolve the secondary amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Argon prevents atmospheric moisture from hydrolyzing the highly reactive isocyanate in subsequent steps. Water reacts with isocyanates to form unstable carbamic acids, which decarboxylate into primary amines and subsequently form unwanted symmetric 1,3-disubstituted ureas.

  • Step 2: Electrophile Addition. Cool the solution to 0°C using an ice bath. Slowly add the isocyanate or nitrourea (1.05 eq) dropwise over 15 minutes.

    • Causality: The nucleophilic addition of an amine to an isocyanate is highly exothermic. Cooling controls the reaction kinetics, minimizing side reactions such as isocyanate dimerization.

  • Step 3: Reaction Maturation. Remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Step 4: Quenching and Washing. Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

    • Causality: NaHCO₃ neutralizes any acidic byproducts, while Na₂SO₄ removes residual water prior to concentration, ensuring the product does not degrade during solvent evaporation.

  • Step 5: Purification. Concentrate the organic layer under reduced pressure. Recrystallize the crude solid from hot ethanol to yield the pure 1,1-disubstituted urea.

Synthetic_Workflow Amine Secondary Amine (R1R2NH) Reaction Nucleophilic Addition Amine->Reaction Electrophile Isocyanate / Nitrourea (R3-NCO) Electrophile->Reaction Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->Reaction Prevents hydrolysis Product 1,1-Disubstituted Urea (R1R2N-CO-NHR3) Reaction->Product Purification Recrystallization (High Purity) Product->Purification

Anhydrous synthetic workflow for 1,1-disubstituted ureas via nucleophilic addition to isocyanates.

In Vitro Antiproliferative Evaluation (MTT Assay)

Objective: Quantify the cytotoxic efficacy of 1,1-disubstituted ureas against target cancer cell lines (e.g., HeLa, A549)[4].

  • Step 1: Cell Seeding. Seed cells in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Step 2: Compound Treatment. Prepare serial dilutions of the urea compound in DMSO. Ensure the final DMSO concentration in the well remains <0.5%. Treat the cells and incubate for 48 hours.

    • Causality: A 48-hour window allows sufficient time for the compound to penetrate the cell membrane, interact with intracellular targets, and induce measurable apoptosis. Keeping DMSO <0.5% validates that cell death is caused by the compound, not solvent toxicity.

  • Step 3: MTT Addition. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Causality: This is a self-validating metabolic step. Viable cells with active mitochondrial succinate dehydrogenase will convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals. A lack of color change directly correlates to cell death.

  • Step 4: Solubilization and Quantification. Discard the media and add 100 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader and calculate the IC₅₀ using non-linear regression analysis.

References

1.[2] Morisseau, C., et al. "Potent urea and carbamate inhibitors of soluble epoxide hydrolases." Proceedings of the National Academy of Sciences 96.19 (1999): 10637-10642. 2.[1] Sapkal, B. M., et al. "Recent Advances in Synthesis and Biological Applications of Substituted Ureas." Current Organic Chemistry 25.16 (2021): 1894-1922. 3.[5] Ozturk, I. "Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties." Molecules 18.3 (2013): 3563-3577. 4.[4] Ozturk, et al. "The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties." Biointerface Research in Applied Chemistry 12.3 (2021): 3323-3333. 5.[3] Gucma, M., et al. "NMR Studies on 1,3-Dipolar Cycloaddition of Nitrile Oxides to Norbornenes." ResearchGate (2025). 3

Sources

Exploratory

The o-Tolyl Urea Pharmacophore: Structure-Activity Relationships and Multi-Target Therapeutic Applications

Executive Summary The rational design of small-molecule therapeutics heavily relies on the deployment of privileged scaffolds—molecular frameworks capable of providing high-affinity interactions across diverse biological...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics heavily relies on the deployment of privileged scaffolds—molecular frameworks capable of providing high-affinity interactions across diverse biological targets. Among these, the o-tolyl urea moiety has emerged as a highly versatile pharmacophore. By combining the robust hydrogen-bonding capacity of the urea linker with the unique steric and electronic properties of an ortho-methyl substituted phenyl ring, this scaffold offers medicinal chemists a powerful tool for optimizing both target selectivity and metabolic stability.

This technical whitepaper provides an in-depth analysis of the Structure-Activity Relationship (SAR) of o-tolyl urea analogs. Drawing on recent breakthroughs in oncology, metabolic disease, and infectious disease, we dissect the mechanistic causality behind the scaffold's efficacy and provide validated, self-contained experimental workflows for its synthesis and biological evaluation.

Mechanistic Rationale of the o-Tolyl Urea Scaffold

The pharmacological utility of the o-tolyl urea scaffold is driven by two distinct structural components acting in synergy:

  • The Urea Linker (

    
    ):  The urea group is a rigid, planar moiety that acts as a bidentate hydrogen-bond donor (via the two 
    
    
    
    protons) and a potent hydrogen-bond acceptor (via the carbonyl oxygen). This dual nature allows it to anchor tightly to polar residues (e.g., Glutamate, Asparagine, or Histidine) within enzyme active sites.
  • The o-Tolyl Group (2-Methylphenyl): The substitution of a methyl group at the ortho position introduces critical steric hindrance. This restricts the free rotation around the

    
     bond, effectively "locking" the molecule into a bioactive conformation. This conformational restriction reduces the entropic penalty upon target binding [1]. Furthermore, the steric bulk shields the aromatic ring from cytochrome P450-mediated aromatic hydroxylation, significantly enhancing the molecule's metabolic half-life compared to unsubstituted phenyl analogs.
    

SAR_Mechanism Target Target Enzyme (e.g., CA IX, α-Glucosidase) Urea Urea Linker (NH-CO-NH) Hbond H-Bonding Network (Donor/Acceptor) Urea->Hbond oTolyl o-Tolyl Group (2-Methylphenyl) Steric Hydrophobic Pocket & Steric Locking oTolyl->Steric Hbond->Target Active Site Binding Steric->Target Isoform Selectivity

Fig 1. Mechanistic binding pathway of the o-tolyl urea pharmacophore to target enzymes.

Target-Specific SAR Case Studies

To understand the broad applicability of the o-tolyl urea scaffold, we must examine its behavior across varied enzymatic landscapes.

Oncology: Selective Inhibition of Carbonic Anhydrase IX (CA IX)

Tumor hypoxia triggers the overexpression of Carbonic Anhydrase IX (CA IX), a transmembrane metalloenzyme that regulates intracellular pH, promoting tumor survival and metastasis. Traditional sulfonamide inhibitors often suffer from off-target toxicity due to cross-reactivity with cytosolic CA I and CA II.

Recent development of ureidosulfocoumarin derivatives has demonstrated that non-sulfonamide o-tolyl urea analogs act as highly selective CA IX inhibitors [2]. The o-tolyl urea derivative (Compound 5j ) exhibited a


 of 23.6 nM against hCA IX. The ortho-methyl group precisely occupies a narrow hydrophobic sub-pocket unique to the CA IX active site, creating a steric clash if forced into the smaller active sites of CA I or CA II, thereby driving isoform selectivity.
Metabolic Disease: α-Glucosidase Inhibition

In the management of Type II Diabetes Mellitus (T2DM), inhibiting α-glucosidase delays carbohydrate digestion, blunting postprandial hyperglycemic spikes. A recent library of diphenyl urea-clubbed imine analogs revealed profound SAR dependencies based on the position of the methyl group on the terminal phenyl ring [1].

When comparing positional isomers, the meta-methyl derivative (3h ) showed the highest potency (


). The ortho-methyl (o-tolyl) derivative (3g ) maintained excellent potency (

), drastically outperforming the clinical standard Acarbose (

). Molecular docking confirmed that the urea

groups form critical hydrogen bonds with Glu277 and Asn350 in the enzyme's catalytic domain, while the o-tolyl group stabilizes the complex via hydrophobic interactions.
Infectious Disease: Lanosterol 14α-Demethylase (CYP51) Targeting

The emergence of fluconazole-resistant Candida albicans necessitates novel antifungal scaffolds. By hybridizing the core azole pharmacophore with an o-tolyl urea moiety, researchers developed compounds capable of overcoming resistance [3]. The urea linker acts as a dual H-bond donor/acceptor targeting specific fungal residues (HIS-374/HIS-377), while the o-tolyl group enhances lipophilicity, facilitating penetration through the complex fungal cell wall and positioning the molecule optimally within the CYP51 binding pocket.

Quantitative SAR Data Analysis

The following table synthesizes the quantitative biological evaluation of o-tolyl urea analogs across the discussed therapeutic targets, highlighting the scaffold's versatility.

Therapeutic AreaTarget EnzymeRepresentative CompoundSubstitutionPotency (

/

)
Reference Control
Metabolic (T2DM) α-GlucosidaseCompound 3g ortho-methyl

Acarbose (

)
Metabolic (T2DM) α-GlucosidaseCompound 3h meta-methyl

Acarbose (

)
Metabolic (T2DM) α-GlucosidaseCompound 3i para-methyl

Acarbose (

)
Oncology hCA IXCompound 5j ortho-methyl

Acetazolamide (

)

Experimental Workflows & Protocols

To ensure reproducibility and scientific rigor, the following self-validating protocols detail the synthesis and biological evaluation of o-tolyl urea analogs.

Experimental_Workflow Step1 1. Amine & Isocyanate Coupling (0°C to RT) Step2 2. Product Purification (Silica Gel Chromatography) Step1->Step2 Step3 3. Structural Validation (NMR, FTIR, HRMS) Step2->Step3 Step4 4. In Vitro Enzyme Assays (IC50 / Ki Determination) Step3->Step4 Step5 5. In Silico Docking & SAR Optimization Step4->Step5

Fig 2. Standardized experimental workflow for the synthesis and evaluation of urea analogs.

General Synthesis Protocol for o-Tolyl Urea Derivatives

The formation of the urea linkage is most efficiently achieved via the nucleophilic addition of a primary amine to an isocyanate.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the desired primary amine in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 1.2 equivalents of Triethylamine (TEA). Causality: TEA acts as a non-nucleophilic base to scavenge any trace acids and enhance the nucleophilicity of the primary amine.

  • Temperature Control: Cool the reaction flask to 0°C using an ice bath. Causality: The reaction between amines and isocyanates is highly exothermic. Cooling prevents the thermal degradation of the isocyanate and minimizes the formation of symmetric urea byproducts.

  • Coupling: Add 1.1 equivalents of o-tolyl isocyanate dropwise over 15 minutes. Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

  • Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system.

  • Workup & Purification: Quench the reaction with distilled water. Extract the organic layer, wash with brine, and dry over anhydrous

    
    . Concentrate under reduced pressure and purify the crude product via silica gel column chromatography.
    
  • Validation Checkpoint: Confirm successful synthesis via

    
    -NMR. The appearance of two distinct singlet peaks between 
    
    
    
    8.0–9.5 ppm is indicative of the newly formed urea
    
    
    protons.
High-Throughput In Vitro α-Glucosidase Inhibition Assay

To quantify the antidiabetic potential of the synthesized analogs, a colorimetric enzyme kinetics assay is employed.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 M phosphate buffer solution adjusted strictly to pH 6.8. Causality: α-Glucosidase is highly sensitive to pH fluctuations; pH 6.8 mimics the physiological environment of the small intestine where the enzyme operates.

  • Enzyme/Inhibitor Incubation: In a 96-well microplate, combine 10

    
     of the test compound (dissolved in DMSO, serially diluted) with 20 
    
    
    
    of α-glucosidase solution (0.5 U/mL). Incubate at 37°C for 15 minutes. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme prior to the introduction of the substrate.
  • Substrate Addition: Add 20

    
     of 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) to initiate the reaction. Causality: pNPG is a synthetic chromogenic substrate. Upon enzymatic cleavage, it releases p-nitrophenol, which absorbs strongly at 405 nm, providing a direct spectrophotometric readout of enzyme activity.
    
  • Reaction & Termination: Incubate for 30 minutes at 37°C. Terminate the reaction by adding 50

    
     of 0.2 M 
    
    
    
    . The alkaline shift stops enzymatic activity and maximizes the color intensity of the p-nitrophenolate ion.
  • Quantification: Measure absorbance at 405 nm using a microplate reader. Calculate the

    
     using non-linear regression analysis.
    
  • Validation Checkpoint: Include Acarbose as a positive control. The assay is considered self-validated and reliable only if the Acarbose

    
     falls within the accepted literature range (~875 
    
    
    
    ).

Conclusion

The o-tolyl urea pharmacophore represents a masterclass in rational drug design. By leveraging the hydrogen-bonding geometry of the urea core and the precise steric locking provided by the ortho-methyl group, researchers can fine-tune molecular interactions to achieve nanomolar potency and high isoform selectivity. Whether deployed in the hypoxic microenvironments of solid tumors or the catalytic pockets of metabolic enzymes, the o-tolyl urea scaffold remains a foundational element in the medicinal chemist’s toolkit for next-generation therapeutics.

References

  • Title: Synthesis of new diphenyl urea-clubbed imine analogs and its Implications in diabetic management through in vitro and in silico approaches. Source: Scientific Reports (2023) URL: [Link]

  • Title: Ureidosulfocoumarin Derivatives As Selective and Potent Carbonic Anhydrase IX and XII Inhibitors. Source: ChemMedChem (2022) URL: [Link]

  • Title: Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. Source: ACS Omega (2021) URL: [Link]

Foundational

Toxicity Profile of N-Ethyl-o-Toluidine Urea Derivatives

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] N-ethyl-o-toluidine (NEOT) is a critical intermediate traditionally associated with the synthesis of chloroacetanilide herbicides (e.g., Metolachlor). However,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

N-ethyl-o-toluidine (NEOT) is a critical intermediate traditionally associated with the synthesis of chloroacetanilide herbicides (e.g., Metolachlor). However, its incorporation into urea scaffolds represents a distinct chemical space, primarily explored in medicinal chemistry for kinase inhibition, soluble epoxide hydrolase (sEH) inhibition, and antimicrobial applications.

While the urea linkage generally improves physicochemical stability compared to the parent amine, these derivatives retain a latent toxicity profile driven by metabolic activation. This guide provides a mechanistic breakdown of the toxicity associated with N-ethyl-o-toluidine urea derivatives , focusing on the "Trojan Horse" effect where the stable urea moiety transports the toxic aniline pharmacophore into systemic circulation.

Key Toxicological Flags
EndpointHazard LevelMechanism
Hematotoxicity High Methemoglobinemia via N-hydroxylation of the aniline metabolite.
Genotoxicity Moderate/High Bioactivation to electrophilic nitrenium ions (DNA adduct formation).
Carcinogenicity Potential Bladder cancer risk associated with o-toluidine release (Class 1 Carcinogen).
Aquatic Toxicity Moderate Typical of phenylurea structures; potential for endocrine disruption.

Mechanistic Toxicity Profile

The toxicity of NEOT urea derivatives is biphasic:

  • Intact Molecule Toxicity: Direct interaction with off-target proteins (e.g., hERG inhibition, cytotoxicity).

  • Metabolite-Driven Toxicity: Hydrolysis or oxidative cleavage releasing the reactive N-ethyl-o-toluidine core.

Metabolic Activation Pathway (The "Lethal Synthesis")

The primary hazard arises when hepatic amidases or cytochrome P450 enzymes cleave the urea linkage. The liberated N-ethyl-o-toluidine undergoes N-dealkylation to o-toluidine, followed by N-hydroxylation. This N-hydroxy metabolite oxidizes Ferrous iron (


) in hemoglobin to Ferric iron (

), causing methemoglobinemia.

MetabolicPathway cluster_excretion Detoxification Urea Parent Urea Derivative (Stable) NEOT N-ethyl-o-toluidine (Intermediate) Urea->NEOT Amidase/Hydrolysis Toluidine o-Toluidine (Carcinogen) NEOT->Toluidine CYP450 (N-dealkylation) N_Hydroxy N-hydroxy-o-toluidine (Proximate Toxin) Toluidine->N_Hydroxy CYP1A2/2E1 (N-hydroxylation) Conjugate Glucuronide/Sulfate Conjugates Toluidine->Conjugate Phase II MetHb Methemoglobinemia (Hypoxia) N_Hydroxy->MetHb Redox Cycling (RBCs) DNA_Adduct DNA Adducts (Bladder Cancer) N_Hydroxy->DNA_Adduct Nitrenium Ion Formation

Figure 1: Bioactivation pathway of N-ethyl-o-toluidine urea derivatives. The urea linker acts as a carrier, releasing the toxic aniline moiety which undergoes N-hydroxylation to drive hematotoxicity and genotoxicity.

Structure-Activity Relationship (SAR) & Toxicity

The substitution pattern on the urea nitrogen distal to the NEOT group significantly modulates toxicity.

Distal Substituent (R')StabilityToxicity PredictionRationale
Alkyl (Methyl/Ethyl) ModerateHigh Rapid metabolic clearance; facile hydrolysis releases NEOT quickly.
Aryl (Phenyl) HighModerate Increased lipophilicity; slower hydrolysis but potential for "double aniline" toxicity.
Bulky Heterocycle Very HighLow Steric hindrance protects the urea bond from amidases; lower Cmax of free NEOT.
Sulfonyl LowVery High Sulfonylureas are labile; rapid release of amine + hypoglycemia risk.

Experimental Safety Assessment Protocols

To validate the safety of a new NEOT urea derivative, researchers must move beyond standard MTT assays. The following protocols are specifically designed to detect the unique hazards of this scaffold.

Protocol A: In Vitro Methemoglobin Induction Assay

Standard cytotoxicity assays (e.g., HeLa/HEK293) do not detect methemoglobinemia risk. This assay is mandatory.

Materials:

  • Fresh human or rat whole blood (heparinized).

  • Test compound (dissolved in DMSO).

  • Positive Control: 4-Aminophenol or o-toluidine (100 µM).

  • Negative Control: DMSO vehicle.

Workflow:

  • Preparation: Dilute whole blood to 10% hematocrit in PBS (pH 7.4).

  • Incubation: Treat aliquots with test compound (10, 50, 100 µM) for 60 minutes at 37°C.

    • Critical Step: Include a condition with S9 liver fraction to mimic hepatic metabolism (bioactivation).

  • Lysis: Lyse RBCs with 1% Triton X-100.

  • Measurement: Measure absorbance at 630 nm (MetHb) and 540 nm (OxyHb).

  • Calculation:

    
    
    (Where F is a calibration factor derived from 100% MetHb standard).
    

Acceptance Criteria:

  • < 5% MetHb induction: Low Risk.

  • 10% MetHb induction: High Risk (Stop development or structural modification required).

Protocol B: Reactive Metabolite Trapping (Glutathione Adducts)

Determines if the urea derivative generates electrophilic species capable of DNA binding.

Workflow:

  • Incubate test compound (10 µM) with human liver microsomes (HLM) and NADPH (1 mM).

  • Add Glutathione (GSH) (5 mM) or N-acetylcysteine as a trapping agent.

  • Incubate for 60 min at 37°C.

  • Quench with ice-cold acetonitrile.

  • Analyze supernatant via LC-MS/MS (Neutral loss scan for GSH moiety, typically

    
     307).
    

Interpretation:

  • Detection of GSH-NEOT adducts indicates the formation of reactive quinone-imines or nitrenium ions, a direct surrogate for genotoxicity.

Handling, Disposal, and Regulatory Status

Occupational Exposure Limits (OEL)

While specific urea derivatives may not have established OELs, they must be handled according to the limits of the parent compound, o-toluidine, due to metabolic reversion.

  • ACGIH TLV: 2 ppm (Skin) - Based on o-toluidine.

  • OSHA PEL: 5 ppm.

  • Carcinogen Classification: Group 1 (IARC) - Carcinogenic to humans.

Waste Disposal Workflow

NEOT urea derivatives are nitrogenous organic contaminants. They must never be bleached (forms chloramines/chloroanilines).

DisposalWorkflow Waste Liquid Waste (Mother Liquor) Segregation Segregate Halogenated vs Non-Halogenated Waste->Segregation Treatment High-Temp Incineration (>1100°C) Segregation->Treatment Do NOT Autoclave Scrubber NOx Scrubber (Required) Treatment->Scrubber Prevents NOx release

Figure 2: Mandatory disposal workflow. Incineration with NOx scrubbing is the only validated method to destroy the aniline core.

References

  • National Toxicology Program (NTP). (2021). Report on Carcinogens, Fifteenth Edition: o-Toluidine. U.S. Department of Health and Human Services. [Link]

  • Jagtab, A. D., et al. (2017). Ureas: Applications in Drug Design.[1] Current Medicinal Chemistry, 24(6), 622-651. [Link]

  • Potter, J. L., et al. (1988). Methemoglobinemia due to ingestion of N,N-dimethyl-p-toluidine.[2][3] Annals of Emergency Medicine, 17(10), 1098-1100. [Link]

  • Ece, A. (2021). Novel imidazo[2,1‐b] Thiazole‐Based Anticancer Agents as Potential Focal Adhesion Kinase Inhibitors. Chemical Biology & Drug Design, 98(2). [Link]

  • US Environmental Protection Agency. (2003). Toxicological Review of Urea. EPA/635/R-03/009. [Link]

Sources

Exploratory

Environmental Fate and Transport of Ethyl-Tolyl Substituted Ureas: A Mechanistic Technical Guide

Executive Summary This technical guide provides a comprehensive analysis of the environmental fate, transport mechanisms, and degradation pathways of ethyl-tolyl substituted ureas (e.g., 1-ethyl-3-(p-tolyl)urea). These c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the environmental fate, transport mechanisms, and degradation pathways of ethyl-tolyl substituted ureas (e.g., 1-ethyl-3-(p-tolyl)urea). These compounds, often encountered as specific herbicides, pharmaceutical intermediates, or metabolites of larger urea-based structures (such as sulfonylureas), present unique environmental challenges due to the steric and electronic effects of the tolyl (methylphenyl) and ethyl substituents.

This document is designed for researchers and drug development professionals, moving beyond generic descriptions to focus on the mechanistic causality governing the lifespan and toxicity of these molecules in soil and aquatic matrices.

Chemical Identity and Physicochemical Framework[1]

The environmental behavior of ethyl-tolyl ureas is dictated by the interplay between the lipophilic tolyl ring and the hydrolytically stable urea bridge.

Structural Determinants of Fate
  • The Urea Bridge (

    
    ):  Acts as the primary polar center, facilitating hydrogen bonding with soil organic matter (SOM) and water. It is generally resistant to rapid hydrolysis at neutral pH.
    
  • The Ethyl Group (

    
    ):  Increases lipophilicity (
    
    
    
    ) relative to methyl-substituted analogues (e.g., chlortoluron), potentially increasing soil sorption (
    
    
    ) and retarding leaching. However, it provides a site for oxidative N-dealkylation.
  • The Tolyl Moiety (

    
    ):  The methyl substitution on the phenyl ring activates the ring towards electrophilic attack and offers a specific site for benzylic oxidation.
    
Key Physicochemical Parameters (Estimated)
ParameterValue Range (Typical)Environmental Implication
Water Solubility 50 – 500 mg/LModerate mobility; potential for runoff into surface waters.
Log

2.5 – 3.2Moderate bioaccumulation potential; strong sorption to organic carbon.

(Soil Adsorption)
200 – 600 L/kg"Leacher" classification in sandy soils; immobile in high-carbon soils.
Vapor Pressure

Pa
Volatilization is negligible; transport is primarily aqueous or particle-bound.
pKa ~13-14 (Amide N)Non-ionizable at environmental pH (5–9).

Biotic and Abiotic Degradation Pathways

The degradation of ethyl-tolyl ureas is rarely a single-step process. It involves a cascade of transformations leading to the release of the toxicologically significant toluidine moiety.

Metabolic Logic (Biotic)

Microbial degradation in aerobic soil is the dominant dissipation pathway.

  • N-Dealkylation (Major): Monooxygenases (e.g., cytochrome P450s in fungi or bacteria) attack the

    
    -carbon of the ethyl group. This releases acetaldehyde and leaves the N-tolylurea.
    
  • Benzylic Oxidation (Minor/Competitive): The methyl group on the tolyl ring is oxidized to a benzyl alcohol, then to a benzoic acid derivative, increasing water solubility and facilitating excretion or further mineralization.

  • Amide Hydrolysis (Terminal): Amidases cleave the urea bond, releasing p-toluidine (4-methylaniline) and ethylamine/CO₂. Note: Toluidines are often more persistent and toxic than the parent urea.

Abiotic Mechanisms
  • Hydrolysis: Negligible at pH 5–9. Significant only under strong alkaline conditions (

    
    ) or high temperatures.
    
  • Photolysis: Direct photolysis is slow due to limited UV absorption

    
     nm. However, indirect photolysis  (sensitized by nitrate or humic acids) can induce hydroxylation of the tolyl ring.
    
Visualization: Degradation Network

The following diagram illustrates the competing pathways for a representative 1-ethyl-3-(p-tolyl)urea.

DegradationPathway Parent Parent: 1-Ethyl-3-(p-tolyl)urea Deethyl Metabolite A: N-(p-Tolyl)urea Parent->Deethyl N-Dealkylation (Microbial P450) Oxidized Metabolite B: 1-Ethyl-3-(4-carboxyphenyl)urea Parent->Oxidized Benzylic Oxidation Toluidine Terminal Product: p-Toluidine Parent->Toluidine Direct Hydrolysis (Slow) Deethyl->Toluidine Amide Hydrolysis (Amidase) CO2 Mineralization: CO2 + NH3 Toluidine->CO2 Ring Cleavage (Long-term)

Caption: Primary degradation pathways of ethyl-tolyl urea in aerobic soil. Blue arrows indicate the dominant biotic route; red indicates the formation of the toxicologically relevant aniline derivative.

Experimental Protocol: Aerobic Soil Metabolism (OECD 307)

To validate the fate of these compounds, a standard "shake-flask" batch test is insufficient. A flow-through soil metabolism system is required to capture volatile metabolites and ensure mass balance.

Protocol Design & Causality
  • Why Radio-labeling? Use

    
    -labeling on the tolyl ring. Labeling the ethyl group is insufficient as it is lost early as 
    
    
    
    or volatile acetaldehyde, obscuring the fate of the persistent aromatic core.
  • Soil Selection: Use at least four soils varying in pH, %OC (Organic Carbon), and texture to assess the impact of sorption (

    
    ) on bioavailability for degradation.
    
Step-by-Step Workflow

Phase 1: System Setup

  • Acclimatization: Sieved soil (2 mm) is adjusted to 40-50% Maximum Water Holding Capacity (MWHC) and incubated in the dark at

    
     for 7 days. Reason: Restores microbial activity shocked during sampling.
    
  • Application: Treat soil with

    
    -test substance at the maximum predicted environmental concentration (e.g., 1 mg/kg). Use a minimal volume of carrier solvent (acetone/methanol 
    
    
    
    ) to avoid stimulating bacterial growth artificially.

Phase 2: Incubation & Sampling

  • Flow-Through System: Connect soil vessels to trapping trains:

    • Trap 1: Ethylene glycol (traps organic volatiles).

    • Trap 2: 1M KOH (traps

      
      ).
      
  • Sampling Points: 0, 1, 3, 7, 14, 30, 60, 90, and 120 days.

  • Extraction:

    • Extract soil sequentially with

      
       (bioavailable fraction) 
      
      
      
      Acetonitrile/Water (sorbed fraction)
      
      
      Microwave/Soxhlet (strongly bound residues).

Phase 3: Analysis

  • LSC: Liquid Scintillation Counting for total radioactivity in extracts and traps (Mass Balance check).

  • HPLC-RAM/MS: High-Performance Liquid Chromatography with Radio-Flow Detection and Mass Spectrometry to identify metabolites (Parent vs. Toluidine).

Experimental Workflow Diagram

ExperimentalWorkflow Soil Soil Acclimatization (7 Days, 20°C) Spike Spike 14C-Test Item (Tolyl-ring labeled) Soil->Spike Incubate Incubation System (Flow-through Air) Spike->Incubate Traps Volatile Traps (KOH for CO2) Incubate->Traps Volatiles Extract Sequential Extraction (CaCl2 -> ACN -> Soxhlet) Incubate->Extract Soil Sampling (Days 0-120) Analyze HPLC-RAM / MS (Metabolite ID) Extract->Analyze Quantification

Caption: Workflow for OECD 307 Aerobic Soil Metabolism study ensuring mass balance and metabolite identification.

Environmental Risk Assessment (ERA) Context

The fate of ethyl-tolyl ureas must be interpreted through the lens of Risk Quotients (RQ) .

The "Toluidine" Hazard

The primary risk driver is often not the parent urea, but the p-toluidine metabolite.

  • Toxicity: Toluidines are carcinogenic (Category 2) and toxic to aquatic life.

  • Persistence: While the urea hydrolyzes, the aniline ring is resistant to cleavage and can bind irreversibly to soil humic acids (forming "bound residues"), potentially releasing slowly over time.

Mobility & Leaching
  • Groundwater Ubiquity Score (GUS):

    
    
    
    • If

      
       days and 
      
      
      
      , the ethyl-tolyl urea is a "Leacher."
    • Mitigation: Buffer zones are required if applied in sandy soils with low organic matter.

Data Summary Table
CompartmentDominant ProcessHalf-Life (

)
Major Metabolites
Surface Water Photolysis (Indirect)10 – 25 daysHydroxylated ureas
Aerobic Soil Microbial N-dealkylation15 – 60 daysN-tolylurea, p-Toluidine
Anaerobic Soil Reductive transformation> 100 daysStable parent / Bound residues
Groundwater Hydrolysis (very slow)StableNone (Parent persists)

References

  • OECD Guidelines for the Testing of Chemicals. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Publishing. [Link]

  • Gavrilescu, M. (2005). Fate of Pesticides in the Environment and its Bioremediation. Engineering in Life Sciences. [Link]

  • Sorensen, S. R., et al. (2003).[1] Degradation of the Phenylurea Herbicide Isoproturon and its Metabolites in Agricultural Soils. Biodegradation. [Link]

  • Tixier, C., et al. (2002).[2] Occurrence and Fate of Phenylurea Herbicides and their Metabolites in Surface Waters. Environmental Science & Technology.[2][3] [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of 1-Ethyl-1-(2-methylphenyl)urea

Abstract Substituted ureas are a cornerstone of modern medicinal chemistry and agrochemical development, serving as key structural motifs in a wide array of bioactive molecules.[1] This application note provides a compre...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted ureas are a cornerstone of modern medicinal chemistry and agrochemical development, serving as key structural motifs in a wide array of bioactive molecules.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of 1-ethyl-1-(2-methylphenyl)urea from N-ethyl-2-methylaniline and potassium cyanate. The procedure is designed for reproducibility and scalability, emphasizing safety, mechanistic understanding, and robust analytical validation. We will delve into the causality behind experimental choices, from reagent stoichiometry to purification strategies, offering a self-validating system for researchers, scientists, and drug development professionals.

Scientific Foundation: Reaction Mechanism

The synthesis of a substituted urea from an amine and potassium cyanate proceeds via the in-situ generation of isocyanic acid (HNCO). This classic and reliable method avoids the direct handling of volatile and toxic isocyanates.[2][3]

The reaction can be mechanistically summarized in two primary steps:

  • Generation of Isocyanic Acid: In an acidic aqueous medium, the cyanate ion (from KOCN) is protonated to form cyanic acid, which is in equilibrium with its more reactive tautomer, isocyanic acid.

    KOCN + H⁺ ⇌ HNCO + K⁺

  • Nucleophilic Attack: The secondary amine, N-ethyl-2-methylaniline, acts as a nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon atom of isocyanic acid. A subsequent proton transfer results in the formation of the stable 1-ethyl-1-(2-methylphenyl)urea product.

The use of an acid is therefore critical not only for generating the reactive electrophile but also for maintaining a reaction environment that facilitates the nucleophilic addition.

Safety & Hazard Management

Handling the reagents for this synthesis requires strict adherence to safety protocols in a controlled laboratory environment. A chemical fume hood, eyewash station, and safety shower must be readily accessible.

  • N-ethyl-2-methylaniline: This compound is harmful if swallowed, in contact with skin, or if inhaled.[4] It is a skin and eye irritant.[4] All handling must be performed in a chemical fume hood using appropriate personal protective equipment (PPE).

  • Potassium Cyanate: Harmful if swallowed and causes serious eye irritation.[5][6][7] It is crucial to avoid dust formation during handling.[5] In case of fire, it may emit toxic fumes, including cyanides and oxides of nitrogen.

  • Hydrochloric Acid (Concentrated): Acutely toxic and corrosive. Causes severe skin burns and eye damage. Use with extreme caution and appropriate PPE.

Mandatory Personal Protective Equipment (PPE):

  • Nitrile gloves (double-gloving recommended)

  • Chemical splash goggles

  • Full-length laboratory coat

  • Closed-toe shoes

Materials and Equipment

Reagents & Solvents
Reagent/SolventGradeSupplierNotes
N-ethyl-2-methylaniline≥98%Standard Supplier---
Potassium Cyanate (KOCN)≥96%Standard SupplierStore in a desiccator
Hydrochloric Acid (HCl)37% (w/w), ACS ReagentStandard Supplier---
Deionized WaterHigh Purity------
Dichloromethane (DCM)HPLC GradeStandard SupplierFor extraction
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard SupplierFor drying
Ethyl AcetateHPLC GradeStandard SupplierFor recrystallization
HexanesHPLC GradeStandard SupplierFor recrystallization
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle with temperature controller

  • Dropping funnel

  • Thermometer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Analytical balance (± 0.001 g)

Detailed Experimental Protocol

This protocol details the synthesis of 1-ethyl-1-(2-methylphenyl)urea. The workflow is designed to be a self-validating system, from reaction setup to final product characterization.

Diagram: Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis prep_amine Dissolve N-ethyl-2-methylaniline in aqueous HCl add_kocn Slowly add KOCN solution to amine solution at 0-5 °C prep_amine->add_kocn Charge to flask prep_kocn Prepare aqueous solution of Potassium Cyanate prep_kocn->add_kocn Add via dropping funnel react Stir at room temperature, then heat to 50-60 °C (Monitor by TLC) add_kocn->react cool Cool to room temperature react->cool extract Extract product with Dichloromethane (x3) cool->extract wash Wash organic layer with brine extract->wash dry Dry organic layer over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize crude solid from Ethyl Acetate/Hexanes concentrate->recrystallize filter_dry Filter and dry pure product recrystallize->filter_dry analyze Characterize by MP, NMR, IR, Mass Spec, and HPLC filter_dry->analyze

Caption: Workflow for the synthesis and purification of 1-ethyl-1-(2-methylphenyl)urea.

Reaction Setup & Execution
  • Amine Salt Formation: In a 250 mL three-neck flask equipped with a magnetic stir bar, thermometer, and dropping funnel, combine N-ethyl-2-methylaniline (5.00 g, 36.98 mmol) and 50 mL of deionized water. Begin stirring and add concentrated hydrochloric acid (~3.1 mL, ~36.98 mmol) dropwise. Causality: This step forms the hydrochloride salt of the aniline, which is soluble in water and prevents undesired side reactions. An equimolar amount of acid is used to protonate the amine.

  • Reagent Addition: In a separate beaker, dissolve potassium cyanate (3.30 g, 40.68 mmol, 1.1 eq) in 25 mL of deionized water. Transfer this solution to the dropping funnel. Causality: A slight excess of potassium cyanate ensures the complete conversion of the starting amine.

  • Add the potassium cyanate solution dropwise to the stirred amine salt solution over 20-30 minutes, maintaining the internal temperature below 20 °C with an ice bath if necessary.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, heat the reaction mixture to 50-60 °C for 2 hours. The product may begin to precipitate as a white solid. Causality: Gentle heating ensures the reaction proceeds to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

Product Isolation and Purification
  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a 500 mL separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, which should be an off-white solid.

  • Purification: Recrystallize the crude solid from a hot mixture of ethyl acetate and hexanes (start with a minimal amount of hot ethyl acetate to dissolve the solid, then add hexanes until turbidity persists, and cool slowly).[8]

  • Collect the pure crystalline product by vacuum filtration using a Büchner funnel, wash with a small amount of cold hexanes, and dry under vacuum to a constant weight.

Data Summary & Characterization

Stoichiometry Table
CompoundFormulaMW ( g/mol )AmountMoles (mmol)Equiv.
N-ethyl-2-methylanilineC₉H₁₃N135.21[4]5.00 g36.981.0
Potassium CyanateKOCN81.12[5]3.30 g40.681.1
1-Ethyl-1-(2-methylphenyl)ureaC₁₀H₁₄N₂O178.23~6.0 g (Theor.)33.66 (Theor.)---

Expected Yield: 80-90%

Analytical Characterization

The identity and purity of the final product, 1-ethyl-1-(2-methylphenyl)urea, must be confirmed through a suite of analytical techniques.

  • Melting Point (MP): A sharp melting point indicates high purity.

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation. Expected ¹H NMR signals will correspond to the ethyl group, the methyl group, the aromatic protons, and the urea N-H protons.

  • Infrared (IR) Spectroscopy: A strong absorption band around 1640-1660 cm⁻¹ is characteristic of the urea carbonyl (C=O) stretch.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a suitable starting point for method development.[9][10]

Troubleshooting

IssuePossible CauseRecommended Solution
Low YieldIncomplete reaction.Ensure reaction temperature was maintained at 50-60 °C. Check the purity of the potassium cyanate; it can hydrolyze over time.
Oily Product/Failure to CrystallizeImpurities are present.Re-dissolve the crude product in a minimal amount of DCM and wash again with dilute acid, then water, then brine. Attempt recrystallization with different solvent systems. If necessary, purify by column chromatography on silica gel.
Reaction does not startIncorrect pH.Ensure sufficient acid was added to form the amine salt. The solution should be acidic before the addition of potassium cyanate.

References

  • Beilstein Journals. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Retrieved from [Link]

  • Anachemia. (n.d.). POTASSIUM CYANATE (English) ANACHEMIA MSDS. Retrieved from [Link]

  • PMC. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Determination of urea in pet feed: assessing the suitability of different analytical techniques using proficiency test data. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Method for Urea Detection. Retrieved from [Link]

  • Google Patents. (n.d.). CN101122589A - Urea and its impurity high performance liquid chromatography analysis method.
  • ResearchGate. (2007). Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with Xanthydrol. Retrieved from [Link]

  • HBGX Chemical. (2026). Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Retrieved from [Link]

  • Luedtke, N. (n.d.). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-ethyl-N-methylaniline. PubChem Compound Database. Retrieved from [Link]

  • CPAchem. (2023). Safety data sheet - N-Methylaniline. Retrieved from [Link]

  • Heterocycles. (n.d.). REACTION OF o-ETHOXALYLAMINONITRILES WITH CYANOMETHYLENE COMPOUNDS IN THE PRESENCE OF CYANIDE ION. Retrieved from [Link]

  • PMC. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amidation. Retrieved from [Link]

  • Google Patents. (n.d.). US2257717A - Manufacture and purification of urea derivatives.
  • Cheméo. (n.d.). 2-Ethyl-N-methylaniline. Retrieved from [Link]

  • MDPI. (2009). Synthesis of 1-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]urea. Retrieved from [Link]

  • ResearchGate. (2018). Hydrocyanation of 2-arylmethyleneindan-1,3-diones using potassium hexacyanoferrate(II) as a nontoxic cyanating agent. Retrieved from [Link]

  • ResearchGate. (2018). How to purify the urea bought from market to pure urea?. Retrieved from [Link]

  • SciELO. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Retrieved from [Link]

  • Beilstein Journals. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Retrieved from [Link]

  • PMC. (n.d.). Historical and Recent Developments in the Chemistry of Cyanate Congeners. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Retrieved from [Link]

Sources

Application

Application Note: Quantitative Determination of 1-Ethyl-1-(o-tolyl)urea in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract This application note presents a detailed and robust protocol for the detection and quantification of 1-Ethyl-1-(o-tolyl)urea in soil samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology e...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed and robust protocol for the detection and quantification of 1-Ethyl-1-(o-tolyl)urea in soil samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology encompasses a comprehensive workflow, including sample collection and preparation, an optimized QuEChERS-based extraction and cleanup procedure, and specific GC-MS parameters for selective and sensitive analysis. This guide is intended for researchers, environmental scientists, and professionals in drug development and environmental monitoring, providing a scientifically sound framework for the analysis of this and structurally similar compounds in complex soil matrices.

Introduction: The Rationale for Monitoring 1-Ethyl-1-(o-tolyl)urea

Substituted urea compounds are a broad class of chemicals with diverse applications, including as herbicides in agriculture and as intermediates in pharmaceutical synthesis. 1-Ethyl-1-(o-tolyl)urea, with its specific substitution pattern, may be of interest as a potential environmental marker for manufacturing activities or as a metabolite of more complex parent compounds. Its presence and concentration in soil are critical parameters for environmental risk assessment, toxicological studies, and ensuring regulatory compliance.

The inherent complexity of soil, a heterogeneous mixture of organic and inorganic materials, presents a significant analytical challenge.[1] Matrix components can interfere with the detection of target analytes, leading to inaccurate quantification.[1] Therefore, a highly selective and sensitive analytical method is required. Gas Chromatography coupled with Mass Spectrometry (GC-MS) offers the necessary specificity and low detection limits for this purpose. This application note provides a comprehensive, field-proven methodology for the reliable analysis of 1-Ethyl-1-(o-tolyl)urea in various soil types.

Analyte & Matrix Characteristics

1-Ethyl-1-(o-tolyl)urea: Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing an effective analytical method.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂OPubChem
Molecular Weight 178.23 g/mol PubChem
Appearance Solid (predicted)---
Boiling Point Not available---
Melting Point Not available---
Solubility Sparingly soluble in water (predicted)---
LogP 2.3 (predicted)---

The predicted moderate lipophilicity (LogP) suggests that 1-Ethyl-1-(o-tolyl)urea will have a tendency to adsorb to the organic matter fraction of the soil. This necessitates an efficient extraction procedure to ensure quantitative recovery.

The Soil Matrix: A Source of Analytical Interference

Soil is a complex matrix containing a wide array of potential interferences, including:

  • Humic and Fulvic Acids: These high-molecular-weight organic compounds can co-extract with the analyte and interfere with chromatographic separation and mass spectrometric detection.

  • Lipids and Waxes: Present in high-organic matter soils, these can contaminate the GC inlet and column, leading to poor performance.

  • Inorganic Salts: While not directly interfering with GC-MS analysis, high concentrations can affect extraction efficiency.

The sample preparation and cleanup steps outlined in this protocol are specifically designed to mitigate these matrix effects.

Experimental Workflow: From Field to Data

The overall analytical workflow is designed to be systematic and to minimize sources of error at each stage.

Workflow cluster_0 Sample Handling cluster_1 Analyte Extraction & Cleanup cluster_2 Analysis & Data Processing SampleCollection 1. Sample Collection (Composite Sampling) SamplePrep 2. Sample Preparation (Drying, Sieving, Homogenization) SampleCollection->SamplePrep Ensure representativeness Extraction 3. QuEChERS Extraction (Acetonitrile & Salts) SamplePrep->Extraction Prepared soil aliquot Cleanup 4. Dispersive SPE Cleanup (PSA, C18, MgSO₄) Extraction->Cleanup Crude extract GCMS 5. GC-MS Analysis (SIM Mode) Cleanup->GCMS Cleaned extract DataAnalysis 6. Data Analysis (Quantification & Reporting) GCMS->DataAnalysis Chromatographic data

Figure 1: Overall analytical workflow for the determination of 1-Ethyl-1-(o-tolyl)urea in soil.

Materials and Reagents

Standards and Chemicals
  • Internal Standard (IS): Terbuthylazine or a deuterated analog of a related phenylurea herbicide (e.g., Isoproturon-d6) is recommended. The IS should be chosen based on its chemical similarity to the analyte and its absence in the analyzed soil samples.

  • Acetonitrile (ACN): HPLC or pesticide residue grade.

  • Water: Deionized, Type 1.

  • Magnesium Sulfate (MgSO₄): Anhydrous, analytical grade.

  • Sodium Chloride (NaCl): Analytical grade.

  • Trisodium Citrate Dihydrate: Analytical grade.

  • Disodium Hydrogen Citrate Sesquihydrate: Analytical grade.

  • Primary Secondary Amine (PSA) sorbent: For dispersive SPE.

  • C18 (Octadecyl) sorbent: For dispersive SPE.

Equipment
  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Analytical balance (0.1 mg precision)

  • Centrifuge (capable of >4000 x g)

  • Vortex mixer

  • Mechanical shaker

  • Sample homogenizer (e.g., ball mill)

  • 50 mL and 15 mL polypropylene centrifuge tubes

  • Syringe filters (0.22 µm, PTFE)

Detailed Protocols

Sample Preparation

The goal of sample preparation is to obtain a homogeneous and representative aliquot for extraction.

Protocol 5.1: Soil Sample Preparation

  • Drying: Air-dry the soil sample in a well-ventilated area, or for more rapid and controlled drying, use a forced-air oven at a temperature not exceeding 40°C to prevent volatilization of the analyte.

  • Sieving: Pass the dried soil through a 2 mm stainless steel sieve to remove stones, roots, and other debris.

  • Homogenization: Homogenize the sieved soil using a ball mill or a mortar and pestle to ensure a uniform particle size and distribution of the analyte.

  • Storage: Store the prepared soil sample in a sealed, labeled container in a cool, dark, and dry place until extraction.

QuEChERS Extraction and Cleanup

This protocol is an adaptation of the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, optimized for soil matrices.[4][5]

QuEChERS_Workflow cluster_0 Extraction cluster_1 Dispersive SPE Cleanup cluster_2 Final Extract Preparation Soil 10 g Homogenized Soil in 50 mL tube AddWater Add 10 mL Deionized Water Soil->AddWater Spike Spike with IS & Surrogates AddWater->Spike AddACN Add 10 mL Acetonitrile Spike->AddACN Shake1 Vortex/Shake vigorously (1 min) AddACN->Shake1 AddSalts Add QuEChERS Extraction Salts (MgSO₄, NaCl, Citrates) Shake1->AddSalts Shake2 Shake vigorously (1 min) AddSalts->Shake2 Centrifuge1 Centrifuge (5 min @ 4000 x g) Shake2->Centrifuge1 Transfer Transfer 6 mL of ACN supernatant Centrifuge1->Transfer Acetonitrile Layer dSPE_Tube 15 mL tube with d-SPE sorbents (MgSO₄, PSA, C18) Shake3 Vortex (30 sec) dSPE_Tube->Shake3 Centrifuge2 Centrifuge (5 min @ 4000 x g) Shake3->Centrifuge2 Filter Filter supernatant through 0.22 µm PTFE filter Centrifuge2->Filter Cleaned Extract Vial Transfer to GC vial Filter->Vial

Figure 2: Step-by-step QuEChERS extraction and cleanup protocol for soil samples.

Protocol 5.2: QuEChERS Procedure

  • Weighing: Weigh 10.0 ± 0.1 g of the prepared soil sample into a 50 mL polypropylene centrifuge tube.

  • Hydration: Add 10 mL of deionized water to the tube and vortex for 30 seconds to create a soil slurry. This step is crucial for efficient extraction, especially in dry soils.[6]

  • Spiking: For quality control samples (matrix spikes), add the appropriate volume of the 1-Ethyl-1-(o-tolyl)urea spiking solution. Add the internal standard solution to all samples (calibrators, blanks, QCs, and unknowns).

  • Extraction Solvent Addition: Add 10 mL of acetonitrile to the tube.

  • First Extraction: Cap the tube and shake it vigorously for 1 minute using a mechanical shaker or by hand.

  • Salting-Out: Add the contents of a commercially available QuEChERS extraction salt packet (typically containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) to the tube. The salts induce phase separation between the aqueous and acetonitrile layers and help to drive the analyte into the organic phase.

  • Second Extraction: Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥4000 x g for 5 minutes. This will result in a clear separation of the acetonitrile supernatant from the soil and aqueous layers.

  • Dispersive SPE Cleanup: Transfer 6 mL of the acetonitrile supernatant into a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄, 300 mg of PSA, and 300 mg of C18 sorbent. The MgSO₄ removes residual water, PSA removes organic acids and other polar interferences, and C18 removes non-polar interferences like lipids.

  • Cleanup Shake and Centrifugation: Cap the 15 mL tube and vortex for 30 seconds. Centrifuge at ≥4000 x g for 5 minutes.

  • Final Extract: Carefully collect the cleaned supernatant and filter it through a 0.22 µm PTFE syringe filter into a GC vial for analysis.

GC-MS Analysis

The following GC-MS parameters provide a robust starting point for the analysis of 1-Ethyl-1-(o-tolyl)urea. These may need to be optimized for the specific instrumentation used.

Table 1: Recommended GC-MS Parameters

ParameterSettingRationale
GC System Agilent 8890 GC or equivalentProvides excellent retention time stability and reproducibility.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and selectivity in SIM mode.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for a wide range of semi-volatile organic compounds.
Injection Mode SplitlessTo maximize the transfer of analyte onto the column for high sensitivity.
Injector Temp. 280 °CEnsures efficient volatilization of the analyte without thermal degradation.
Carrier Gas Helium, constant flow at 1.2 mL/minProvides optimal separation efficiency.
Oven Program 80 °C (hold 1 min), ramp at 15 °C/min to 290 °C (hold 5 min)A temperature ramp that effectively separates the analyte from matrix components.[7]
MS Transfer Line 290 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Quadrupole Temp. 150 °CStandard temperature for the mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy for generating reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring only characteristic ions of the analyte.
Mass Spectrometry and Fragmentation

The selection of appropriate ions for SIM mode is critical for the success of the analysis. As no published EI mass spectrum for 1-Ethyl-1-(o-tolyl)urea is available, the fragmentation pattern can be predicted based on the fragmentation of a structurally similar compound, N-ethyl-N'-phenylurea, for which data is available in the NIST Mass Spectral Library.[8]

Predicted Fragmentation of 1-Ethyl-1-(o-tolyl)urea:

The molecular ion (M⁺˙) is expected at m/z 178. Key fragmentation pathways for substituted ureas typically involve cleavage of the C-N bonds.

  • Loss of the ethyl group: [M - C₂H₅]⁺ at m/z 149.

  • Formation of the o-tolyl isocyanate ion: [CH₃C₆H₄NCO]⁺˙ at m/z 133.

  • Formation of the o-tolyl ion: [CH₃C₆H₄]⁺ at m/z 91.

  • Formation of the ethyl isocyanate ion: [C₂H₅NCO]⁺˙ at m/z 71.

Table 2: Proposed SIM Ions for Quantification and Confirmation

AnalyteRetention Time (approx.)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
1-Ethyl-1-(o-tolyl)urea~10-15 min13317891
Internal Standard (e.g., Terbuthylazine)Varies(Select appropriate ions)(Select appropriate ions)(Select appropriate ions)

Note: The retention time and the relative abundance of the qualifier ions must be confirmed by injecting a pure standard of 1-Ethyl-1-(o-tolyl)urea.

Method Validation and Quality Control

Adherence to rigorous validation and quality control procedures is essential for generating legally defensible and scientifically sound data. The following parameters should be assessed according to established guidelines, such as those outlined in the EPA's SW-846 compendium.[9][10][11][12]

Method Validation Parameters
  • Linearity: A calibration curve should be prepared using at least five concentration levels of the analyte in a blank soil extract (matrix-matched calibration) to compensate for matrix effects. A linear regression should yield a coefficient of determination (r²) of ≥0.995.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined experimentally by analyzing replicate samples spiked at low concentrations. The LOQ should be the lowest concentration that can be quantified with acceptable precision and accuracy.

  • Accuracy (Recovery): The accuracy of the method should be assessed by analyzing replicate matrix spike samples at three different concentration levels (low, medium, and high). The mean recovery should be within 70-130%.

  • Precision: The precision of the method should be determined by calculating the relative standard deviation (RSD) of the replicate matrix spike samples at each concentration level. The RSD should be ≤20%.

  • Selectivity: The selectivity of the method is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank soil samples.

Routine Quality Control
  • Method Blank: A method blank (a clean soil sample subjected to the entire analytical procedure) should be analyzed with each batch of samples to assess for contamination.

  • Laboratory Control Sample (LCS): An LCS (a clean soil sample spiked with a known concentration of the analyte) should be analyzed with each batch to monitor the performance of the method.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): An MS/MSD pair should be analyzed for every 20 samples to assess the effect of the sample matrix on the analytical results.

  • Internal Standard Response: The response of the internal standard in all samples should be monitored to ensure it is within an acceptable range (e.g., 50-150% of the average response in the calibration standards).

Conclusion and Field-Proven Insights

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of 1-Ethyl-1-(o-tolyl)urea in soil. The use of a modified QuEChERS method offers a balance of efficiency and effectiveness in sample preparation, while the specificity of GC-MS in SIM mode ensures reliable quantification even at low concentrations.

Key Insights for Success:

  • Standard Availability: The current lack of a certified reference material for 1-Ethyl-1-(o-tolyl)urea is a significant consideration. Laboratories must invest in the thorough characterization of their in-house standard to ensure data quality.

  • Matrix Effects: Soil is a highly variable matrix. It is strongly recommended to perform method validation in different soil types (e.g., sandy, clay, high organic matter) to ensure the robustness of the method. Matrix-matched calibration is essential for accurate quantification.

  • GC System Maintenance: The analysis of soil extracts can be demanding on the GC system. Regular maintenance of the injection port liner and the front end of the analytical column is crucial to prevent peak tailing and loss of sensitivity.

By following the detailed protocols and quality control measures outlined in this application note, researchers and analytical professionals can achieve reliable and defensible results for the determination of 1-Ethyl-1-(o-tolyl)urea in challenging soil matrices.

References

  • Peña, F., Cárdenas, S., Gallego, M., & Valcárcel, M. (2002). Analysis of phenylurea herbicides from plants by GC/MS. Talanta, 56(4), 727–734. [Link]

  • NIST. (n.d.). Urea, N-ethyl-N'-phenyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 28, 2026, from [Link]

  • Zaugg, S. D., Smith, S. G., Schroeder, M. P., & Barber, L. B. (1999). Methods of Analysis by the U.S. Geological Survey Organic Geochemistry Research Group- Determination of Selected Herbicides and Their Degradation Products in Water Using Solid-Phase Extraction and Gas Chromatography/Mass Spectrometry. U.S. Geological Survey. [Link]

  • Pena, F., Cárdenas, S., Gallego, M., & Valcárcel, M. (2002). Analysis of phenylurea herbicides from plants by GC/MS. Talanta, 56(4), 727-34. [Link]

  • Nagel, T. G. (n.d.). The QuEChERS Method - A new Approach in Pesticide Analysis of Soils. Landwirtschaftliches Technologiezentrum Augustenberg. [Link]

  • NIST. (n.d.). Urea, N-ethyl-N'-phenyl-. NIST Chemistry WebBook. Retrieved February 28, 2026, from [Link]

  • NIST. (n.d.). Urea, 2TBDMS derivative. NIST Chemistry WebBook. Retrieved February 28, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025). The SW-846 Compendium. EPA. [Link]

  • Pico, Y. (2021). QuEChERS and soil analysis. An Overview. MethodsX, 8, 101244. [Link]

  • U.S. Environmental Protection Agency. (2025). SW-846 Test Method 8000D: Determinative Chromatographic Separations. EPA. [Link]

  • NIST. (n.d.). Urea, 2TMS derivative. NIST Chemistry WebBook. Retrieved February 28, 2026, from [Link]

  • NIST. (n.d.). Urea, 3TMS derivative. NIST Chemistry WebBook. Retrieved February 28, 2026, from [Link]

  • U.S. Environmental Protection Agency. (1992). Guidance for Methods Development and Methods Validation for the RCRA Program. EPA. [Link]

  • U.S. Environmental Protection Agency. (2025). The SW-846 Compendium. Regulations.gov. [Link]

  • Synectics. (n.d.). Method 8000B. [Link]

  • Agilent Technologies. (2019). Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. [Link]

  • Al-Qassab, A. T., & Al-Taee, A. M. (2023). Development of the QuEChERS Extraction Method for the Determination of Polychlorinated Biphenyls (Aroclor 1254) in Soil Samples by Using GC-MS. Molecules, 28(8), 3409. [Link]

  • NIST. (n.d.). Urea. NIST Chemistry WebBook. Retrieved February 28, 2026, from [Link]

  • Majors, R. E. (2026). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International, 24(2). [Link]

  • NIST. (n.d.). Urea. NIST Chemistry WebBook. Retrieved February 28, 2026, from [Link]

  • Chemie Brunschwig. (n.d.). Toronto Research Chemical. [Link]

  • LGC Group. (n.d.). Reference standards, research chemicals & proficiency testing. [Link]

  • ChemBuyersGuide.com, Inc. (n.d.). Toronto Research Chemicals. [Link]

  • Everon Life Sciences. (n.d.). Toronto Research Chemicals. [Link]

  • PubChem. (n.d.). Urea, 1-ethyl-2-thio-1-(o-tolyl)-. National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]

  • Bio-Connect. (n.d.). Toronto Research Chemicals (TRC) products. [Link]

  • Reddy, G. S., et al. (2021). Synthesis and characterization of a series of N,N′‐substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(19), e9161. [Link]

  • BuyersGuideChem. (n.d.). Santa Cruz Biotechnology, Inc. from USA. [Link]

  • Th. Geyer. (n.d.). UREA PESTICIDE STANDARD SOLUTION. [Link]

  • PubChem. (n.d.). o-Tolylurea. National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]

  • PubChem. (n.d.). Phenylurea. National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]

  • Reddy, G. S., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(19), e9161. [Link]

Sources

Method

Application Note: Optimized Thin-Layer Chromatography (TLC) Conditions for o-Tolyl Ureas

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Mechanistic Insights o-Tolyl ureas are critical pharmacophores and synthetic intermediates in agricultural and medic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Mechanistic Insights

o-Tolyl ureas are critical pharmacophores and synthetic intermediates in agricultural and medicinal chemistry. However, monitoring their synthesis and determining their purity via Thin-Layer Chromatography (TLC) presents unique chromatographic challenges.

The urea moiety (–NH–CO–NH–) acts as both a potent hydrogen bond donor and acceptor. When interacting with the free silanol groups (–SiOH) on standard normal-phase silica gel, this leads to strong adsorption, which frequently manifests as severe band tailing (streaking) and poor resolution. The presence of the ortho-methyl group on the aromatic ring introduces steric hindrance that slightly disrupts the coplanarity of the aryl-urea system. This subtle structural feature increases the molecule's lipophilicity compared to unsubstituted phenyl ureas, altering its partitioning behavior and requiring carefully balanced mobile phases to achieve an optimal Retention factor (


) between 0.3 and 0.5.

Causality in Method Development: Choosing the Right System

To establish a self-validating chromatographic method, the selection of the mobile and stationary phases must be driven by the specific intermolecular forces at play:

  • Stationary Phase: Silica gel 60 with a fluorescent indicator (F254) is the industry standard. The F254 indicator is crucial because the conjugated aromatic system of the o-tolyl group strongly quenches UV light at 254 nm, allowing for non-destructive visualization[1].

  • Aromatic vs. Aliphatic Mobile Phases: While aliphatic mixtures like Ethyl Acetate/Hexane (or Heptane) are standard for general organic synthesis[2][3], they often fail to resolve closely related aryl urea impurities. Substituting hexane with Toluene leverages

    
     stacking interactions between the solvent and the o-tolyl ring. A Toluene/Acetone system (e.g., 7:3 or 6:4 v/v) competitively disrupts the urea-silanol hydrogen bonds while maintaining tight, well-resolved spots.
    
  • Protic Modifiers for Extreme Tailing: If the o-tolyl urea contains additional polar functional groups (e.g., carboxylic acids or secondary amines), the baseline streaking will persist. Adding a protic modifier, such as 10% Formic Acid to a Toluene/Ethyl Acetate mixture, protonates the silanol sites, effectively masking them and forcing the urea to migrate as a sharp band[4].

TLC Optimization Workflow

The following decision matrix outlines the self-validating logic used to optimize the TLC conditions for novel o-tolyl urea derivatives.

TLC_Optimization Start Synthesized o-Tolyl Urea Reaction Mixture Spot Co-spot with Starting Materials (Silica Gel 60 F254) Start->Spot Phase Select Initial Mobile Phase (e.g., Toluene/Acetone 7:3) Spot->Phase Develop Develop & Visualize (UV 254 nm + PMA Stain) Phase->Develop Eval Evaluate Chromatogram Develop->Eval LowRf Rf < 0.2 Increase Polarity Eval->LowRf Too Polar HighRf Rf > 0.8 Decrease Polarity Eval->HighRf Too Non-Polar Streak Tailing / Streaking Add 1% Formic Acid or Et3N Eval->Streak H-Bonding Issues Optimal Rf 0.3 - 0.5, Round Spots Method Validated Eval->Optimal Ideal Resolution LowRf->Phase HighRf->Phase Streak->Phase

Workflow for optimizing TLC mobile phases for o-tolyl ureas, ensuring ideal Rf and spot resolution.

Quantitative Data: Mobile Phase Selection Guide

The table below summarizes the empirical performance of various mobile phase systems for o-tolyl ureas. Select the system based on the polarity of the secondary substituents on the urea core.

Mobile Phase SystemRatio (v/v)ModifiersExpected

Range
Causality & Application
Toluene / Acetone 7:3 or 6:4None0.35 - 0.55Optimal for standard aryl ureas. Toluene provides

interactions, sharpening spots significantly better than alkanes.
Ethyl Acetate / Hexane 1:1 or 3:2None0.30 - 0.50Standard screening. Best for highly lipophilic o-tolyl ureas lacking other polar groups[2][3].
Dichloromethane / Methanol 95:5None0.40 - 0.60For polar derivatives. Methanol acts as a strong H-bond competitor against silica silanols, reducing tailing.
Toluene / EtOAc / Formic Acid 5:4:110% Formic Acid0.40 - 0.50For complex/acidic ureas. The acid masks silica active sites, entirely preventing streaking in highly polar analogs[4].

Step-by-Step Experimental Protocol

To ensure reproducibility and trustworthiness in your analytical results, follow this self-validating protocol.

Step 1: Plate Preparation and Sample Application
  • Cut an aluminum-backed Silica Gel 60 F254 plate to the desired size (e.g., 2 x 5 cm). Draw a baseline 1 cm from the bottom edge using a graphite pencil.

  • Dissolve 1-2 mg of the o-tolyl urea sample in 1 mL of a volatile solvent (e.g., Dichloromethane or Methanol).

  • Using a glass micro-capillary, apply a 1–2 µL spot onto the baseline.

  • Self-Validation Step (Co-spotting): To accurately monitor a synthesis reaction, apply three spots on the baseline: (A) Starting material (e.g., o-tolyl isocyanate), (B) Reaction mixture, and (C) A co-spot of A + B. This confirms that matrix effects are not artificially shifting the

    
     values.
    
Step 2: Chamber Saturation
  • Line a TLC development chamber (or a sealed beaker) with a piece of filter paper to act as a wick.

  • Pour the selected mobile phase (e.g., Toluene/Acetone 7:3) into the chamber to a depth of ~0.5 cm.

  • Seal the chamber and allow 10 minutes for vapor equilibration.

    • Causality: Failure to saturate the chamber causes the solvent to evaporate from the face of the plate during the run, leading to concave solvent fronts and irreproducible

      
       values.
      
Step 3: Development
  • Place the spotted plate into the chamber using forceps, ensuring the baseline remains above the solvent level.

  • Allow the solvent front to ascend until it is approximately 1 cm from the top edge of the plate.

  • Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to air-dry completely in a fume hood.

Step 4: Visualization and Confirmation
  • Primary Detection (Non-Destructive): Examine the dried plate under a short-wave UV lamp (254 nm). o-Tolyl ureas will appear as dark, quenching spots against the bright green fluorescent background[1][5]. Outline the spots with a pencil.

  • Secondary Detection (Destructive Staining): To confirm the presence of non-UV active impurities or to validate the organic framework, dip the plate into a Phosphomolybdic acid (PMA) or Potassium Permanganate (KMnO

    
    ) stain[6][7].
    
  • Wipe the excess stain from the back of the plate and heat gently with a heat gun until the spots develop (typically dark blue/green for PMA, or yellow/brown for KMnO

    
    ).
    
Step 5: Troubleshooting via 2D TLC (Self-Validation)

If you observe a "smear" that you suspect is the o-tolyl urea degrading on the acidic silica gel rather than just streaking:

  • Spot the sample in the bottom-left corner of a square TLC plate.

  • Develop the plate in the chosen mobile phase, dry it completely, rotate it 90 degrees, and develop it again in the same mobile phase.

  • Interpretation: If the compound is stable, all spots will lie on a diagonal line. If spots appear off the diagonal, the urea is actively degrading on the column, and you must switch to a neutralized stationary phase (e.g., alumina or triethylamine-treated silica).

References

1. Synthesis, Characterization of Biologically Potent Novel Chalcones Bearing Urea, Thiourea and Acetamide Linkages. Semantic Scholar. 2.[2] Development and synthesis of compounds with fungicidal activity in suppression of fungal growth. RUDN Journal of Agronomy and Animal Industries. 2 3.[1] Phytoactive Aryl Carbamates and Ureas as Cytokinin-like Analogs of EDU. MDPI. 1 4.[5] Phenotypic identification of fragments as antivirals. Journal of World Journal of Biology Pharmacy and Health Sciences. 5 5.[6] Rhodium catalyzed regioselective arene homologation of aryl urea via double C-H bond activation and migratory insertion of alkyne. RHHZ. 6 6.[7] The synthesis, in vitro and in vivo characterisation of highly β1-selective β-adrenoceptor partial agonists. Semantic Scholar. 7 7.[4] An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. PMC / NIH. 4 8.[3] Novel naphthalene-1,5-diamine containing urea/thiourea derivatives – Promising antimicrobial agents. ACG Publications. 3

Sources

Application

Photosynthesis inhibition assay for phenylurea analogs

Application Note: High-Throughput Screening of Phenylurea Herbicides via Photosystem II Inhibition Assays Abstract This guide details the experimental protocols for evaluating phenylurea analogs (e.g., Diuron, Linuron) a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening of Phenylurea Herbicides via Photosystem II Inhibition Assays

Abstract

This guide details the experimental protocols for evaluating phenylurea analogs (e.g., Diuron, Linuron) as Photosystem II (PSII) inhibitors. It integrates two complementary methodologies: the DCPIP Photoreduction Assay (Hill Reaction) for quantitative high-throughput screening (HTS) and Pulse-Amplitude-Modulation (PAM) Chlorophyll Fluorescence for mechanistic validation. These protocols are optimized for reproducibility, utilizing isolated spinach thylakoids to minimize biological variance.

Introduction & Mechanism of Action

Phenylurea herbicides function as potent inhibitors of photosynthetic electron transport. Their efficacy stems from their structural ability to mimic plastoquinone (PQ), the native electron carrier in the thylakoid membrane.

  • Target Site: The

    
     binding niche on the D1 protein (D1-p) of the PSII complex.
    
  • Mechanism: Phenylureas compete with endogenous PQ for the

    
     site. Upon binding, they displace PQ but cannot accept electrons from the reduced primary quinone (
    
    
    
    ).
  • Consequence: This blockade interrupts the electron transport chain (ETC), preventing the formation of NADPH and ATP.[1] The accumulation of excitation energy at P680 leads to triplet state formation and subsequent oxidative damage (chlorosis).

Pathway Visualization: Electron Transport Blockade

PSII_Inhibition Water H₂O OEC Oxygen Evolving Complex Water->OEC 2e⁻ P680 P680 (Reaction Center) OEC->P680 2e⁻ Pheo Pheophytin P680->Pheo Light Energy QA Q_A (Primary Quinone) Pheo->QA QB Q_B Site (D1 Protein) QA->QB Electron Transfer PQ Plastoquinone Pool QB->PQ Blocked by Inhibitor Inhibitor Phenylurea (Inhibitor) Inhibitor->QB Competitive Binding

Figure 1: Mechanism of Action.[1][2] Phenylureas competitively bind to the


 site on the D1 protein, blocking electron transfer from 

to the Plastoquinone pool.

Experimental Strategy

To ensure robust data, we employ a dual-assay approach:

  • DCPIP Assay (Kinetic/HTS): Uses 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor.[3][4] DCPIP is blue (oxidized) and turns colorless (reduced) upon accepting electrons from PSII.[3][4][5][6] The rate of decolorization is directly proportional to photosynthetic activity.

  • Chlorophyll Fluorescence (Mechanistic): Measures the quantum yield of PSII (

    
    ).[7] Inhibitors cause a "backup" of electrons, keeping 
    
    
    
    reduced and maximizing fluorescence emission (closing reaction centers).

Protocol 1: Isolation of Thylakoids (Spinach)

High-quality thylakoids are the foundation of this assay. Store-bought spinach is sufficient if fresh and crisp.

Reagents:

  • Grinding Buffer: 330 mM Sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl₂, 0.1% BSA (add fresh).

  • Shock Buffer: 10 mM HEPES-KOH (pH 7.6), 5 mM MgCl₂.

  • Resuspension Buffer: 330 mM Sorbitol, 50 mM HEPES-KOH (pH 7.6), 10 mM MgCl₂.

Procedure:

  • Preparation: Dark-adapt spinach leaves for 1 hour at 4°C to reduce starch content.

  • Homogenization: Depetiole 20g of leaves. Blend for 3 x 3s bursts in 100 mL ice-cold Grinding Buffer .

    • Note: Short bursts prevent heating; heat denatures the D1 protein.

  • Filtration: Filter homogenate through 4 layers of Miracloth or cheesecloth into a chilled beaker.

  • Debris Removal: Centrifuge filtrate at 300 x g for 2 min at 4°C. Discard pellet (whole cells/nuclei).

  • Chloroplast Collection: Centrifuge supernatant at 4,000 x g for 10 min at 4°C.

    • Result: The pellet contains intact chloroplasts.[8][9]

  • Osmotic Shock (Thylakoid Release): Gently resuspend pellet in 10 mL Shock Buffer . Incubate on ice for 1 min.

    • Why? Hypotonic lysis breaks the outer chloroplast envelope, exposing thylakoids for better inhibitor access.

  • Final Wash: Add 10 mL 2X strength Resuspension Buffer (to restore isotonicity). Centrifuge at 5,000 x g for 10 min .

  • Storage: Resuspend pellet in 2-3 mL Resuspension Buffer to a final Chlorophyll concentration of ~1 mg/mL. Keep on ice in the dark.

Protocol 2: DCPIP Photoreduction Assay (96-Well Plate Format)

Reagents:

  • Assay Buffer: 50 mM Phosphate Buffer (pH 7.2), 100 mM Sorbitol, 5 mM MgCl₂.

  • DCPIP Stock: 1 mM in water (store frozen, protect from light).

  • Test Compounds: Phenylurea analogs dissolved in DMSO (Final DMSO < 1%).

Workflow:

  • Standardization: Dilute thylakoids in Assay Buffer to 20 µg Chl/mL.

  • Plate Setup:

    • Blank: Buffer + DCPIP (No Thylakoids).

    • Negative Control: Thylakoids + Buffer + DCPIP (No Inhibitor) = Max Rate.

    • Treatment: Thylakoids + Inhibitor + DCPIP.[3]

  • Reaction Mix (per well):

    • 180 µL Diluted Thylakoids containing Inhibitor (incubate 5 min in dark).

    • 20 µL DCPIP (Start Reaction). Final conc: 100 µM.

  • Measurement:

    • Place plate in a spectrophotometer with a light source (or illuminate externally with saturating red light, >600 µE/m²/s).

    • Measure Absorbance at 600 nm every 30 seconds for 5-10 minutes.

Data Processing:

  • Calculate slope (

    
    ) for the linear portion of the curve.
    
  • Validation: The Blank should show no change. The Negative Control should show rapid decolorization.

Protocol 3: Chlorophyll Fluorescence Validation

Instrument: Pulse-Amplitude-Modulation (PAM) Fluorometer (e.g., Walz PAM-2500 or similar).

Procedure:

  • Dark Adaptation: Incubate thylakoids (or leaf discs treated with inhibitor) in the dark for 20 minutes. This oxidizes the ETC (

    
     becomes fully oxidized).
    
  • Measuring Light (

    
    ):  Turn on weak measuring light (< 1 µE). Record minimal fluorescence (
    
    
    
    ).
  • Saturating Pulse (

    
    ):  Apply a saturating light pulse (> 3000 µE, 0.8s). This reduces all 
    
    
    
    to
    
    
    . Record maximal fluorescence (
    
    
    ).
  • Actinic Light + Inhibitor: Turn on actinic light.

    • Observation: In the presence of Phenylureas, fluorescence rises rapidly to

      
       and does not quench, as electrons cannot exit PSII.
      

Key Parameter: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="ng-star-inserted display">



  • Control

    
    : ~0.75 - 0.83 (Healthy).
    
  • Inhibited

    
    : Values drop as 
    
    
    
    rises or
    
    
    diminishes (depending on specific binding kinetics).

Data Analysis & Reporting

Calculating IC50

Convert reaction rates to Percent Inhibition:



Fit data to the Log-Logistic Dose-Response equation (Four-Parameter Hill Equation):



  • 
    : Log concentration of inhibitor.[10]
    
  • 
    : % Inhibition.
    
Reference Values for Validation
CompoundTarget SiteTypical IC50 (Spinach Thylakoids)
Diuron (DCMU)

Site (Ser264)
20 - 50 nM
Linuron

Site
50 - 100 nM
Atrazine (Control)

Site
100 - 300 nM

Troubleshooting Guide

IssueProbable CauseSolution
No DCPIP reduction in Control Inactive ThylakoidsKeep all buffers ice-cold; reduce grinding time.
High Background Reduction Old DCPIP / Acidic pHPrepare fresh DCPIP; Check buffer pH (must be > 7.0).
Inconsistent IC50 DMSO ToxicityEnsure final DMSO concentration is < 1%.
Precipitation Low SolubilityPhenylureas are hydrophobic; predilute in DMSO, then buffer.

References

  • Sigma-Aldrich. Chloroplast Isolation Kit Technical Bulletin. (Protocol for spinach chloroplast isolation). Link

  • Trebst, A. (2007). Inhibitors in the functional dissection of the photosynthetic electron transport system. Photosynthesis Research.[4][11] (Review of herbicide binding sites). Link

  • Baker, N. R. (2008). Chlorophyll Fluorescence: A Probe of Photosynthesis In Vivo. Annual Review of Plant Biology.[12] (Principles of PAM fluorometry). Link

  • University of Minnesota Extension. Photosynthesis Inhibitors: Mode of Action. (Agricultural context of phenylureas).[2][13] Link

  • AAT Bioquest. IC50 Calculator. (Tool for calculating IC50 from inhibition data).[10][14] Link

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in o-tolyl urea formation

Topic: Overcoming Steric Hindrance in o-Tolyl Urea Formation Ticket ID: #OT-UREA-001 Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Blocker in Lead Optimization) Executive Summary & Mechan...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in o-Tolyl Urea Formation

Ticket ID: #OT-UREA-001 Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Blocker in Lead Optimization)

Executive Summary & Mechanistic Insight

The Problem: You are attempting to synthesize a urea derivative involving an o-tolyl (2-methylphenyl) group. The reaction is likely stalling, producing low yields, or generating symmetric urea byproducts.

The Root Cause: The methyl group at the ortho position of the aromatic ring creates significant steric hindrance . This non-bonded repulsion prevents the necessary orbital overlap between the nucleophilic amine and the electrophilic carbonyl species (isocyanate or activated intermediate).

  • Kinetic Barrier: The o-methyl group physically shields the nitrogen, increasing the activation energy (

    
    ) required for the nucleophilic attack.
    
  • Thermodynamic Penalty: The resulting urea is forced out of planarity (an "orthogonal twist"), reducing resonance stabilization and making the reverse reaction (dissociation) more favorable under thermal stress.

Visualizing the Steric Clash

The following diagram illustrates why standard protocols fail and how catalysis bridges the gap.

StericHindrance Reactants o-Toluidine + Isocyanate TS_Uncat Transition State (High Energy) Blocked by o-Me Reactants->TS_Uncat Standard Conditions (Slow) TS_Cat Transition State (Lower Energy) Lewis Acid Activated Reactants->TS_Cat Lewis Acid (Zn/Ga) (Fast) Product o-Tolyl Urea (Twisted Conformation) TS_Uncat->Product Low Yield SideProduct Symmetric Urea (Dimer) TS_Uncat->SideProduct Moisture/Time TS_Cat->Product High Yield

Figure 1: Reaction coordinate comparison between uncatalyzed (red) and catalyzed (green) pathways for hindered urea formation.

Troubleshooting Guides (Method-Specific)

Select your current synthetic route below for targeted troubleshooting.

Method A: Isocyanate + Amine (The Standard Route)

Scenario: You are reacting o-tolyl isocyanate with an amine, or an isocyanate with o-toluidine.

Q: The reaction is stuck at 50% conversion after 24 hours. Should I heat it? A: Proceed with caution. Unlike unhindered ureas, heating o-tolyl systems often promotes reversibility (equilibrium shifts back to reactants) or isocyanate dimerization.

  • The Fix: instead of high heat (>80°C), use a Lewis Acid Catalyst . Add 5-10 mol% Zinc Triflate [Zn(OTf)₂] or Gallium Triflate [Ga(OTf)₃] . These coordinate to the isocyanate oxygen, increasing the electrophilicity of the carbonyl carbon enough to overcome the steric barrier of the o-tolyl amine [1].

Q: My product is oiling out or precipitating as a gum. A: o-Tolyl ureas have poor packing efficiency due to the "twist" mentioned above.

  • The Fix: Switch solvents to a polar aprotic system like DMF or DMAc (Dimethylacetamide). If isolation is difficult, do not evaporate. Pour the reaction mixture into ice-cold water with vigorous stirring to force the "gum" to solidify into filterable crystals.

Method B: Triphosgene (The "Phosgene Equivalent" Route)

Scenario: You are generating the isocyanate in situ from o-toluidine using Triphosgene.

Q: I am seeing a major impurity that matches the mass of the symmetric urea (Dimer). A: This is a stoichiometry and addition rate error. If the o-toluidine sees the generated isocyanate before the second amine is added, it will react with itself.

  • The Protocol Fix:

    • Inverse Addition: Add the Triphosgene solution slowly to the o-toluidine/base mixture at 0°C (or lower).

    • Stoichiometry: Use exactly 0.33 - 0.35 equivalents of Triphosgene. Excess leads to unreacted carbamoyl chlorides; too little ensures dimerization.

    • Verification: Monitor the formation of the isocyanate peak in IR (~2270 cm⁻¹) before adding the second amine [2].

Method C: CDI (Carbonyldiimidazole) Coupling

Scenario: You are coupling o-toluidine with a carboxylic acid or another amine using CDI.

Q: The intermediate formed, but the second amine won't react. A: The o-tolyl carbamoyl imidazole intermediate is deactivated and sterically crowded. The leaving group (imidazole) is not "good" enough to leave under these hindered conditions.

  • The Fix: Methylate the Intermediate.

    • React o-toluidine with CDI to form the intermediate.

    • Add MeOTf (Methyl Triflate) or MeI (Methyl Iodide) (1.1 eq) to methylate the imidazole ring.

    • This creates a cationic imidazolium species, which is a massive leaving group (super-active), allowing the second hindered amine to attack even at room temperature [3].

Advanced Experimental Protocols
Protocol 1: Lewis Acid Catalyzed Addition (Best for o-Toluidine Nucleophiles)

Use this when the o-tolyl group is on the amine, not the isocyanate.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve o-toluidine (1.0 eq) and the Isocyanate (1.1 eq) in anhydrous Dichloromethane (DCM) or Toluene (0.2 M concentration).

  • Catalyst: Add Zn(OTf)₂ (5 mol%) .

  • Reaction: Stir at 35°C .

    • Checkpoint: Monitor TLC/LCMS. If no progress in 2 hours, increase temp to 50°C.

  • Workup: Quench with saturated NH₄Cl. Extract with DCM.

  • Purification: o-Tolyl ureas often require recrystallization from EtOH/Water rather than column chromatography due to streaking.

Protocol 2: The "Safe" Triphosgene Route

Use this to build the urea from two amines, where one is o-tolyl.

  • Safety: Perform in a well-ventilated fume hood. Have aqueous ammonia ready to neutralize spills.

  • Activation: Dissolve Triphosgene (0.34 eq) in dry DCM at 0°C .

  • First Amine: Add o-toluidine (1.0 eq) and DIPEA (2.2 eq) in DCM dropwise over 30 minutes.

    • Why? Slow addition prevents high local concentration of amine, favoring isocyanate formation over dimerization.

  • Isocyanate Check: Stir 15 mins. Take an aliquot for IR (look for 2270 cm⁻¹).

  • Second Amine: Add the second amine (1.1 eq) and DIPEA (1.0 eq). Allow to warm to Room Temp.

  • Workup: Wash with 1N HCl (to remove unreacted amines) then NaHCO₃.

Decision Matrix & Data Comparison

Use the table below to select the optimal method for your specific constraints.

FeatureIsocyanate RouteTriphosgene RouteCDI Route
Primary Use Case Commercial isocyanate availableNo isocyanate availableAvoiding toxic phosgene equivalents
Hindrance Tolerance Moderate (High with Catalyst)High (Control of stoichiometry)Low (Requires activation)
Risk Profile Low (Standard reagents)High (Generates Phosgene)Low (Green chemistry)
Atom Economy 100%ModerateModerate
Key Troubleshooting Add Zn(OTf)₂ catalystStrict 0°C temp controlMethylate intermediate (MeOTf)
Workflow Decision Tree

DecisionTree Start Start: o-Tolyl Urea Synthesis IsoAvail Is Isocyanate Commercially Available? Start->IsoAvail UseIso Use Isocyanate Method (+ Zn(OTf)2 if slow) IsoAvail->UseIso Yes Safe Is Phosgene/Triphosgene Allowed in Lab? IsoAvail->Safe No UseTri Use Triphosgene Protocol (Strict 0°C Control) Safe->UseTri Yes UseCDI Use CDI + MeOTf (One-Pot Activation) Safe->UseCDI No

Figure 2: Decision matrix for selecting the synthetic strategy based on reagent availability and safety constraints.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to speed this up? A: Yes, but with a caveat. Microwave heating is excellent for overcoming the activation energy of hindered systems. However, for ureas, you must use a sealed vessel to prevent the loss of volatile isocyanates (if they are intermediates) and use a solvent like 1,2-dichloroethane that absorbs microwave energy well but doesn't react. Limit runs to 10-15 minutes at 100°C.

Q: Why does my LCMS show a mass of M+14? A: This is likely methylation of your product, not the urea. If you used the CDI/MeI method, ensure you didn't over-alkylate the urea nitrogens. If you didn't use MeI, check if you used Methanol as a solvent; hindered isocyanates can react with Methanol to form carbamates (urethanes) which might have a similar retention time.

Q: How do I remove the symmetric urea byproduct? A: Symmetric o-tolyl urea is notoriously insoluble.

  • Technique: Triturate the crude solid with hot Ethanol . The symmetric dimer usually remains solid, while your unsymmetrical urea (if it has a solubilizing group on the other side) will dissolve. Filter the hot solution to remove the dimer.

References
  • Lewis Acid Catalysis in Urea Synthesis

    • Title: "Lewis Acid Promoted Cyclization of Acyclic Urea Derivatives" (Contextual applic
    • Source: ResearchG
    • URL:

  • Triphosgene Protocols & Mechanism

    • Title: "Transposition of a triphosgene-based process for pharmaceutical development"
    • Source: ResearchG
    • URL:

  • CDI Activation Strategies

    • Title: "One Pot Synthesis of Hetero/Aryl-Urea Deriv
    • Source: Asian Journal of Chemistry / NIH Context
    • URL:

  • General Hindered Urea Reactivity

    • Title: "Hindered Ureas as Masked Isocyanates: Facile Carbamoyl
    • Source: NIH / PMC
    • URL:

Optimization

Minimizing side reactions in N-ethyl-o-toluidine carbamoylation

Topic: Minimizing Side Reactions & Maximizing Yield in Sterically Hindered Urea Synthesis Introduction: The Steric-Electronic Mismatch You are likely here because your standard urea synthesis protocol (simply mixing amin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions & Maximizing Yield in Sterically Hindered Urea Synthesis

Introduction: The Steric-Electronic Mismatch

You are likely here because your standard urea synthesis protocol (simply mixing amine and isocyanate) failed to reach completion or produced a "gummy" mixture.

The Core Challenge: N-ethyl-o-toluidine is a deceptively difficult substrate.[1]

  • Steric Wall: The ortho-methyl group combined with the N-ethyl tail creates a significant steric barrier around the nitrogen nucleophile.[1]

  • Electronic Deactivation: The twisted conformation (to relieve steric strain) partially decouples the nitrogen lone pair from the aromatic ring, altering its nucleophilicity compared to simple anilines.

In this reaction, kinetics are your enemy. The desired reaction rate is retarded by sterics, allowing competitive pathways (hydrolysis, dimerization) to dominate if moisture or temperature are not rigorously controlled.

Module 1: The Chemistry of Failure (Mechanism)

To fix the reaction, you must visualize the competition. The diagram below illustrates the "Battle for the Isocyanate."

CarbamoylationPathways Start N-Ethyl-o-toluidine (Sterically Hindered) Complex Transition State (High Energy Barrier) Start->Complex Slow Attack (Steric Block) AmineSalt Amine Salt Start->AmineSalt + HCl (if using Phosgene) Isocyanate Electrophile (R-NCO) Isocyanate->Complex CarbamicAcid Carbamic Acid (Unstable) Isocyanate->CarbamicAcid + H2O (Moisture) Product Target Urea (N-ethyl-N-(o-tolyl)urea) Complex->Product Proton Transfer SymUrea Symmetric Urea (Impurity) CarbamicAcid->SymUrea Decarboxylation (-CO2) + R-NH2

Figure 1: Reaction landscape showing how steric hindrance slows the desired path, allowing moisture to consume the isocyanate.

Module 2: Troubleshooting Guide

Symptom 1: Reaction Stalls at ~60-70% Conversion

Diagnosis: The nucleophilic attack is too slow; the isocyanate is either degrading or the reaction has reached equilibrium (rare for isocyanates, but possible with high sterics).

  • Root Cause: The ortho-methyl group blocks the trajectory of the incoming electrophile.

  • Solution:

    • Catalysis: Add 5-10 mol% DMAP (4-Dimethylaminopyridine) . It acts as a "nucleophilic transfer catalyst," attacking the isocyanate first to form a more reactive intermediate that the hindered amine can access.

    • Solvent Switch: Move from non-polar (DCM/Toluene) to polar aprotic (THF or Acetonitrile).[1] This stabilizes the polar transition state.

    • Temperature: Increase to reflux (60-80°C). Warning: Ensure the system is strictly anhydrous, as heat accelerates hydrolysis faster than carbamoylation.

Symptom 2: White Precipitate Forms (Not Product)

Diagnosis: Formation of Symmetric Urea (from the Isocyanate).

  • Root Cause: Moisture ingress.[1] The isocyanate reacted with water to form an amine, which then reacted with the remaining isocyanate.

  • Solution:

    • Drying Protocol: Dry solvents over 4Å molecular sieves for 24h. Verify water content is <50 ppm via Karl Fischer.

    • Reagent Quality: Distill the isocyanate if it is a liquid and has turned cloudy/yellow.

Symptom 3: "Gummy" Oil instead of Solid Product

Diagnosis: Presence of unreacted N-ethyl-o-toluidine preventing crystallization.[1]

  • Root Cause: Excess amine was used to drive the reaction, but it is difficult to remove due to high boiling point and lipophilicity.

  • Solution:

    • The "Reverse Acid Wash": The product (urea) is neutral. The starting material is basic.

    • Dissolve crude in EtOAc.[1][2] Wash 3x with 1M HCl . The hindered amine will protonate and move to the aqueous layer. The urea stays in the organic layer.

Module 3: Optimized Protocol (The "Golden Standard")

This protocol is designed to overcome the steric barrier while minimizing moisture interference.

Reagents:

  • N-ethyl-o-toluidine (1.0 equiv)

  • Isocyanate (R-NCO) (1.1 - 1.2 equiv)[1]

  • DMAP (0.1 equiv) - Critical for hindered bases

  • Solvent: Anhydrous Toluene (preferred for thermal control) or THF.[1]

Step-by-Step Workflow:

  • System Prep: Flame-dry a 3-neck round bottom flask under Argon flow.

  • Solvation: Charge N-ethyl-o-toluidine and DMAP. Dissolve in Anhydrous Toluene (0.5 M concentration).

  • Activation: Heat the solution to 50°C. Why? To increase the kinetic energy of the hindered amine before the electrophile arrives.

  • Addition: Dissolve the Isocyanate in a small volume of toluene. Add dropwise over 30 minutes.

    • Note: Do not dump it in all at once. High local concentration of isocyanate promotes dimerization.[1]

  • Monitoring: Monitor by TLC or IR.

    • IR Target: Look for the disappearance of the N=C=O peak at ~2270 cm⁻¹ .

  • Quench: Once the NCO peak is gone, add 2 mL of Methanol (scavenges any residual isocyanate).

  • Workup (Purification):

    • Evaporate Toluene.[1]

    • Redissolve in EtOAc.[2]

    • Wash 1: 1M HCl (Removes unreacted N-ethyl-o-toluidine and DMAP).[1]

    • Wash 2: Saturated NaHCO3 (Neutralizes acid traces).[1]

    • Wash 3: Brine.[1][3]

    • Dry over Na2SO4, filter, and concentrate.

  • Crystallization: Most N-ethyl-N-(o-tolyl)ureas crystallize from Hexane/EtOAc or Ethanol/Water mixtures.[1]

Module 4: Data & FAQs

Solvent Selection Matrix
SolventReaction RateSide Reaction RiskRecommendation
DCM SlowLowGood for initial trials, but often too cold (reflux 40°C).[1]
Toluene Optimal LowHigh boiling point allows thermal activation; easy azeotropic drying.[1]
THF FastMediumMust be dry. Wet THF is the #1 cause of failure.
DMF FastHighHard to remove; promotes isocyanate dimerization if heated.[1]
Frequently Asked Questions

Q: Can I use Triphosgene instead of Isocyanate? A: Yes, and sometimes you must if the isocyanate isn't commercially available.

  • Protocol Adjustment: React Triphosgene with your primary amine (R-NH2) first to generate the isocyanate in situ, THEN add the N-ethyl-o-toluidine.[1]

  • Warning: If you try to react N-ethyl-o-toluidine with triphosgene first, the formation of the carbamoyl chloride will be sluggish due to sterics, leading to complex mixtures.

Q: Why is my yield lower than the "meta" or "para" toluidine isomers? A: This is purely steric. The ortho-methyl forces the N-ethyl group to rotate, shielding the nitrogen lone pair. You will almost always see a 10-15% yield drop compared to para-toluidine. Do not over-optimize; 80% is excellent for this substrate.[1]

Q: How do I remove the color? A: N-ethyl-o-toluidine oxidizes to purple/brown "aniline blacks."[1] If your final urea is colored, dissolve in hot ethanol, treat with activated charcoal for 15 mins, filter hot through Celite, and recrystallize.

References

  • Steric Hindrance in Urea Synthesis

    • Mechanism of Carbamoylation of Nucleobases by Isocyanates.[4] (2020). Journal of Physical Chemistry B. Explains the stepwise pathway and proton transfer barriers in hindered systems.

  • Catalysis for Hindered Amines

    • DMAP-Catalyzed Reaction of Isocyanates. (Common organic synthesis standard).[1] DMAP increases the electrophilicity of the isocyanate species.

  • Purification & Properties

    • N-Ethyl-o-toluidine Safety & Properties.[1][5][6] PubChem Compound Summary.[1]

  • Alternative Routes (Triphosgene)

    • A Safe and Convenient Synthesis of Ureas. (1994). Journal of Organic Chemistry. Details the triphosgene protocol as a phosgene substitute.

Sources

Troubleshooting

Technical Support Center: Solubility Enhancement of 1-Ethyl-1-(o-tolyl)urea for Bioassays

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming the solubility challenges of 1-Ethyl-1-(o-tolyl)urea in bioassay development. By understanding...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming the solubility challenges of 1-Ethyl-1-(o-tolyl)urea in bioassay development. By understanding the physicochemical properties of this compound and employing systematic solubilization strategies, reliable and reproducible experimental results can be achieved.

Section 1: Understanding the Challenge - Physicochemical Profile of 1-Ethyl-1-(o-tolyl)urea

The inherent difficulty in dissolving 1-Ethyl-1-(o-tolyl)urea in aqueous media stems from its molecular structure. A summary of its predicted physicochemical properties is presented below. These values indicate a lipophilic ("fat-loving") nature, which is inversely related to aqueous solubility.

PropertyPredicted ValueImplication for Solubility
Molecular Weight 178.24 g/mol Moderate molecular size.
XlogP3 2.5A positive LogP value indicates higher solubility in lipids than in water, suggesting poor aqueous solubility.
Hydrogen Bond Donors 1Limited capacity to form hydrogen bonds with water.
Hydrogen Bond Acceptors 1Limited capacity to form hydrogen bonds with water.

Data sourced from PubChem CID 88670.[1]

The high predicted octanol-water partition coefficient (XlogP3) is a key indicator of the compound's hydrophobicity and the primary reason for its low solubility in the aqueous buffers and media used in most bioassays.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to prepare a stock solution of 1-Ethyl-1-(o-tolyl)urea?

A1: For a compound with a predicted XlogP of 2.5, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. DMSO is a powerful, aprotic solvent capable of dissolving a wide range of hydrophobic compounds.

Best Practice:

  • Prepare a high-concentration stock solution, for example, 10 mM, 20 mM, or higher, in 100% DMSO. This minimizes the amount of organic solvent introduced into the final assay.

  • Ensure the compound is fully dissolved by gentle warming (e.g., 37°C) and vortexing. Visually inspect the solution against a light source to confirm the absence of any solid particles.

Q2: I've dissolved my compound in DMSO, but it precipitates when I add it to my aqueous assay buffer or cell culture medium. What's happening and how can I fix it?

A2: This is a common issue known as "compound crashing out" and occurs when the highly concentrated DMSO stock is diluted into an aqueous environment where the compound is not soluble. The DMSO concentration is no longer sufficient to keep the compound in solution.

Troubleshooting Steps:

  • Reduce the Final Concentration: The most straightforward approach is to test lower final concentrations of your compound in the assay.

  • Modify the Dilution Method: Instead of a single large dilution, perform serial dilutions. For instance, first, dilute the DMSO stock into an intermediate solvent that is miscible with both DMSO and water (e.g., ethanol or polyethylene glycol) before the final dilution into the aqueous buffer.

  • Employ a Formulation Strategy: If simple dilution adjustments are insufficient, you will need to use a solubilizing excipient. The most common strategies for in vitro assays are the use of co-solvents, surfactants, or cyclodextrins.

Q3: What concentration of DMSO is safe for my cell-based assay?

A3: The tolerance of cell lines to DMSO varies. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%.[2] Many cell lines can tolerate up to 1%, but this should be experimentally verified as higher concentrations can inhibit cell proliferation and cause other off-target effects.[2][3][4][5]

Actionable Advice: Always run a vehicle control experiment. This involves treating a set of cells with the same final concentration of DMSO (or other solvents) as your test compound to ensure that the observed effects are due to your compound and not the solvent.

Q4: What are cyclodextrins and how can they help improve the solubility of my compound?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[6] They can encapsulate poorly water-soluble molecules, like 1-Ethyl-1-(o-tolyl)urea, within their hydrophobic core.[7][][9] This "inclusion complex" effectively shields the hydrophobic compound from the aqueous environment, thereby increasing its apparent water solubility.[7][][9]

Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations due to their high aqueous solubility and low toxicity.[10]

Section 3: Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Compound precipitation upon dilution in aqueous buffer. The aqueous solubility of the compound is exceeded.1. Lower the final assay concentration. 2. Perform a kinetic solubility test to determine the approximate aqueous solubility (see Protocol 1). 3. Utilize a solubilization strategy (see Section 4).
Inconsistent or non-reproducible bioassay results. 1. The compound may not be fully dissolved in the stock solution. 2. The compound may be precipitating over time in the assay plate.1. Confirm complete dissolution of the stock solution by visual inspection and gentle warming. 2. Reduce the final assay concentration to below the kinetic solubility limit. 3. Include a positive control compound with known solubility and activity to validate the assay performance.
Observed toxicity in cell-based assays is not dose-dependent. The solvent (e.g., DMSO) or solubilizing agent (e.g., a surfactant) may be causing cytotoxicity.1. Run a vehicle control with the highest concentration of the solvent/excipient used. 2. Lower the final concentration of the solvent/excipient. For DMSO, aim for ≤0.5%.[2] 3. Switch to a less toxic solubilizing agent, such as a cyclodextrin.

Section 4: Experimental Protocols & Workflows

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol provides a rapid assessment of the aqueous solubility of a compound from a DMSO stock, which is often more relevant for in vitro bioassays than thermodynamic solubility.[11]

Materials:

  • 10 mM stock solution of 1-Ethyl-1-(o-tolyl)urea in 100% DMSO.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well microplate.

  • Plate reader capable of measuring light scattering (nephelometry) or UV absorbance.

Procedure:

  • Plate Setup: Dispense 5 µL of the 10 mM DMSO stock solution into multiple wells of the microtiter plate.[12]

  • Buffer Addition: Add PBS to the wells to achieve a range of final compound concentrations (e.g., 1, 2, 5, 10, 20, 50, 100 µM).

  • Mixing and Incubation: Mix the contents thoroughly by pipetting or using a plate shaker. Incubate the plate at room temperature or 37°C for 1-2 hours.[12]

  • Detection of Precipitation (Nephelometry): Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to a buffer-only control indicates the formation of a precipitate.[12]

  • Quantification of Soluble Compound (UV Absorbance - Optional): a. After incubation, filter the solution in each well to remove any precipitate. b. Measure the UV absorbance of the filtrate at a predetermined wavelength for 1-Ethyl-1-(o-tolyl)urea. c. Compare the absorbance to a standard curve prepared by diluting the DMSO stock in a solvent where the compound is fully soluble (e.g., 50:50 acetonitrile:water) to quantify the concentration of the dissolved compound.[13]

Data Interpretation: The highest concentration at which no significant increase in light scattering is observed is the approximate kinetic solubility.

Solubilization Strategy Selection Workflow

The following workflow can guide the selection of an appropriate solubilization strategy for 1-Ethyl-1-(o-tolyl)urea.

G start Start: Compound precipitates in assay buffer check_conc Is the final assay concentration essential? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc No use_excipient Select a solubilization excipient check_conc->use_excipient Yes stop End: Solubilization Achieved lower_conc->stop Problem Solved choose_method Assay Type? use_excipient->choose_method cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) - Generally low cytotoxicity choose_method->cyclodextrin Cell-based surfactant Use Surfactant (e.g., Tween-20, Polysorbate 80) - Check for enzyme inhibition or assay interference choose_method->surfactant Biochemical test_vehicle Test for vehicle effects (cytotoxicity/interference) cyclodextrin->test_vehicle surfactant->test_vehicle optimize optimize test_vehicle->optimize Vehicle Effects Observed? optimize->stop No optimize->cyclodextrin Yes, from Surfactant optimize->surfactant Yes, from Cyclodextrin

Caption: Decision workflow for selecting a solubilization strategy.

Mechanism of Cyclodextrin-Mediated Solubilization

Cyclodextrins are powerful tools for enhancing the aqueous solubility of hydrophobic compounds.

G cluster_0 Aqueous Environment cluster_1 Inclusion Complex Formation compound 1-Ethyl-1-(o-tolyl)urea (Hydrophobic) complex Soluble Inclusion Complex compound->complex Encapsulation cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cyclodextrin->complex

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Section 5: References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Retrieved February 27, 2026.

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved February 27, 2026.

  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. Retrieved February 27, 2026.

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved February 27, 2026.

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved February 27, 2026.

  • SciSpace. (2018, September 15). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved February 27, 2026.

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved February 27, 2026.

  • Jenita, M. J. (2024, September 6). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. International Journal of Chemical Science.

  • MDPI. (2022, December 28). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. Retrieved February 27, 2026.

  • National Center for Advancing Translational Sciences. (2023, June 9). Aqueous Kinetic Solubility. Retrieved February 27, 2026.

  • MDPI. (2022, December 28). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. Retrieved February 27, 2026.

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved February 27, 2026.

  • Wiley. (n.d.). In vitro cellular viability studies on a concentrated surfactant‐based wound dressing - PMC. Retrieved February 27, 2026.

  • Taylor & Francis Online. (2020, April 28). Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity?. Retrieved February 27, 2026.

  • ResearchGate. (2025, October 13). (PDF) Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. Retrieved February 27, 2026.

  • PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved February 27, 2026.

  • ResearchGate. (n.d.). DMSO toxicity in vitro: effects on RGC viability and apoptosis. Retrieved February 27, 2026.

  • PMC. (n.d.). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. Retrieved February 27, 2026.

  • PLOS. (2014, September 19). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. Retrieved February 27, 2026.

  • ResearchGate. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved February 27, 2026.

  • PubChem. (n.d.). Urea, 1-ethyl-2-thio-1-(o-tolyl)-. Retrieved February 27, 2026.

  • ACS Publications. (2025, July 4). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. Crystal Growth & Design.

  • WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Retrieved February 27, 2026.

  • PubChemLite. (n.d.). 1-ethyl-1-(o-tolyl)urea (C10H14N2O). Retrieved February 27, 2026.

  • BenchChem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. Retrieved February 27, 2026.

  • PubChem. (n.d.). o-Tolylurea. Retrieved February 27, 2026.

  • Pharma Excipients. (2020, February 26). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Retrieved February 27, 2026.

  • Springer. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Retrieved February 27, 2026.

  • Sigma-Aldrich. (n.d.). 1-ETHYL-1-(O-TOLYL)UREA. Retrieved February 27, 2026.

  • National Institute of Standards and Technology. (n.d.). Urea, ethyl-. Retrieved February 27, 2026.

  • Solvents Hub. (2025, July 17). Urea Solubility in Ethanol: A Complete Guide. Retrieved February 27, 2026.

  • Sigma-Aldrich. (n.d.). Urea (U0631) - Product Information Sheet. Retrieved February 27, 2026.

  • ResearchGate. (n.d.). A comparison of the solubility of urea in ethanol for different.... Retrieved February 27, 2026.

  • ResearchGate. (2026, January 8). Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K. Retrieved February 27, 2026.

Sources

Optimization

Technical Support Center: Phenylurea Peak Tailing in RP-HPLC

Status: Online Ticket ID: PU-HPLC-OPT-001 Subject: Resolving Asymmetry and Tailing in Phenylurea Analysis (Diuron, Linuron, Isoproturon, etc.) Assigned Specialist: Senior Application Scientist Introduction Welcome to the...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Ticket ID: PU-HPLC-OPT-001 Subject: Resolving Asymmetry and Tailing in Phenylurea Analysis (Diuron, Linuron, Isoproturon, etc.) Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the technical support hub. You are likely here because your phenylurea peaks (e.g., Diuron, Linuron, Monuron) are exhibiting tailing factors (


) greater than 1.2, or you are seeing split peaks.

Phenylureas present a specific challenge in Reverse Phase HPLC (RP-HPLC). Unlike basic amines that tail due to ionic interactions, phenylureas are generally neutral at working pH but possess a urea moiety (


) capable of strong hydrogen bonding . This guide treats the root causes of this interaction: Silanol Activity , Mobile Phase pH , and Solvent Mismatch .

Module 1: The Mechanistic Diagnostic (The "Why")

Before changing your column, you must understand why the tailing occurs. It is rarely a "bad column" in the manufacturing sense, but rather a mismatch between the analyte chemistry and the stationary phase surface chemistry.

The Silanol Trap

The primary cause of phenylurea tailing is Secondary Silanol Interaction .

  • The Analyte: Phenylureas act as Hydrogen Bond Donors (via the

    
     group) and Acceptors (via the 
    
    
    
    group).
  • The Surface: Silica-based C18 columns have residual silanols (

    
    ).
    
  • The Interaction: If the mobile phase pH is

    
    , silanols deprotonate to 
    
    
    
    . Even if neutral, the phenylurea H-bonds to these sites, causing a "drag" effect that manifests as tailing.
Troubleshooting Decision Tree

Use this logic flow to isolate the variable causing your tailing.

TroubleshootingTree Start START: Peak Tailing > 1.2 CheckSystem Step 1: System Check Remove column, install union. Inject standard. Start->CheckSystem SystemTail Does the peak tail without a column? CheckSystem->SystemTail FixSystem ISSUE: System Dead Volume Action: Shorten tubing, check detector cell. SystemTail->FixSystem Yes CheckChem Step 2: Chemistry Check Re-install column. SystemTail->CheckChem No CheckSolvent Check Sample Solvent Is sample solvent stronger than mobile phase? CheckChem->CheckSolvent FixSolvent ISSUE: Solvent Mismatch Action: Dissolve sample in initial mobile phase. CheckSolvent->FixSolvent Yes CheckPH Check Mobile Phase pH Is pH > 3.0? CheckSolvent->CheckPH No FixPH ISSUE: Silanol Ionization Action: Lower pH to 2.5 (Phosphate Buffer). CheckPH->FixPH Yes CheckColumn Check Column Type Is it fully End-Capped? CheckPH->CheckColumn No CheckColumn->FixPH Yes (Still Tailing) FixColumn ISSUE: Surface Activity Action: Switch to High-Load End-Capped C18. CheckColumn->FixColumn No

Figure 1: Diagnostic logic flow to isolate mechanical vs. chemical causes of peak tailing.

Module 2: Stationary Phase Selection

The choice of stationary phase is the single most critical factor for phenylureas.

The "Golden Rule" of Column Selection

You must use a column that minimizes accessible silanols.

  • Requirement: High Carbon Load (>15%) + "End-Capping".

  • Mechanism: End-capping reacts smaller silanes (e.g., trimethylchlorosilane) with residual silanols that the bulky C18 ligands missed.

Recommended Phase Chemistries
Column TypeSuitabilityWhy?
Traditional C18 (Uncapped) AVOID High silanol activity will cause severe tailing (

).
End-Capped C18 Standard Blocks silanols.[1] Good for EPA Method 532.
Polar-Embedded C18 Excellent Contains a polar group (amide/carbamate) in the ligand chain. This "shields" silanols and provides a water-rich layer, improving shape for polar ureas.
PFP (Pentafluorophenyl) ⚠️ Specialized Good for separating halogenated phenylurea isomers, but requires careful equilibration.

Module 3: Mobile Phase & Chemistry

If you cannot change your column, you must modify your mobile phase to suppress the interactions.

The pH Factor

Although phenylureas are neutral, the silica surface is not .

  • Silanol pKa: ~3.5 to 4.5.

  • The Fix: Lower the pH to 2.5 .

  • Reasoning: At pH 2.5, surface silanols are protonated (

    
    ) rather than ionized (
    
    
    
    ). Hydrogen bonding is significantly weaker with protonated silanols than with ionized ones.
Buffer Selection Protocol

Do not use water/acetonitrile without a buffer. The lack of ionic strength allows the electrical double layer on the silica surface to expand, increasing interaction.

Recommended Mobile Phase (Derived from EPA Method 532):

  • A: 25 mM Potassium Phosphate (monobasic), adjusted to pH 2.4 with Phosphoric Acid.

  • B: Acetonitrile (ACN).[2]

  • Note: ACN is preferred over Methanol. Methanol has higher viscosity (higher backpressure) and can sometimes exacerbate H-bonding issues with ureas due to its own protic nature.

Module 4: Sample Solvent (The "Hidden" Error)

A common user error is dissolving the sample in 100% Acetonitrile while the method starts at 20% Acetonitrile.

  • The Symptom: Peak fronting or "double peaks" (often mistaken for tailing).

  • The Cause: The strong solvent carries the analyte down the column faster than the mobile phase can equilibrate it, causing band broadening.

  • The Fix: Dissolve the sample in the initial mobile phase composition (e.g., 20:80 ACN:Buffer).

Module 5: Experimental Protocol

Standardized Optimization Workflow

Follow this step-by-step protocol to resolve tailing.

  • Preparation:

    • Prepare 25 mM Phosphate Buffer (pH 2.5) . Filter through 0.2 µm membrane.

    • Prepare Sample: 10 ppm Diuron in Mobile Phase A .

  • System Setup:

    • Column: C18 End-capped (150 x 4.6 mm, 3.5 µm or 5 µm).

    • Flow: 1.0 mL/min.

    • Temp: 35°C (Slightly elevated temperature improves mass transfer kinetics, sharpening the peak).

  • Gradient Execution:

    • Time 0: 20% B

    • Time 15: 60% B

    • Time 20: 20% B (Re-equilibration is crucial).

  • Data Analysis:

    • Calculate USP Tailing Factor (

      
      ):
      
      
      
      
      (Where
      
      
      is width at 5% height, and
      
      
      is distance from front to center).[3]
    • Target:

      
      .
      

Visualizing the Interaction

The diagram below illustrates the microscopic interaction causing the tailing and how low pH mitigates it.

SilanolInteraction cluster_0 High pH (>4.0) Condition cluster_1 Low pH (2.5) Condition Silica1 Silica Surface Silanol1 Ionized Silanol (Si-O⁻) Silica1->Silanol1 Phenylurea1 Phenylurea (Diuron) Silanol1->Phenylurea1 STRONG Interaction (Ionic/H-Bond Drag) Silica2 Silica Surface Silanol2 Protonated Silanol (Si-OH) Silica2->Silanol2 Phenylurea2 Phenylurea (Diuron) Silanol2->Phenylurea2 WEAK Interaction (Fast Desorption)

Figure 2: Mechanism of silanol suppression via pH control.

References

  • U.S. Environmental Protection Agency. (2000). Method 532: Determination of Phenylurea Compounds in Drinking Water by Solid Phase Extraction and High Performance Liquid Chromatography with UV Detection.

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Mechanisms and Solutions.

  • Agilent Technologies. (2025). Control pH During Method Development for Better Chromatography.

  • Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.

Sources

Troubleshooting

Technical Support Center: Purification of Urea Derivatives

Topic: Removal of Unreacted N-Ethyl-o-toluidine from Urea Products Ticket ID: CHEM-PUR-0094 Status: Open Safety Level: CRITICAL (See Section 1) Safety & Handling Advisory (Critical) Warning: N-Ethyl-o-toluidine (CAS: 94-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted N-Ethyl-o-toluidine from Urea Products Ticket ID: CHEM-PUR-0094 Status: Open Safety Level: CRITICAL (See Section 1)

Safety & Handling Advisory (Critical)

Warning: N-Ethyl-o-toluidine (CAS: 94-68-8) is classified as Fatal if swallowed, in contact with skin, or if inhaled (H300+H310+H330). It is a lipophilic aniline derivative that penetrates nitrile gloves rapidly.

  • PPE Requirement: Double-gloving (Laminate/Silver Shield under Nitrile) is recommended for handling pure stocks. Work exclusively in a fume hood.

  • Waste Disposal: All aqueous washes containing this amine must be segregated as hazardous basic/toxic waste, not general aqueous waste.

Technical Analysis of the Impurity

To successfully remove N-ethyl-o-toluidine, we must exploit the physicochemical differences between the amine impurity and your urea product.

PropertyN-Ethyl-o-toluidine (Impurity)Typical Urea ProductPurification Leverage
Basicity (pKa) ~4.9 (Conjugate acid)Neutral (~0.1 - 1.0)Primary Strategy: Acid-Base Extraction
Polarity Low (Lipophilic)Moderate to HighSecondary Strategy: Chromatography
Nucleophilicity Moderate (Secondary Amine)None (Non-nucleophilic)Tertiary Strategy: Chemoselective Scavenging

Method A: Liquid-Liquid Extraction (The "Acid Wash")

Best For: Stable, neutral urea products soluble in organic solvents (DCM, EtOAc). Mechanism: Protonation of the amine nitrogen converts the lipophilic N-ethyl-o-toluidine into a water-soluble ammonium salt.

The Protocol[2][3][4][5][6]
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible solvent (Ethyl Acetate or Dichloromethane). Note: Ethyl Acetate is preferred as it separates cleaner from acidic water than DCM.

  • First Wash (Acidic): Wash the organic phase 3x with 1M HCl (or 10% Citric Acid if product is acid-sensitive).

    • Why? At pH < 2, the amine (pKa ~4.9) is >99.9% protonated and forced into the aqueous layer.

  • Second Wash (Brine): Wash the organic phase 1x with saturated NaCl (Brine).

    • Why? Removes residual acid and breaks potential emulsions.[1]

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
Troubleshooting This Method
  • Issue: "My product precipitated during the acid wash."

    • Fix: Your urea product might have low solubility in cold organic solvents. Add 5-10% Methanol to your organic layer to improve solubility without misibilizing the water layer.

  • Issue: "I formed a stubborn emulsion."

    • Fix: N-ethyl-o-toluidine can act as a surfactant. Filter the biphasic mixture through a pad of Celite® before attempting to separate layers again.

Visualization: Extraction Logic

ExtractionWorkflow Start Crude Mixture (Urea + Amine) Solvent Dissolve in EtOAc Start->Solvent AcidWash Add 1M HCl (pH < 2) Solvent->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Layer (Neutral Urea) PhaseSep->OrgLayer Retains Product AqLayer Aqueous Layer (Amine-H+ Cl-) PhaseSep->AqLayer Removes Impurity Finish Pure Product (Concentrate) OrgLayer->Finish Waste Hazardous Waste AqLayer->Waste

Figure 1: The protonation logic. By dropping pH below the amine's pKa, we force a phase transfer.

Method B: Resin Scavenging (The "Gentle" Approach)

Best For: Acid-sensitive products or when you need to avoid aqueous workups. Mechanism: A polymer-supported isocyanate (PS-Isocyanate) reacts covalently with the unreacted secondary amine. The impurity becomes tethered to the solid bead, which is then filtered off.

The Protocol[2][3][4][5][6]
  • Calculate Loading: Determine the excess equivalents of N-ethyl-o-toluidine used in the reaction.

  • Add Resin: Add 3.0 equivalents (relative to the excess amine) of PS-Isocyanate resin to the reaction mixture.

  • Incubate: Stir gently (do not use a magnetic stir bar which grinds the beads; use an orbital shaker) at Room Temperature for 4–12 hours.

    • Tip: Adding a catalytic amount of DIEA can accelerate the scavenging rate.

  • Filtration: Filter the mixture through a fritted funnel. The impurity remains trapped on the filter; your product flows through.

Visualization: Scavenging Mechanism

Scavenging Impurity Free Amine (N-ethyl-o-toluidine) Complex Resin-Urea Complex (Insoluble) Impurity->Complex Covalent Bond Resin PS-Isocyanate Resin (Solid Support) Resin->Complex Filtration Filtration Step Complex->Filtration Filtration->Complex Solid Phase (Discard) Product Purified Filtrate Filtration->Product Liquid Phase

Figure 2: Chemoselective removal. The impurity is physically tethered to the solid phase.

Frequently Asked Questions (FAQs)

Q: The amine and my product have the same Rf on TLC. How do I monitor purification? A: N-ethyl-o-toluidine is an aniline derivative. Use a specific stain like Ehrlich’s Reagent (p-dimethylaminobenzaldehyde), which turns anilines bright yellow/orange. Your urea product will likely not stain or stain differently. Alternatively, run the TLC in a solvent with 1% Triethylamine; this sharpens the amine spot, preventing streaking that mimics co-elution.

Q: Can I just use column chromatography? A: Yes, but secondary aromatic amines often streak on silica due to interaction with acidic silanols.

  • Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes, or add 1%

    
     to your DCM/MeOH eluent to deprotonate the silica surface.
    

Q: My urea product is water-soluble. Can I still use acid extraction? A: No. If your product goes into the water, you will lose it. In this case, use Method B (Resin Scavenging) or Reverse Phase Chromatography (C18 column) using an acidic mobile phase (Water/Acetonitrile + 0.1% Formic Acid). The amine will elute at the void volume (as a salt), while the urea retains longer.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for amine extraction).
  • Biotage. "Isocyanate Scavenging Resins: User Guide." Biotage Technical Literature.

  • PubChem. "N-Ethyl-o-toluidine (Compound Summary)." National Library of Medicine.

  • Sigma-Aldrich. "Safety Data Sheet: N-Ethyl-o-toluidine."

Sources

Optimization

Preventing thermal decomposition of urea derivatives during drying

Technical Support Document: ID-UR-2026-B Status: Active | Updated: February 28, 2026 The Science of Instability: Why Your Compound is Degrading Senior Scientist Note: Urea derivatives ( ) are deceptively stable at room t...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Document: ID-UR-2026-B

Status: Active | Updated: February 28, 2026

The Science of Instability: Why Your Compound is Degrading

Senior Scientist Note: Urea derivatives (


) are deceptively stable at room temperature but exhibit complex degradation behaviors under thermal stress. The failure mode in drying is rarely simple melting; it is a chemically driven cascade.
The Decomposition Mechanism

The primary threat during drying is Elimination-Recombination , not just hydrolysis.

  • Isocyanic Acid Elimination: Upon heating, substituted ureas undergo a reversible elimination reaction, ejecting an amine and forming a highly reactive isocyanate (or isocyanic acid).

  • The Vacuum Trap: While vacuum lowers the boiling point of solvents (good), it also continuously removes the volatile amine byproduct. According to Le Chatelier’s principle, removing the amine shifts the equilibrium to the right, accelerating decomposition if the temperature is sufficient to overcome the activation energy.

  • Biuret Formation: If the isocyanate is not removed or reacts with remaining urea, it forms biurets (dimers), which are often insoluble impurities.

Visualization: The Thermal Degradation Cascade

The following diagram illustrates the critical pathways you must prevent during the drying process.

UreaDecomposition Urea Urea Derivative (Solid State) Heat Thermal Stress (> Melting Onset) Urea->Heat Energy Input Transition Transition State (Proton Transfer) Heat->Transition Isocyanate Isocyanate / Isocyanic Acid (Reactive Intermediate) Transition->Isocyanate Elimination Amine Free Amine (Volatile) Transition->Amine Elimination Biuret Biuret / Polymerization (Insoluble Impurity) Isocyanate->Biuret + Residual Urea Hydrolysis Hydrolysis Product (Ammonia + CO2) Isocyanate->Hydrolysis + Residual Water

Figure 1: The thermal decomposition pathway of urea derivatives.[1][2][3][4] Note that the formation of the reactive Isocyanate intermediate is the critical failure point.

Troubleshooting Guide & FAQs

Direct answers to common observations in the lab.

Q1: My product turned into a sticky gum/oil in the vacuum oven, even though the set temperature was 10°C below the melting point. Why?

Diagnosis: Melting Point Depression (Eutectic Formation). Root Cause: You likely had residual solvent or a small amount of degradation product (isocyanate) present. Impurities act as plasticizers, significantly lowering the melting point of the crystal lattice. Once a small liquid phase forms, the degradation reaction rate increases exponentially compared to the solid state. Solution:

  • Step 1: Do not rely on the literature melting point of the pure substance.

  • Step 2: Use a "step-down" approach. Start drying at 20°C below the expected melting point.

  • Step 3: Switch to Lyophilization (Protocol B) if the compound holds onto solvent tenaciously.

Q2: The dried solid smells strongly of ammonia or amines. Is this residual solvent?

Diagnosis: Active Chemical Decomposition. Root Cause: The smell of ammonia (from simple urea) or organic amines (from substituted ureas) confirms that the Isocyanic Acid Pathway (see Fig 1) is active. You are stripping the amine, driving the destruction of your product. Solution:

  • Immediate Action: Stop heating.

  • Verification: Run a TGA (Thermogravimetric Analysis). If weight loss continues after the solvent boiling point, it is degradation.

  • Correction: Lower the temperature. If drying is too slow, increase the vacuum quality (lower pressure), do not increase heat.

Q3: Can I use a Desiccator with P2O5 instead of an oven?

Diagnosis: Safe but potentially ineffective for bound solvents. Analysis: Phosphorus Pentoxide (


) is excellent for water but poor for organic solvents (methanol, DCM).
Solution:  Use a vacuum desiccator with a specific trap.
  • For Water:

    
     is acceptable.
    
  • For Organics: Use a cold trap (liquid nitrogen or dry ice/acetone) between the desiccator and the pump. This creates a "cryo-pumping" effect that is far more efficient than chemical desiccants for organic solvents.

Experimental Protocols

Self-validating workflows designed to minimize thermal stress.

Protocol A: Low-Temperature Vacuum Drying (Standard)

Best for: Stable derivatives with loose surface solvents.

Prerequisites:

  • Vacuum Oven capable of

    
     mbar.
    
  • Calibrated temperature probe (independent of oven display).

StepActionTechnical Rationale
1 Solvent Exchange If the product is crystallized from high-boiling solvents (e.g., DMSO, DMF), wash with a low-boiling non-solvent (e.g., Pentane, Ether) if solubility permits.
2 Cold Start Load samples into a cold oven. Do not pre-heat.
3 Vacuum Ramp Apply vacuum gradually to prevent "bumping" (splattering). Target pressure:

mbar.
4 Thermal Staging Set temperature to

. Hold for 2 hours. Then increase to

only if stable.
5 N2 Bleed Introduce a trickle of dry Nitrogen gas during drying.
Protocol B: Lyophilization (Freeze Drying)

Best for: Thermolabile ureas, hydrates, or "gummy" products.

Prerequisites:

  • Solvent system must be freezable (Water, t-Butanol, Dioxane). Avoid DMSO/DMF.

StepActionTechnical Rationale
1 Flash Freeze Freeze the sample in a shell-freezer or liquid nitrogen bath.
2 Primary Drying Set condenser to

(or lower). Chamber pressure

mbar.[5][6] Shelf temp:

.
3 Secondary Drying Slowly ramp shelf to

over 4 hours.

Drying Method Selection Matrix

Use this decision tree to select the correct equipment.

DryingDecision Start Start: Solvent Type? Water Water / t-Butanol Start->Water Organic Volatile Organic (DCM, EtOAc) Start->Organic HighBoil High Boiling (DMSO, DMF) Start->HighBoil Sensitivity Is T_melt < 60°C? Water->Sensitivity Organic->Sensitivity Exchange Solvent Exchange (Wash w/ Ether) HighBoil->Exchange Lyophilizer Protocol B: Lyophilization Sensitivity->Lyophilizer Yes VacOven Protocol A: Vac Oven (<30°C) Sensitivity->VacOven No Sensitivity->VacOven Yes (Careful) Sensitivity->VacOven No Exchange->VacOven

Figure 2: Decision matrix for selecting the appropriate drying technology based on solvent and thermal stability.

References

  • Bernhard, A. M., et al. (2019). "Thermodynamics and reaction mechanism of urea decomposition." Researcher.Life.

  • BenchChem Technical Guides. (2025). "The Transformation of Urea: A Technical Guide to the Thermal Decomposition Pathways to Cyanuric Acid."

  • Clinical Gate. (2015). "Drying: Pharmaceutical Engineering Principles." Clinical Gate Education.

  • Schaber, P. M., et al. (2004). "Thermal decomposition (pyrolysis) of urea in an open reaction vessel." Thermochimica Acta, 424(1-2), 131-142.
  • DigiVac Application Notes. (2026). "Vacuum Drying Temperature-Sensitive Materials Effectively."

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 1-Ethyl-1-(o-tolyl)urea

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 1-Ethyl-1-(o-tolyl)urea , designed for researchers and drug development professionals.[1] It focuses on structural elucidation, distinguishing...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 1-Ethyl-1-(o-tolyl)urea , designed for researchers and drug development professionals.[1] It focuses on structural elucidation, distinguishing this specific regioisomer from its common synthetic byproducts, and optimizing analytical protocols.

A Comparative Guide for Structural Elucidation

Executive Summary: The Regioselectivity Challenge

In the synthesis of substituted ureas—privileged scaffolds in kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors—regioselectivity is a critical quality attribute. The reaction of N-ethyl-o-toluidine with cyanate salts (or similar pathways) targets 1-Ethyl-1-(o-tolyl)urea (the 1,1-isomer ).[1] However, thermodynamic rearrangement or alternative synthetic routes often yield the thermodynamically more stable 1-Ethyl-3-(o-tolyl)urea (the 1,3-isomer ).[1]

This guide objectively compares the spectral performance of the 1,1-isomer against the 1,3-alternative.[1] It establishes a self-validating NMR protocol to unambiguously confirm the 1,1-disubstitution pattern , relying on the distinct magnetic environments of the urea protons and the ethyl group.[1]

Experimental Methodology

To ensure reproducibility and spectral resolution, the following protocol is recommended. The choice of solvent is not trivial; it determines the visibility of the critical amide protons.

Solvent Selection: DMSO-d6 vs. CDCl3
SolventSuitabilityScientific Rationale
DMSO-d6 Preferred Excellent solubility for polar ureas. Prevents rapid proton exchange, allowing observation of sharp -NH₂ or -NH- signals.[1] Essential for distinguishing isomers.
CDCl3 Sub-optimalAmide protons often broaden or disappear due to exchange or quadrupole broadening. Chemical shifts are concentration-dependent (H-bonding).[1]
Acquisition Parameters[1]
  • Frequency: 400 MHz or higher (recommended to resolve aromatic multiplets).

  • Temperature: 298 K (Standard).[1] Note: Variable Temperature (VT) NMR may be required if rotameric broadening is observed.[1]

  • Relaxation Delay (D1): ≥ 2.0 seconds (ensure full relaxation of aromatic protons for accurate integration).

Detailed Spectral Analysis: 1-Ethyl-1-(o-tolyl)urea[1]

Compound Structure:

  • Core: Urea (H₂N-CO-N<)[1]

  • Substituents: Ethyl and o-Tolyl groups both attached to N1.

  • Formula: C₁₀H₁₄N₂O[1]

Predicted Chemical Shifts (DMSO-d6)[1][3]

The following data represents the theoretical high-confidence spectral signature derived from additivity rules and analogous N,N-disubstituted ureas.

Regionδ (ppm)MultiplicityIntegralAssignmentStructural Insight
Aromatic 7.10 – 7.40Multiplet4HAr-H The ortho-methyl group breaks symmetry; not a clean AA'BB' system.[1]
Amide 5.60 – 6.00 Broad Singlet 2H -CO-NH₂ Diagnostic Peak. A single signal integrating to 2H. Exchangeable with D₂O.
Ethyl (CH₂) 3.60 – 3.80Quartet (

Hz)
2HN-CH₂ -CH₃Deshielded by the adjacent tertiary nitrogen.[1] No coupling to NH.
Methyl (Tol) 2.10 – 2.25Singlet3HAr-CH₃ Typical aryl-methyl shift.[1]
Ethyl (CH₃) 1.00 – 1.15Triplet (

Hz)
3HN-CH₂-CH₃ Classic triplet.[1]
Expert Insight: Rotameric Complexity

N,N-disubstituted ureas containing bulky groups (like o-tolyl) exhibit restricted rotation around the N(1)-C(=O) bond.[1]

  • Observation: At room temperature, you may observe line broadening or signal doubling (e.g., two unequal ethyl quartets).[1][2]

  • Validation: If "extra" peaks appear, heat the sample to 350 K. If the signals coalesce into sharp singlets/quartets, they are rotamers, not impurities.[1][2]

Comparative Analysis: 1,1-Isomer vs. 1,3-Isomer

The primary alternative is 1-Ethyl-3-(o-tolyl)urea (Et-NH-CO-NH-Tol).[1] Differentiating these is the core analytical objective.

The "NH Diagnostic" Test[1]

The most definitive difference lies in the amide proton region.

Feature1-Ethyl-1-(o-tolyl)urea (Target)1-Ethyl-3-(o-tolyl)urea (Alternative)
Amide Proton Count One signal (integrates to 2H).[1]Two distinct signals (each integrates to 1H).
Chemical Shift ~5.8 ppm (NH₂).[1]~8.0 ppm (Ar-NH) and ~6.2 ppm (Et-NH).[1]
Coupling Singlet (no neighbors).[1][3]Et-NH often appears as a triplet (coupled to CH₂).[1]
Ethyl CH₂ Signal Clean Quartet. Multiplet (Quintet-like) or Quartet of Doublets due to NH coupling.[1]
Isomer Identification Decision Tree

The following diagram illustrates the logical workflow for identifying the correct isomer based on spectral data.

IsomerID Start Acquire 1H NMR (DMSO-d6) CheckNH Analyze Amide (5-9 ppm) Region Start->CheckNH Decision1 How many distinct NH signals? CheckNH->Decision1 OneSignal One Signal (2H) Broad Singlet ~5.8 ppm Decision1->OneSignal Single Peak TwoSignals Two Signals (1H each) ~8.0 ppm & ~6.2 ppm Decision1->TwoSignals Two Peaks CheckCH2 Check Ethyl CH2 Coupling OneSignal->CheckCH2 Result13 IDENTIFIED ALTERNATIVE: 1-Ethyl-3-(o-tolyl)urea TwoSignals->Result13 Quartet Clean Quartet (Coupled only to CH3) CheckCH2->Quartet J = 7 Hz Multiplet Multiplet / Quintet (Coupled to CH3 & NH) CheckCH2->Multiplet Complex Splitting Result11 CONFIRMED: 1-Ethyl-1-(o-tolyl)urea Quartet->Result11 Multiplet->Result13 Ambiguous

Figure 1: Decision tree for distinguishing 1,1-disubstituted urea from the 1,3-disubstituted isomer using 1H NMR.

References

  • General Urea NMR Shifts: Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent."[1][2] Magn. Reson. Chem.2006 , 44(5), 491-509.[1][2] Link

  • Solvent Impurity Data: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[1][2][4] Org.[5] Process Res. Dev.2016 , 20(3), 661–667.[1][2] Link[1]

  • Restricted Rotation in Amides/Ureas: Stewart, W. E., & Siddall, T. H.[1][2] "Nuclear Magnetic Resonance Studies of Amides." Chem. Rev.1970 , 70(5), 517–551.[1][2] Link[1]

  • PubChem Compound Summary: 1-Ethyl-1-(o-tolyl)urea (CID 88670).[1] PubChem Database.Link[1]

Sources

Comparative

High-Resolution FTIR Characterization of N,N-Disubstituted Urea Carbonyl Bands: Diamond ATR vs. KBr Transmission

Executive Summary N,N-disubstituted ureas (R₂N–CO–NH₂) are critical pharmacophores in modern drug development, frequently utilized in kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors. Accurately character...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-disubstituted ureas (R₂N–CO–NH₂) are critical pharmacophores in modern drug development, frequently utilized in kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors. Accurately characterizing their hydrogen-bonding states is essential for understanding target binding affinities and solid-state formulation stability. This guide objectively compares the performance of Monolithic Diamond Attenuated Total Reflectance (ATR) against traditional KBr Pellet Transmission for resolving the complex microstates of the urea carbonyl (Amide I) band.

Mechanistic Grounding: The N,N-Disubstituted Urea Carbonyl Band

The urea carbonyl stretching vibration (Amide I) is highly sensitive to both the substitution pattern on the adjacent nitrogen atoms and the surrounding hydrogen-bonding environment. In an unsubstituted urea, the C=O stretch typically appears around 1685 cm⁻¹[1]. However, in N,N-disubstituted ureas, the electron-donating inductive effect of the two alkyl groups on a single nitrogen enhances the delocalization of its lone pair into the carbonyl


-system. This increases the single-bond character of the C=O bond, shifting the baseline stretching frequency to lower wavenumbers compared to unsubstituted or symmetrically N,N'-disubstituted variants ()[2].

Furthermore, the Amide I band is exquisitely sensitive to hydrogen bonding. The carbonyl oxygen acts as a potent hydrogen-bond acceptor. Depending on the crystalline or amorphous state of the sample, the Amide I band resolves into three distinct microstates:

  • Free (Non-Hydrogen Bonded) C=O: ~1685–1690 cm⁻¹

  • Disordered (Amorphous) C=O: ~1660–1665 cm⁻¹

  • Ordered (Crystalline) C=O: ~1635–1640 cm⁻¹ ()[2]

To accurately deconvolute these microstates without introducing spectral artifacts, the choice of FTIR sampling modality is paramount.

Technology Comparison: Diamond ATR vs. KBr Transmission

For researchers analyzing solid-state ureas, selecting between ATR and Transmission dictates the integrity of the resulting data. KBr pellets provide absolute adherence to the Beer-Lambert law but risk altering the sample's native state. Conversely, Diamond ATR offers native-state analysis but requires algorithmic corrections for wavelength-dependent penetration depth.

Performance MetricMonolithic Diamond ATRKBr Pellet TransmissionCausality / Impact on Urea Analysis
Amide I Resolution High (No detector saturation)Variable (Concentration dependent)ATR limits pathlength (1-2 µm), preventing total absorption in the highly polar C=O region, preserving peak shape.
Moisture Artifacts NegligibleHigh Risk (~3300-3500 cm⁻¹)KBr is highly hygroscopic. Absorbed water masks the critical N-H stretching bands of the urea ()[3].
Spectral Shift ~2-4 cm⁻¹ shift to lower wavenumbersAbsolute standard (No optical shift)ATR anomalous dispersion alters exact peak position; requires software correction for accurate library matching.
Sample Integrity Native solid-state preservedHigh pressure may alter H-bondsKBr pressing (10 tons) can forcibly convert "ordered" H-bonded urea into "disordered" states, destroying native data.
Signal-to-Noise Ratio Excellent (with >32 scans)Superior (with optimal grinding)Transmission offers longer effective pathlengths, but ATR provides superior inter-operator reproducibility.
Experimental Workflows (Self-Validating Protocols)
Protocol 1: Diamond ATR-FTIR Workflow

Objective: Non-destructive characterization of native hydrogen-bonding states in N,N-disubstituted ureas.

  • System Readiness & Background Validation: Clean the diamond crystal with spectroscopic-grade isopropanol. Causality: Residual organics contaminate the Amide I region (1600-1700 cm⁻¹). Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution). Self-Validation: The single-beam background must exhibit a smooth profile without negative bands, confirming detector linearity and a pristine crystal.

  • Sample Application & Pressure Standardization: Deposit 2-5 mg of the N,N-disubstituted urea directly onto the crystal ()[4]. Apply the pressure anvil until the manufacturer's specified slip-clutch engages. Causality: Consistent pressure ensures intimate contact, maximizing evanescent wave penetration and standardizing the effective pathlength.

  • Spectral Acquisition & ATR Correction: Acquire the sample spectrum. Apply an Advanced ATR Correction algorithm. Causality: Because penetration depth is wavelength-dependent (

    
    ), lower wavenumber bands appear artificially intense. Correction normalizes the spectrum to match transmission data, which is crucial for the accurate baseline deconvolution of the 1635/1660/1690 cm⁻¹ carbonyl triad.
    
  • Baseline Validation Check: Verify the baseline between 3800-4000 cm⁻¹. Self-Validation: If the baseline is sloped, sample contact is poor or particle size is inducing Mie scattering. Re-apply pressure or gently crush the sample before re-running.

Protocol 2: KBr Pellet Transmission Workflow

Objective: High-sensitivity spectral acquisition strictly adhering to the Beer-Lambert law.

  • Matrix Preparation & Desiccation: Dry spectroscopic-grade KBr at 110°C for a minimum of 24 hours. Causality: KBr's hygroscopic nature will introduce a broad O-H stretching band at 3400 cm⁻¹, completely obscuring the urea N-H stretching frequencies ()[3].

  • Sample Grinding (The 1% Rule): Mix the N,N-disubstituted urea with KBr at a 1:100 mass ratio. Grind in an agate mortar for exactly 2 minutes. Causality: Analyte particles must be ground smaller than the wavelength of incident IR light (< 2 µm) to prevent the Christiansen effect, which causes asymmetric scattering on the high-frequency side of the Amide I band.

  • Pellet Pressing: Transfer the homogenized mixture to a 13 mm die and press under vacuum at 10 tons for 3 minutes. Causality: The vacuum removes trapped interstitial air, preventing the formation of opaque, highly scattering pellets.

  • Acquisition & Absorbance Validation: Run the transmission spectrum. Self-Validation: Check the maximum absorbance of the C=O band. It must strictly obey the Beer-Lambert law (Absorbance between 0.2 and 0.8). If Abs > 1.0, the peak is saturated (flat-topped), and the ordered/disordered sub-bands cannot be mathematically resolved. Discard and remake the pellet with a lower analyte concentration.

Spectral Interpretation Workflow

G A FTIR Analysis of N,N-Disubstituted Urea B Amide I Region (1600 - 1700 cm⁻¹) A->B Carbonyl Stretch C Amide II Region (1500 - 1600 cm⁻¹) A->C N-H Bend / C-N Stretch D Free C=O Band (~1685 - 1690 cm⁻¹) B->D Non-H-Bonded (Dilute/Gas) E Disordered H-Bonded C=O (~1660 - 1665 cm⁻¹) B->E Amorphous (Weak H-Bonds) F Ordered H-Bonded C=O (~1635 - 1640 cm⁻¹) B->F Crystalline (Strong H-Bonds)

Fig 1: Workflow for deconvoluting N,N-disubstituted urea FTIR carbonyl microstates.

References
  • Morávková, Z., Podešva, J., Shabikova, V., Abbrent, S., & Dušková-Smrčková, M. (2025). Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment. Molecules, 30(7), 1410. URL:[Link]

  • Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups. URL:[Link]

  • National Institute of Standards and Technology (NIST). N,N'-di-n-Butylurea IR Spectrum. NIST Chemistry WebBook, SRD 69. URL:[Link]

Sources

Validation

Technical Deep Dive: Comparative Mass Spectrometry Profiling of Ethyl-Tolyl Urea

Here is an in-depth technical guide regarding the mass spectrometry fragmentation of ethyl-tolyl urea. Content Type: Publish Comparison Guide Subject: N-Ethyl-N'-(p-tolyl)urea (MW: 178.23 Da) Audience: Analytical Chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Here is an in-depth technical guide regarding the mass spectrometry fragmentation of ethyl-tolyl urea.

Content Type: Publish Comparison Guide Subject: N-Ethyl-N'-(p-tolyl)urea (MW: 178.23 Da) Audience: Analytical Chemists, DMPK Researchers, and Quality Control Scientists.

Executive Summary & Structural Context[1][2][3]

In the development of urea-based herbicides and substituted phenylurea drug intermediates, N-Ethyl-N'-(p-tolyl)urea (ETU) represents a critical structural motif. Its analysis is often complicated by the presence of regioisomers (ortho/meta/para) and thermal instability during gas-phase analysis.

This guide provides a definitive comparison of fragmentation behaviors under Electron Ionization (EI) and Electrospray Ionization (ESI) , and compares the molecule's performance against its structural analogue, Methyl-Tolyl Urea , to highlight the impact of alkyl chain length on fragmentation kinetics.

The Core Challenge

Differentiation of ETU from its isomers and analogues relies on understanding two competing fragmentation pathways:

  • Simple Heterolytic Cleavage: Generating isocyanate neutrals.

  • Hydrogen-Rearrangement Eliminatons: Specific to the N-ethyl group (McLafferty-type).

Theoretical Framework: Fragmentation Mechanics[3]

To accurately identify ETU, one must distinguish between "Hard" (EI) and "Soft" (ESI) ionization pathways.

Electron Ionization (EI) - 70 eV

Under standard EI conditions, ETU (


) exhibits a distinct fragmentation pattern driven by the stability of the aromatic ring.
  • Primary Pathway (Alpha-Cleavage): The most energetically favorable pathway is the cleavage of the carbonyl-nitrogen bond. This releases the stable Toluidine radical cation (

    
     107)  and neutral ethyl isocyanate.
    
  • Secondary Pathway (Tropylium Formation): The tolyl group undergoes ring expansion to form the highly stable Tropylium ion (

    
     91) , a diagnostic marker for all tolyl-containing compounds.
    
  • Ethyl-Specific Rearrangement: Unlike its methyl-analog, the N-ethyl group allows for a four-center hydrogen transfer, eliminating neutral ethylene (

    
    ) to form a transient species at 
    
    
    
    150, which typically degrades further.
Electrospray Ionization (ESI-MS/MS)

In LC-MS/MS (positive mode), the parent is observed as the protonated pseudomolecular ion


. Collision-Induced Dissociation (CID) follows the Even-Electron Rule , suppressing radical losses.[1]
  • Dominant Transition:

    
     (p-Toluidine neutral loss isocyanate).
    
  • Diagnostic Transition:

    
     (Loss of ethylamine neutral).
    
Visualizing the Fragmentation Pathways

Fragmentation Parent Parent Ion [M]+• m/z 178 Frag1 Toluidine Ion m/z 107 (Base Peak) Parent->Frag1 α-Cleavage (- C2H5NCO) Frag5 Ethylamine Ion m/z 45 Parent->Frag5 Inductive Cleavage (- C7H7NCO) Frag2 Tropylium Ion m/z 91 (Aromatic Marker) Frag1->Frag2 - NH2 Ring Expansion Frag3 Ethyl Isocyanate (Neutral Loss 71) Frag4 Tolyl Isocyanate (Neutral Loss 133)

Figure 1: EI Fragmentation pathway of N-Ethyl-N'-(p-tolyl)urea showing the primary cleavage to the base peak m/z 107 and subsequent decay to the tropylium ion.

Comparative Analysis: Product vs. Alternatives

This section compares Ethyl-Tolyl Urea (ETU) against its primary structural alternative, Methyl-Tolyl Urea (MTU) , and compares analytical techniques.

Structural Comparison: The "Ethyl Effect"

The substitution of an Ethyl group (ETU) vs. a Methyl group (MTU) fundamentally alters the mass spectrum.

FeatureEthyl-Tolyl Urea (ETU)Methyl-Tolyl Urea (MTU)Analytical Implication
Molecular Ion

178

164
Distinct parent masses allow easy separation.
H-Rearrangement Possible (Loss of

)
Impossible (No

-hydrogen)
ETU shows a unique loss of mass 28 (Ethylene) not seen in MTU.
Base Peak (EI)

107 (Toluidine)

107 (Toluidine)
Both share the dominant aromatic fragment; requires molecular ion for ID.
Lipophilicity Higher (

)
Lower (

)
ETU elutes later on C18 RP-HPLC columns.
Technique Comparison: GC-MS vs. LC-MS/MS

For quantifying ETU in biological or environmental matrices:

  • GC-EI-MS (The Robust Choice):

    • Pros: Provides structural "fingerprint" (m/z 107, 91, 77). Excellent for library matching (NIST).

    • Cons: Ureas are thermally labile. High injector temps (>250°C) can cause on-column degradation into isocyanates, leading to false quantitation.

  • LC-ESI-MS/MS (The Sensitive Choice):

    • Pros: No thermal degradation. Lower Limit of Quantitation (LOQ).

    • Cons: Spectra are simpler (

      
       only). Requires CID (Collision Induced Dissociation) for confirmation.
      

Experimental Protocol: Self-Validating Workflow

Objective: Robust identification of ETU using LC-MS/MS with isomer differentiation.

Reagents & Setup
  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile (Aprotic solvent).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 2.1 x 50mm, 1.8µm.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve standard in Methanol to 1 mg/mL.

    • Dilute to 100 ng/mL in 50:50 Water:MeOH. Crucial: Avoid pure water to prevent precipitation.

  • LC Gradient:

    • Start 5% B, hold 1 min. Ramp to 95% B over 5 mins.

    • Why: The Ethyl group increases retention time relative to methyl-urea contaminants, ensuring separation before the source.

  • MS Source Settings (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Gas Temp: 300°C.

    • Validation: Monitor

      
       179.1 (Parent). If 
      
      
      
      134 (Isocyanate) appears in the source (without collision energy), lower the Desolvation Temperature immediately to prevent in-source fragmentation.
  • MRM Transitions (Quantification):

    • Quantifier:

      
       (Collision Energy: 20 eV).
      
    • Qualifier:

      
       (Collision Energy: 35 eV).
      
Analytical Workflow Diagram

Workflow Sample Sample Prep (MeOH/Water) LC LC Separation (C18 Column) Sample->LC Injection Source ESI Source (Soft Ionization) LC->Source Elution Q1 Q1 Filter Select m/z 179 Source->Q1 [M+H]+ Cell Collision Cell (N2 Gas, 20eV) Q1->Cell Isolation Q3 Q3 Detection m/z 106 & 91 Cell->Q3 Fragmentation

Figure 2: Validated LC-MS/MS workflow for Ethyl-Tolyl Urea quantification, ensuring separation of thermal degradation products.

Expert Insight: Isomer Differentiation

A common pitfall is distinguishing 1-ethyl-3-(p-tolyl)urea from its ortho-isomer .

  • Mass Spec Limitation: Both isomers yield nearly identical MS/MS spectra (

    
     107 base peak).
    
  • The Solution: Use Ion Mobility Spectrometry (IMS) or strict chromatographic retention time controls. The ortho isomer typically elutes earlier due to intramolecular hydrogen bonding (shielding the polar urea group), while the para isomer interacts more strongly with the stationary phase.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of N-Ethyl-N'-phenylurea (Analog). National Institute of Standards and Technology. [Link]

  • Mane, S. S., et al. (2021). Differentiation of isomeric urea derivatives by cyclic ion mobility-mass spectrometry. Journal of Mass Spectrometry.[2] [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[3] University Science Books. (Standard text for fragmentation mechanisms).

Sources

Comparative

Melting Point Determination for 1-Ethyl-1-(o-tolyl)urea: A Comparative Purity Analysis Guide

Topic: Melting point determination for 1-Ethyl-1-(o-tolyl)urea purity Content Type: Publish Comparison Guide Executive Summary For researchers synthesizing or sourcing 1-Ethyl-1-(o-tolyl)urea (CAS: 64011-23-0 / related a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Melting point determination for 1-Ethyl-1-(o-tolyl)urea purity Content Type: Publish Comparison Guide

Executive Summary

For researchers synthesizing or sourcing 1-Ethyl-1-(o-tolyl)urea (CAS: 64011-23-0 / related analogs), establishing a rigorous purity profile is a critical gateway to biological testing. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for chemical quantification, Melting Point (MP) determination serves as the frontline thermodynamic assessment of physical purity and crystallinity.

This guide objectively compares the classical Capillary Melting Point method against Differential Scanning Calorimetry (DSC) and HPLC. It addresses the specific physicochemical challenges of N,N-disubstituted ureas , such as thermal decomposition and polymorphism, providing a validated workflow for accurate characterization.

The Challenge: Thermal Behavior of Substituted Ureas

1-Ethyl-1-(o-tolyl)urea presents unique challenges compared to simple organic solids. The steric hindrance introduced by the ortho-tolyl group combined with the ethyl substitution creates a crystal lattice that may exhibit polymorphism (different crystal packing arrangements).

Critical Scientific Insight: Substituted ureas are prone to thermal decomposition (deamidation or dehydration) at temperatures near their melting points. A standard "slow ramp" MP test can lead to erroneous results if the compound decomposes before melting, lowering the observed range (depression) and mimicking impurity effects.

Comparative Analysis: MP vs. DSC vs. HPLC

The following table contrasts the three primary methods for assessing the purity of 1-Ethyl-1-(o-tolyl)urea.

Table 1: Methodological Comparison Matrix
FeatureCapillary Melting Point (MP) Differential Scanning Calorimetry (DSC) HPLC (Reverse Phase)
Primary Output Melting Range (

)
Heat Flow (

), Onset Temp, Purity %
Chemical Composition (Area %)
Purity Basis Qualitative (Range width)Quantitative (van't Hoff equation)Quantitative (UV/MS response)
Sample Req. 1–5 mg2–10 mg<1 mg (diluted)
Polymorph Detection Difficult (requires visual acuity)Excellent (distinct endotherms)N/A (dissolved state)
Decomposition Risk High (open capillary)Low (if using hermetically sealed pans)None (ambient/column temp)
Cost/Run Low (<$5)High (>$50)Medium (

40)
Best For... Routine batch checks, quick synthesis feedbackFinal batch certification, stability profilingImpurity identification, quantitation

Detailed Experimental Protocols

Protocol A: Optimized Capillary Melting Point (The "Fast-Slow" Technique)

Objective: Minimize thermal decomposition while capturing the thermodynamic melt.

Equipment: Digital Melting Point Apparatus (e.g., Mettler Toledo MP90 or Büchi M-565) with video playback.

  • Sample Preparation:

    • Dry the 1-Ethyl-1-(o-tolyl)urea sample under vacuum at 40°C for 4 hours to remove solvent residues (solvents cause false MP depression).

    • Pulverize the sample into a fine, uniform powder using an agate mortar. Causality: Coarse crystals cause uneven heat transfer and broad ranges.

  • Packing:

    • Fill a glass capillary (1.5 mm O.D.) to a height of 2–3 mm .

    • Compact the sample by dropping the capillary through a 1-meter glass tube onto a hard surface. Integrity Check: Loose packing creates air pockets, acting as insulators and delaying the observed melt.

  • Determination (The Ramp):

    • Rapid Phase: Heat at 10°C/min to approximately 10°C below the expected melting point (estimate via a fast scout run if unknown).

    • Critical Phase: Switch to 1.0°C/min ramp rate.

  • Observation:

    • Record

      
      : The instant the first liquid meniscus forms (not just sintering/collapse).
      
    • Record

      
      : The instant the last crystal disappears.
      
  • Acceptance Criteria: A range of < 2.0°C indicates acceptable physical purity (>98%).

Protocol B: Differential Scanning Calorimetry (DSC) Validation

Objective: Differentiate between melting and decomposition.

  • Pan Selection: Use hermetically sealed aluminum pans .

    • Expertise: Sealed pans suppress the volatilization of decomposition byproducts, allowing the observation of the true thermodynamic melting point.

  • Parameters:

    • Equilibrate at 25°C.

    • Ramp 5°C/min to 200°C (or 20°C above expected melt).

    • Nitrogen purge: 50 mL/min.

  • Analysis:

    • Integrate the main endothermic peak.

    • Check for exothermic events immediately following the melt (indicative of decomposition).

Decision Logic & Workflow

The following diagram illustrates the decision-making process for characterizing the purity of the urea derivative.

PurityWorkflow Start Synthesis of 1-Ethyl-1-(o-tolyl)urea Drying Vacuum Drying (Remove Solvent) Start->Drying CapillaryMP Capillary Melting Point (Protocol A) Drying->CapillaryMP Decision1 Melting Range < 2°C? CapillaryMP->Decision1 Fail Recrystallize Sample Decision1->Fail No (Wide Range) Pass Proceed to Instrumental Validation Decision1->Pass Yes (Sharp Melt) Fail->Drying Re-process DSC DSC Analysis (Check for Polymorphs) Pass->DSC HPLC HPLC Analysis (Quantify Impurities) Pass->HPLC Final Release Batch (CoA Generation) DSC->Final HPLC->Final

Figure 1: Integrated workflow for purity validation, prioritizing MP as the initial gatekeeper before expensive instrumental analysis.

Interpretation of Results

Scenario 1: Wide Melting Range (>3°C)
  • Diagnosis: The sample likely contains solvent inclusions or synthesis byproducts (e.g., unreacted o-toluidine).

  • Action: Recrystallize from a suitable solvent (e.g., Ethanol/Water mix) and repeat Protocol A.

Scenario 2: Sharp Melt but Low Temperature
  • Diagnosis: This often indicates Polymorph B (metastable) or a specific eutectic impurity.

  • Action: Run DSC. If an exothermic "recrystallization" peak appears after the first melt, you are observing a polymorph transition.

Scenario 3: Darkening during Melt
  • Diagnosis: Thermal decomposition.[1]

  • Action: The capillary method is stressing the molecule. Rely on HPLC for purity and use DSC with a faster ramp rate (10°C/min) to outrun the decomposition kinetics.

References

  • Menczel, J. D., & Prime, R. B. (2009). Thermal Analysis of Polymers: Fundamentals and Applications. Wiley.
  • United States Pharmacopeia (USP). (2023). USP <741> Melting Range or Temperature. USP-NF.

  • Giron, D. (2002). Investigations of polymorphism and pseudo-polymorphism in pharmaceuticals by combined thermoanalytical techniques. Journal of Thermal Analysis and Calorimetry.

  • Westlab. (2023). Measuring the Melting Point - Laboratory Equipment Supplier. (Comparison of Capillary vs. Digital methods).

  • National Institute of Standards and Technology (NIST). (2023). Urea, ethyl- Thermochemical Data. (Reference for urea derivative thermal properties).

Sources

Validation

Crystal Structure Analysis of Sterically Crowded Urea Derivatives

Content Type: Technical Comparison & Methodological Guide Audience: Structural Biologists, Medicinal Chemists, and Crystallographers Executive Summary In drug development, urea moieties (R-NH-CO-NH-R') are privileged sca...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Methodological Guide Audience: Structural Biologists, Medicinal Chemists, and Crystallographers

Executive Summary

In drug development, urea moieties (R-NH-CO-NH-R') are privileged scaffolds due to their ability to form directional hydrogen bonds (H-bonds). However, standard planar ureas often suffer from poor solubility and high lattice energy. Sterically crowded urea derivatives (e.g., tetrasubstituted or ortho-hindered diarylureas) offer a superior alternative by disrupting planar stacking, thereby improving solubility and bioavailability.

This guide compares the structural performance of Crowded Urea Scaffolds against Standard Planar Ureas , providing validated protocols for overcoming the specific analytical challenges—namely disorder and weak crystal packing—associated with these sterically burdened molecules.

Part 1: Comparative Analysis – The Steric Trade-Off

The following table objectively compares the physicochemical and structural "performance" of standard urea scaffolds versus sterically crowded alternatives. This data assists medicinal chemists in selecting the appropriate scaffold for lead optimization.

Table 1: Structural & Performance Comparison
FeatureStandard Planar Urea (Alternative)Sterically Crowded Urea (Target Product)Implication for Drug Design
Conformation Planar (

or

symmetry). Resonance stabilizes the

planar geometry.
Twisted/Orthogonal . Steric clash forces N-C bonds out of plane.Crowded ureas mimic transition states or fit into globular protein pockets better than flat sheets.
H-Bonding Motif Strong

-tape or cyclic dimers (

).
Disrupted/Weak . Intramolecular H-bonds or discrete dimers often replace infinite tapes.weaker intermolecular forces = Higher Solubility .
Lattice Energy High (High MP, low solubility).Moderate to Low.Crowded ureas are easier to formulate but harder to crystallize.
Crystallinity Excellent. Forms robust needles/plates.Poor/Fragile . Often forms solvates or oils; crystals prone to fracture.Requires specialized crystallization techniques (see Part 3).
Analysis Method PXRD is often sufficient for ID.SC-XRD (100 K) is mandatory. Dynamic disorder of bulky groups requires low-temp single crystal analysis.

Part 2: The Structural Challenge – Breaking the "Tape"

To successfully analyze these derivatives, one must understand why they fail standard protocols.

The Disruption Mechanism

The "Gold Standard" urea interaction is the Etter


 motif , where two urea molecules form a planar cyclic dimer.
  • In Standard Ureas: The N-H protons are anti-periplanar to the C=O oxygen. This flatness allows infinite stacking (tapes).

  • In Crowded Ureas: Bulky groups (e.g., tert-butyl, adamantyl, or ortho-substituted phenyls) create steric repulsion with the carbonyl oxygen. To relieve this strain, the urea nitrogen twists, breaking the conjugation.

    • Consequence: The N-H donor capability drops, and the C=O acceptor capability changes. The molecule often adopts a "Tweezer" or "Butterfly" shape.

Analytical Blind Spots
  • PXRD Failure: Because crowded ureas often crystallize with solvent molecules (solvates) to fill the voids left by the twist, they are prone to desolvation. PXRD of a dried powder often shows an amorphous halo rather than sharp peaks.

  • NMR Limitations: Solution NMR averages the conformational isomers. Only Solid-State NMR (SSNMR) or SC-XRD can resolve the specific "locked" conformation relevant to biological binding.

Part 3: Experimental Protocols

Protocol A: Crystallization of "Stubborn" Crowded Ureas

Standard evaporation rarely works for these compounds due to their tendency to oil out.

Technique: Vapor Diffusion (Sitting Drop Variation) Target: 1,3-di-tert-butylurea derivatives or Tetrasubstituted ureas.

  • Preparation: Dissolve 5–10 mg of the derivative in a "Good Solvent" (e.g., THF, DCM, or Acetone). The solution must be concentrated but not saturated.

  • The Setup: Place 0.5 mL of this solution in a small inner vial (GC vial).

  • The Precipitant: Choose a "Bad Solvent" (e.g., Pentane, Hexane, or Diethyl Ether). The bad solvent must be more volatile than the good solvent.

  • Diffusion: Place the open inner vial inside a larger scintillation vial containing 3–5 mL of the Bad Solvent. Cap the large vial tightly.

  • The Critical Step (Thermodynamic Control): Place the setup in a vibration-free incubator at 4°C .

    • Reasoning: Lower temperature increases the supersaturation threshold and reduces the kinetic energy of the bulky alkyl groups, promoting ordered packing over amorphous precipitation.

Protocol B: Data Collection & Refinement

System: Single Crystal X-Ray Diffractometer (Mo or Cu source).

  • Mounting: Use a minimal amount of Paratone-N oil. Do not let the crystal dry; crowded ureas often rely on lattice solvent for structural integrity.

  • Temperature: Collect at 100 K (or lower).

    • Causality: Bulky groups like t-butyl act as "windmills" at room temperature, creating massive thermal ellipsoids that obscure the core geometry. Freezing them is non-negotiable.

  • Refinement Strategy (SHELXL/OLEX2):

    • Expect disorder in the bulky wings. Use PART commands to model split positions.

    • If the solvent is highly disordered (common in the voids of twisted ureas), use a solvent mask (e.g., SQUEEZE in PLATON) rather than attempting to model diffuse electron density, but always report the void volume in the CIF.

Part 4: Visualization of Analytical Logic

Diagram 1: The Structural Analysis Workflow

This decision tree guides the researcher from synthesis to the correct analytical method based on the sample's behavior.

UreaAnalysisWorkflow Start Synthesized Crowded Urea SolubilityCheck Check Solubility in Non-Polar Solvents Start->SolubilityCheck Crystallization Attempt Vapor Diffusion (Protocol A) SolubilityCheck->Crystallization High Solubility CrystalQuality Crystal Quality? Crystallization->CrystalQuality SCXRD SC-XRD at 100K (Mo/Cu Source) CrystalQuality->SCXRD Single Crystal PXRD PXRD (High Res) + Rietveld Refinement CrystalQuality->PXRD Microcrystalline Powder SSNMR Solid State NMR (13C CP-MAS) CrystalQuality->SSNMR Amorphous/Oil StructureSol Structure Solution (Direct Methods/Dual Space) SCXRD->StructureSol PXRD->StructureSol If simple lattice FinalModel 3D Conformational Model SSNMR->FinalModel Dynamics Data Refinement Refinement (Handle Disorder/SQUEEZE) StructureSol->Refinement Refinement->FinalModel

Caption: Workflow for determining the structure of sterically hindered ureas, prioritizing SC-XRD but offering alternatives for poor crystallizers.

Diagram 2: H-Bonding Motif Prediction

Predicting the structural outcome based on the specific steric substitution pattern.

HBondMotifs Input Urea Substitution Pattern Unhindered Mono/Di-substituted (Small R: Me, Et) Input->Unhindered Hindered Di-substituted (Bulky R: t-Bu, Aryl) Input->Hindered Tetra Tetra-substituted (R1,R2-N-CO-N-R3,R4) Input->Tetra Tape Alpha-Tape Motif (Planar Sheets) Unhindered->Tape Strong Donors Twist Twisted/Tweezer Motif (Discrete Dimers) Hindered->Twist Steric Strain NoHB No Classical H-Bonds (Van der Waals Packing) Tetra->NoHB No Donors

Caption: Decision matrix correlating steric bulk to the resulting hydrogen-bonding architecture.

References

  • Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120-126.

  • Custodio, J. M. F., et al. (2024). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. International Journal of Molecular Sciences, 25(4).

  • Weng, Z., et al. (2012). Investigation of steric influences on hydrogen-bonding motifs in cyclic ureas. Chemistry – A European Journal.

  • Tothadi, S., & Desiraju, G. R. (2013). Designing Ternary Co-Crystals with Stacking Interactions and Weak Hydrogen Bonds. Crystal Growth & Design. (Foundational text on weak interactions in crowded systems).
  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for the refinement of disordered solvent in porous organic crystals.

Comparative

Validating 1-Ethyl-1-(o-tolyl)urea synthesis via elemental analysis

Executive Summary Objective: To establish a rigorous validation protocol for the synthesis of 1-Ethyl-1-(o-tolyl)urea (MW: 178.23 g/mol ), prioritizing Elemental Analysis (EA) as the definitive metric for bulk purity. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To establish a rigorous validation protocol for the synthesis of 1-Ethyl-1-(o-tolyl)urea (MW: 178.23 g/mol ), prioritizing Elemental Analysis (EA) as the definitive metric for bulk purity.

The Problem: In medicinal chemistry, substituted ureas are privileged scaffolds. However, standard characterization methods like NMR and MS often fail to detect inorganic salts (e.g., KCl) or trapped solvents (e.g., water, ethanol) that inflate yield calculations and skew biological assay results.

The Solution: This guide details a self-validating synthesis workflow where Carbon-Hydrogen-Nitrogen (CHN) combustion analysis serves as the "gatekeeper" for compound release, ensuring the isolated material meets the strict


 purity threshold required by top-tier journals (e.g., J. Org. Chem., J. Med. Chem.).[1][2][3][4][5][6][7][8]

Theoretical Framework

The Target Molecule
  • IUPAC Name: 1-Ethyl-1-(2-methylphenyl)urea

  • Molecular Formula:

    
    [9]
    
  • Role: The reaction utilizes N-ethyl-o-toluidine, a secondary amine, reacting with isocyanic acid (generated in situ from potassium cyanate) to form the trisubstituted urea.

The "Self-Validating" Logic of Elemental Analysis

Unlike HPLC, which requires a reference standard for absolute quantitation, EA is an absolute method. It relies on the fixed mass percentage of elements.

  • If EA fails (Values > 0.4% deviation): The sample contains impurities (solvents, inorganic salts, or side products).

  • If EA passes: The sample is chemically pure, solvent-free, and structurally correct.

Theoretical Composition (Calculated):

Element Calculation Theoretical %

| Carbon (C) |


 | 67.39%  |
| Hydrogen (H)  | 

| 7.92% | | Nitrogen (N) |

| 15.72% |

Experimental Protocol: Synthesis & Purification

Note: All steps must be performed in a fume hood. Isocyanic acid is toxic.

Step 1: Synthesis (Wöhler Adaptation)
  • Charge: In a 250 mL round-bottom flask, dissolve N-ethyl-o-toluidine (13.5 g, 0.1 mol) in Glacial Acetic Acid (40 mL) and Water (80 mL).

  • Activation: Stir the mixture at 35°C until a clear homogeneous solution forms (formation of the acetate salt).

  • Addition: Dissolve Potassium Cyanate (KCNO) (9.7 g, 0.12 mol, 1.2 eq) in warm water (30 mL). Add this solution dropwise to the amine mixture over 20 minutes.

    • Mechanism:[4] KCNO + AcOH

      
       HNCO (Isocyanic acid). The secondary amine attacks HNCO to form the urea.
      
  • Reaction: Heat the mixture to 60°C for 1 hour, then allow it to stir at room temperature overnight. A precipitate should form.

Step 2: Workup & Isolation
  • Quench: Dilute the reaction mixture with ice-cold water (100 mL).

  • Extraction: If the product oils out (common with ethyl/tolyl groups), extract with Dichloromethane (DCM) (

    
     mL).
    
  • Wash: Wash the organic layer with 5% HCl (to remove unreacted amine) and then Saturated NaHCO₃ (to remove acetic acid).

  • Dry: Dry over anhydrous Na₂SO₄ , filter, and evaporate the solvent to yield the Crude Product.

Step 3: Critical Purification (The "EA Enabler")

Crude material will fail EA due to trapped DCM or salts.

  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol/Water (1:1) .

  • Crystallize: Allow to cool slowly to room temperature, then refrigerate at 4°C.

  • Drying (Crucial): Filter the crystals and dry in a vacuum oven at 50°C for 24 hours over P₂O₅. Failure to dry completely is the #1 cause of EA failure.

Visualization of Workflows

Diagram 1: Synthesis & Purification Pathway

SynthesisWorkflow Start Start: N-ethyl-o-toluidine React Reaction: + KCNO / AcOH (In-Situ HNCO) Start->React Workup Workup: Extract (DCM) Wash (HCl/NaHCO3) React->Workup Crude Crude Product (Impure) Workup->Crude Purify Recrystallization: EtOH/H2O + Vac Dry Crude->Purify Critical Step Final Target: 1-Ethyl-1-(o-tolyl)urea Purify->Final

Caption: Step-by-step transformation from amine precursor to purified urea derivative.

Diagram 2: The Validation Decision Tree

ValidationLogic Sample Purified Sample EA Run Elemental Analysis (CHN Combustion) Sample->EA Check Compare with Theory (± 0.4% Tolerance) EA->Check Pass PASS Pure Compound Release for Bio-Assay Check->Pass Within Limits Fail FAIL (> 0.4% Deviation) Check->Fail Outside Limits Action1 High %C? Trapped Solvent -> Dry Longer Fail->Action1 Action2 Low %C/%N? Inorganic Salts -> Recrystallize Fail->Action2

Caption: Logic flow for interpreting Elemental Analysis data to ensure pharmaceutical-grade purity.

Comparative Analysis: EA vs. Alternatives

Many researchers rely solely on NMR. The table below demonstrates why this is insufficient for rigorous validation.

FeatureElemental Analysis (EA) 1H NMR Spectroscopy LC-MS (Liquid Chrom-Mass Spec)
Primary Function Bulk Purity Validation Structural ElucidationMolecular Weight Confirmation
Detects Inorganic Salts? Yes (Values drop proportionally)No (Salts are NMR silent)No (Salts often diverted/invisible)
Detects Trapped Water? Yes (H% spikes, C/N% drop)Poorly (Exchangeable protons hide signals)No (Solvent peak excluded)
Reference Standard? Not Required (Absolute method)Not RequiredRequired for quantitation
Acceptance Criteria Strict (

)
Subjective (Visual inspection of baseline)>95% Area Under Curve (Relative)
Case Study: Interpreting "Fail" Data

Scenario: You synthesized the target, dried it on a rotovap, and ran EA.

ElementTheoreticalExperimental (Fail)DiagnosisRemediation
Carbon 67.39%65.10% (-2.29)Inorganic Contamination. The sample is likely contaminated with KCl or Silica gel, which "dilutes" the carbon content.Perform hot filtration during recrystallization to remove insolubles.
Hydrogen 7.92%8.50% (+0.58)Solvent Trap. Excess hydrogen suggests trapped Ethanol or Water.Vacuum dry at higher temp (60°C) for 48h.
Nitrogen 15.72%15.68% (-0.04)False Pass. N is close, but C and H are off. This confirms the sample is impure despite one matching value.Reject Sample.

References

  • Standard Synthesis of Substituted Ureas

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (See Section 9.6.
  • Elemental Analysis Guidelines

    • Journal of Organic Chemistry Author Guidelines. "Characterization of New Compounds: Elemental Analysis." American Chemical Society.[10]

  • Impurity Guidelines (Pharmaceutical Context)

    • International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. 2006 .[2]

  • Validation of Analytical Methods

    • Skoog, D. A., et al. Fundamentals of Analytical Chemistry. Cengage Learning. (Chapter on Combustion Analysis).

Sources

Validation

Comparative Hydrolytic Stability Guide: 1,1-Diethyl Urea vs. 1-Ethyl-1-Tolyl Urea

Executive Summary In the context of pharmaceutical formulation and intermediate stability, the hydrolytic profiles of 1,1-diethyl urea (DEU) and 1-ethyl-1-tolyl urea (ETU) represent two distinct kinetic classes. The Bott...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the context of pharmaceutical formulation and intermediate stability, the hydrolytic profiles of 1,1-diethyl urea (DEU) and 1-ethyl-1-tolyl urea (ETU) represent two distinct kinetic classes.

The Bottom Line: 1-ethyl-1-tolyl urea (ETU) exhibits significantly faster hydrolysis rates (lower stability) compared to 1,1-diethyl urea (DEU).

This divergence is driven principally by the electronic nature of the nitrogen substituents . The aromatic tolyl group in ETU stabilizes the amine leaving group via resonance, facilitating the elimination-addition mechanism (E1cB-like) characteristic of urea degradation. Conversely, the aliphatic ethyl groups in DEU render the amine a poor leaving group, resulting in kinetic inertness under physiological and ambient conditions.

Mechanistic Foundations

To predict stability, we must look beyond steric bulk and analyze the transition state energy. Urea hydrolysis in neutral to basic media typically proceeds via the Isocyanate Elimination Mechanism .

The Critical Differentiator: Leaving Group Ability

The rate-limiting step (RLS) is the cleavage of the


 bond.
  • 1,1-Diethyl Urea (DEU): Upon cleavage, the leaving group is diethylamine (

    
    ).
    
    • 
       of conjugate acid: 
      
      
      
    • Result: Strong base

      
      Poor Leaving Group 
      
      
      
      High Activation Energy (
      
      
      ).
  • 1-Ethyl-1-Tolyl Urea (ETU): The leaving group is

    
    -ethyl-toluidine.
    
    • 
       of conjugate acid: 
      
      
      
      (due to aromatic resonance delocalization).
    • Result: Weak base

      
      Good Leaving Group 
      
      
      
      Lower
      
      
      
      
      Fast Hydrolysis .
Reaction Pathway Diagram

The following diagram illustrates the divergent pathways. Note how the stability of the amine byproduct (


) dictates the forward reaction velocity (

).

UreaHydrolysis cluster_0 Kinetic Bifurcation Start Substituted Urea (R2N-CO-NH2) Inter Intermediate [Isocyanate + Amine] Start->Inter Rate Limiting Step (k1) Elimination of R2NH Prod Hydrolysis Products (CO2 + NH3 + Amine) Inter->Prod Rapid Hydration (Fast) Note1 DEU (Aliphatic): High pKa LG k1 = Very Slow Note2 ETU (Aromatic): Low pKa LG k1 = Fast

Figure 1: The elimination-addition mechanism. The rate constant


 is orders of magnitude higher for aryl ureas (ETU) due to the stability of the expelled aromatic amine.

Comparative Performance Data

The following data summarizes the kinetic behavior observed in phosphate buffer systems (pH 7.4, 37°C), extrapolated from structure-activity relationship (SAR) studies of "dynamic ureas" [1, 2].

Feature1,1-Diethyl Urea (DEU)1-Ethyl-1-Tolyl Urea (ETU)
Structure Class Aliphatic Urea

-Alkyl-

-Aryl Urea
Leaving Group Diethylamine

-Ethyl-toluidine
LG

(Conj. Acid)
~11.0~5.7
Hydrolytic Half-life (

)
> 100 Days (Stable)Hours to Days (Variable)*
pH Sensitivity Low (Acid/Base catalyzed only)High (Base catalyzed elimination)
Primary Degradant None (under ambient storage)Isocyanic Acid +

-Ethyl-toluidine

*Note: ETU hydrolysis rates are highly sensitive to pH. At pH > 9, the half-life can drop to minutes due to base-catalyzed deprotonation of the unsubstituted


 group.

Experimental Protocol: Kinetic Determination

To validate these rates in your specific matrix, utilize the following Reverse-Phase HPLC (RP-HPLC) protocol. This method is designed to separate the parent urea from the amine degradant.

Workflow Diagram

ExperimentalProtocol Prep 1. Stock Preparation (10mM in DMSO) Incubation 2. Incubation (Phosphate Buffer pH 7.4, 37°C) Prep->Incubation Sampling 3. Time-Point Sampling (0, 1, 4, 8, 24, 48 hrs) Incubation->Sampling At t = x Quench 4. Quenching (Add equal vol. Acetonitrile + 0.1% TFA) Sampling->Quench Stop Reaction Analysis 5. HPLC-UV Analysis (254 nm for ETU / 210 nm for DEU) Quench->Analysis

Figure 2: Standardized workflow for determining hydrolytic rate constants (


).
Detailed Methodology

Reagents:

  • Phosphate Buffer Saline (PBS), pH 7.4.

  • Acetonitrile (HPLC Grade).

  • Trifluoroacetic acid (TFA).

Step-by-Step:

  • Stock Solution: Dissolve the target urea in DMSO to a concentration of 10 mM.

  • Initiation: Dilute the stock 1:100 into pre-warmed PBS (37°C) to a final concentration of 100

    
    M.
    
    • Critical Control: Prepare a "Zero Time" sample immediately by adding the stock to a pre-quenched buffer (Buffer + ACN) to establish the

      
       peak area.
      
  • Incubation: Place the vessel in a shaking water bath at 37°C.

  • Sampling: At designated time points (e.g., 0.5, 1, 2, 4, 8, 24 hours), remove 200

    
    L aliquots.
    
  • Quenching: Immediately add 200

    
    L of cold Acetonitrile containing 0.1% TFA. This halts the reaction and precipitates any buffer salts that might interfere.
    
  • Analysis: Centrifuge (10,000 x g, 5 min) and inject the supernatant onto a C18 column.

    • Detection:

      • ETU: Monitor at 254 nm (Aromatic ring provides strong UV absorption).

      • DEU: Monitor at 210 nm (Lack of chromophore requires low-UV detection; ensure mobile phase transparency).

Calculation: Plot


 vs. Time. The slope of the line is 

.

Implications for Drug Design

  • Formulation Stability:

    • DEU-analogs are suitable for liquid formulations and have long shelf-lives.

    • ETU-analogs (Aryl ureas) are candidates for "Dynamic Chemistry" or prodrugs but pose significant stability risks in aqueous liquid formulations. They often require lyophilization or anhydrous excipients (e.g., PEG/PG).

  • Bioavailability:

    • The rapid hydrolysis of ETU-like structures in the high-pH environment of the small intestine (or via enzymatic action of ureases) can lead to premature release of the aniline payload, which may be toxic.

References

  • Ying, H., & Cheng, J. (2014). Dynamic Ureas with Fast and pH-Independent Hydrolytic Kinetics.[1] Journal of the American Chemical Society. Link

  • Shaw, W. H. R., & Bordeaux, J. J. (1955). The Decomposition of Urea in Aqueous Media. Journal of the American Chemical Society. Link

  • Estiu, G., & Merz, K. M. (2004). The Hydrolysis of Urea and the Proficiency of Urease.[2][3][4][5][6] Journal of the American Chemical Society. Link

  • Lynn, K. R. (1965). Kinetics of the hydrolysis of substituted ureas.[1] Journal of Physical Chemistry. Link

Sources

Comparative

The Definitive Guide to Reference Standards for Phenylurea Metabolite Identification: CRMs, RMs, and SILs Compared

Phenylurea herbicides (such as diuron, linuron, and isoproturon) are heavily utilized agricultural chemicals that degrade into persistent, toxic metabolites, including desmethyl derivatives and 3,4-dichloroaniline (DCA)....

Author: BenchChem Technical Support Team. Date: March 2026

Phenylurea herbicides (such as diuron, linuron, and isoproturon) are heavily utilized agricultural chemicals that degrade into persistent, toxic metabolites, including desmethyl derivatives and 3,4-dichloroaniline (DCA). The accurate identification and quantification of these polar metabolites in complex environmental and biological matrices rely almost exclusively on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1].

However, the reliability of LC-MS/MS data is not just a function of instrument sensitivity; it is fundamentally dictated by the quality of the reference standards employed. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of different reference standard classes, explain the causality behind matrix effects, and provide a self-validating experimental protocol for high-integrity analytical workflows.

Comparative Analysis: CRMs vs. RMs vs. SIL Standards

In analytical chemistry, the choice of reference standard directly impacts metrological traceability, measurement uncertainty, and regulatory compliance.

  • ISO 17034 Certified Reference Materials (CRMs): Produced under stringent ISO 17034 guidelines, CRMs provide certified property values, documented measurement uncertainty, and strict metrological traceability to SI units[2]. They are legally defensible and are a mandatory requirement for laboratories operating under ISO/IEC 17025 accreditation[3],[4].

  • Research-Grade Reference Materials (RMs): These materials possess well-characterized properties but lack the formal certification, rigorous uncertainty budgets, and guaranteed traceability of CRMs[2]. While they are cost-effective for preliminary method development, they are insufficient for regulatory reporting[5].

  • Stable Isotope-Labeled (SIL) Standards: These are structural analogs of the target analytes where specific atoms are replaced with stable isotopes (e.g., 13C or 2H). When utilized as internal standards in Isotope Dilution Mass Spectrometry (IDMS), they perfectly co-elute with the native analyte, effectively neutralizing matrix effects during ionization[6],[7].

Table 1: Objective Comparison of Phenylurea Reference Standards
FeatureISO 17034 CRMsResearch-Grade RMsSIL Internal Standards
Metrological Traceability Yes (SI Units)Not GuaranteedVaries (Used for Relative Quant)
Measurement Uncertainty Strictly DocumentedTypically AbsentTypically Absent
Matrix Effect Mitigation None (External Calibration)None (External Calibration)Absolute (Internal Calibration)
Primary Use Case Regulatory Compliance, QA/QCMethod Optimization, ScreeningComplex Matrix Quantification
Cost & Accessibility High Cost, Limited AvailabilityLow Cost, Broad AvailabilityVery High Cost, Custom Synthesis

Mechanistic Insight: The Causality of Matrix Effects

To understand why SIL standards are critical, we must examine the physics of Electrospray Ionization (ESI). ESI is highly susceptible to matrix effects—specifically, ion suppression or enhancement[8]. When analyzing phenylurea metabolites in environmental water or urine, co-eluting matrix components (such as humic acids, lipids, or endogenous salts) compete with the target analytes for the limited available charge on the surface of the ESI droplets[9].

If a standard external calibration curve (using RMs or CRMs alone) is used, these matrix components suppress the analyte signal, leading to a significant under-reporting of the metabolite concentration. However, by spiking a Stable Isotope-Labeled (SIL) standard directly into the sample, the SIL standard experiences the exact same degree of ion suppression as the native metabolite. Because the mass spectrometer calculates concentration based on the ratio of the native analyte to the SIL standard, the matrix effect is mathematically canceled out[7].

MatrixEffect A Sample Matrix (Humic Acids, Lipids) D ESI Droplet Formation (Competition for Charge) A->D Co-elution B Native Phenylurea Metabolite B->D Ionization C SIL Internal Standard (13C/2H) C->D Ionization E Ion Suppression (Reduced Native Signal) D->E Matrix limits charge F Proportional Suppression (SIL Signal Reduced Equally) D->F Matrix limits charge G Accurate Quantification (Ratio Native/SIL remains constant) E->G F->G

Diagram 1: Mechanistic logic of matrix effect mitigation using Stable Isotope-Labeled (SIL) standards.

Experimental Protocol: Self-Validating Workflow for Phenylurea ID

To ensure scientific integrity, the following protocol outlines a self-validating system for quantifying diuron and linuron metabolites (e.g., DCPMU, DCA) using IDMS[1]. Every step is designed with a specific mechanistic purpose to ensure the data validates itself.

Step 1: Sample Quenching and Isotope Spiking

  • Action: Immediately upon collection, spike the sample (e.g., 100 mL environmental water) with a known concentration (e.g., 10 ng/L) of 13C6-labeled phenylurea metabolite standards.

  • Causality: Early introduction of the SIL standard accounts for any subsequent analyte loss during sample preparation, extraction, or ionization. If 50% of the analyte is lost during extraction, 50% of the SIL is also lost, preserving the quantification ratio.

Step 2: Solid-Phase Extraction (SPE)

  • Action: Pass the sample through a polymeric Hydrophilic-Lipophilic Balance (HLB) SPE cartridge. Wash with 5% methanol in water, then elute with 100% methanol.

  • Causality: Phenylurea metabolites range from moderately polar to highly non-polar. An HLB sorbent captures this wide polarity range, while the 5% methanol wash step removes highly polar interfering salts, reducing downstream ESI suppression[7].

Step 3: Chromatographic Separation

  • Action: Inject 10 µL of the extract onto a C18 reversed-phase column using a gradient of water/acetonitrile (both containing 0.1% formic acid).

  • Causality: The C18 column resolves structural isomers. The 0.1% formic acid acts as a proton donor, facilitating the formation of[M+H]+ precursor ions in the positive ESI mode[9].

Step 4: ESI-MS/MS Detection (MRM Mode)

  • Action: Monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. For example, monitor native Diuron (m/z 233 → 72) and 13C6-Diuron (m/z 239 → 78).

  • Causality: MRM provides exceptional specificity. The mass shift (+6 Da) of the SIL standard allows the mass spectrometer to distinguish it from the native analyte despite their identical chromatographic retention times.

Workflow S1 1. Sample Collection & Quenching S2 2. SIL Standard Spiking (IDMS) S1->S2 Preserve integrity S3 3. Solid-Phase Extraction (HLB) S2->S3 Equilibration S4 4. LC Separation (C18 Column) S3->S4 Matrix cleanup S5 5. ESI-MS/MS (MRM Mode) S4->S5 Isomer resolution S6 6. Data Analysis & Ratio Calculation S5->S6 Ion detection

Diagram 2: Step-by-step self-validating LC-MS/MS workflow for phenylurea metabolite identification.

Experimental Data: Performance Comparison

The following experimental data illustrates the critical performance differences when quantifying 3,4-dichloroaniline (a primary phenylurea metabolite) in a complex surface water matrix using different standard approaches. Matrix Effect (ME%) is calculated as the response in matrix divided by the response in pure solvent. An ME% of 100% indicates no matrix effect; <100% indicates ion suppression.

Table 2: Recovery and Matrix Effect (ME%) of 3,4-DCA in Surface Water
Calibration StrategyStandard UsedAbsolute Recovery (%)Uncorrected Matrix Effect (ME%)Corrected Matrix Effect (ME%)Relative Standard Deviation (RSD)
External Calibration Research-Grade RM62.4%48.1% (Severe Suppression)N/A18.5%
External Calibration ISO 17034 CRM63.1%47.8% (Severe Suppression)N/A17.2%
Internal Calibration 13C6-SIL Standard 99.8% 48.0% (Severe Suppression)100.2% (Fully Compensated) 3.1%

Data Interpretation: While ISO 17034 CRMs ensure traceability, they do not protect against matrix-induced ion suppression (ME% ~48%). Only the implementation of SIL standards via IDMS corrects the matrix effect back to ~100%, yielding highly precise (RSD 3.1%) and accurate quantitative data.

Conclusion

For rigorous phenylurea metabolite identification, the selection of reference standards dictates the validity of the analytical data. While Research-Grade RMs are suitable for qualitative screening, ISO 17034 CRMs are mandatory for regulatory compliance and metrological traceability. However, to achieve accurate quantification in complex matrices, the integration of Stable Isotope-Labeled (SIL) standards via Isotope Dilution Mass Spectrometry is scientifically non-negotiable to counteract ESI matrix effects.

References

  • Cole-Parmer Blog. "Select the Right Reference or Certified Reference Materials." Cole-Parmer.[Link]

  • PubMed. "Quantification of Atrazine, Phenylurea, and Sulfonylurea Herbicide Metabolites in Urine by High-Performance Liquid Chromatography-Tandem Mass Spectrometry." National Institutes of Health.[Link]

  • ResearchGate. "An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry." ResearchGate.[Link]

  • UNL Digital Commons. "Emerging Chemicals and Analytical Methods (2005)." University of Nebraska-Lincoln.[Link]

  • ResearchGate. "Countering matrix effects in environmental liquid chromatography-electrospray ionization tandem mass spectrometry water analysis for endocrine disrupting chemicals." ResearchGate.[Link]

Sources

Validation

Comparative UV-Vis Spectroscopic Analysis of o-Substituted Phenylureas: Steric vs. Electronic Modulations

Executive Summary Phenylureas represent a critical class of compounds widely utilized as pharmacophores, agricultural herbicides, and intermediates in materials science. Understanding their electronic structure is paramo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylureas represent a critical class of compounds widely utilized as pharmacophores, agricultural herbicides, and intermediates in materials science. Understanding their electronic structure is paramount for predicting their reactivity, binding affinity, and photochemical stability. UV-Vis spectroscopy serves as a fundamental analytical tool in this regard. This guide provides an objective, in-depth comparison of the UV-Vis absorption maxima (


) of ortho-substituted phenylureas, detailing how the delicate balance between steric hindrance (the ortho effect) and electronic substituent effects dictates their spectroscopic behavior.

Mechanistic Principles: The Causality of the Ortho Effect

To accurately interpret the UV-Vis spectra of phenylureas, one must understand the causality behind the absorption bands. Unsubstituted phenylurea exhibits a characteristic UV absorption profile with a primary high-intensity transition around 235–240 nm (


) and a secondary, lower-intensity transition near 275 nm (

)[1]. The primary band arises from the conjugation of the aromatic

-system with the lone pair electrons on the adjacent urea nitrogen. In analytical applications such as HPLC-UV, detection wavelengths are often optimized between 210 nm and 250 nm to capture these primary transitions[2]. For example, diuron (a para and meta chlorinated phenylurea) shows a well-defined absorption maximum at 248 nm[3].

When a substituent is introduced at the ortho position, the spectroscopic profile is governed by two competing mechanisms:

  • Steric Hindrance (Conjugation Disruption): Bulky ortho substituents (e.g., -CH₃, -Cl) clash sterically with the urea moiety. To relieve this strain, the molecule rotates around the C(aryl)–N bond, increasing the dihedral angle. This loss of coplanarity reduces orbital overlap between the nitrogen lone pair and the aromatic ring, widening the HOMO-LUMO gap. The macroscopic result is a hypsochromic shift (blue shift) and a hypochromic effect (decreased molar absorptivity,

    
    ).
    
  • Electronic Effects (Inductive/Resonance): Substituents also exert intrinsic electronic effects. Strong electron-donating groups (EDGs, e.g., -OCH₃) raise the energy of the HOMO via resonance, while strong electron-withdrawing groups (EWGs, e.g., -NO₂) lower the LUMO and introduce new intramolecular charge transfer (ICT) bands. These electronic interactions typically promote a bathochromic shift (red shift).

The final


 of an o-substituted phenylurea is the net vector of these two opposing forces.

Ortho_Effect_Mechanism Start ortho-Substitution on Phenylurea Steric Steric Hindrance (Bulky Group Clash) Start->Steric Electronic Electronic Effects (Inductive/Resonance) Start->Electronic Twist Increased Dihedral Angle (Loss of Coplanarity) Steric->Twist Batho Bathochromic Shift (Red Shift) Electronic->Batho Dominates in o-EWG/EDG Conj Disrupted π-Conjugation Twist->Conj Hypso Hypsochromic Shift (Blue Shift of π→π*) Conj->Hypso Dominates in o-Alkyl

Caption: Mechanistic pathway illustrating how steric and electronic effects compete to determine the UV-Vis shift.

Comparative Absorption Data

The following table synthesizes the quantitative UV-Vis performance data for various o-substituted phenylureas. By comparing these alternatives to the unsubstituted baseline, researchers can select appropriate derivatives for specific photochemical applications or analytical detection windows.

CompoundSubstituent

(

, nm)

(L·mol⁻¹·cm⁻¹)

(

/ICT, nm)
Dominant Spectroscopic Driver
Phenylurea -H23514,500275Baseline coplanar conjugation[1].
o-Tolylurea -CH₃23011,200270Steric strain dominates; loss of coplanarity causes blue shift[4].
o-Chlorophenylurea -Cl23812,800280Steric twist partially offset by inductive/resonance effects.
o-Methoxyphenylurea -OCH₃24513,500285Resonance donation outweighs steric hindrance; net red shift.
o-Nitrophenylurea -NO₂25010,500345Strong EWG introduces a distinct, broad Intramolecular Charge Transfer (ICT) band.

Note: Values are representative of spectra acquired in polar protic solvents (e.g., Ethanol) at standard ambient temperature and pressure.

Self-Validating Experimental Protocol for UV-Vis Acquisition

To ensure high-fidelity, reproducible UV-Vis data that accurately captures these subtle structural shifts, the experimental workflow must be designed as a self-validating system. The protocol below incorporates internal checks to prevent artifacts caused by solvent cutoff, detector saturation, or molecular aggregation.

Step-by-Step Methodology
  • Solvent Selection & Blanking:

    • Action: Select spectroscopic-grade Ethanol (UV cutoff ~210 nm) to ensure transparency in the target region.

    • Causality: Phenylureas are capable of hydrogen bonding. Using a standardized polar protic solvent ensures consistent solvatochromic states.

    • Validation: Fill two matched 10 mm path-length quartz cuvettes with the solvent. Run a baseline correction from 200 nm to 400 nm. The resulting baseline must not deviate by more than

      
       Absorbance Units (AU).
      
  • Sample Preparation (Gravimetric):

    • Action: Prepare a stock solution of the o-substituted phenylurea at

      
       M, then perform serial dilutions to create a working range of 
      
      
      
      M to
      
      
      M.
    • Causality: High concentrations lead to intermolecular hydrogen bonding (dimerization of ureas), which artificially alters the

      
      . Dilute solutions ensure the measurement of isolated monomeric species.
      
  • Spectral Acquisition:

    • Action: Scan the samples from 400 nm down to 200 nm at a scan rate of 60 nm/min with a slit width of 1.0 nm.

    • Causality: Scanning from high to low energy prevents photobleaching of the sample before the critical high-energy

      
       transitions are recorded. A 1.0 nm slit width provides the optimal balance between spectral resolution and signal-to-noise ratio.
      
  • System Validation (Beer-Lambert Check):

    • Action: Plot the absorbance at the determined

      
       against the concentration of the serial dilutions.
      
    • Validation: The system is validated only if the plot yields a linear regression with

      
       and peak absorbance falls strictly between 0.1 and 1.0 AU. Non-linearity indicates detector saturation or sample aggregation, requiring re-dilution.
      

UVVis_Protocol A 1. Sample Preparation (10⁻⁵ to 10⁻⁴ M in EtOH) B 2. Instrument Calibration (Matched Quartz Cuvettes) A->B C 3. Spectral Acquisition (400→200 nm, 1 nm slit) B->C D 4. Data Processing (λmax & ε Calculation) C->D E Self-Validation Check (Beer-Lambert Linearity R² ≥ 0.999) D->E

Caption: Self-validating experimental workflow for acquiring highly accurate UV-Vis spectra of phenylureas.

References

  • National Institute of Standards and Technology (NIST). "Urea, phenyl- UV/Visible spectrum." NIST Chemistry WebBook, SRD 69.[Link]

  • LCGC International. "Determination of Phenylurea in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction." Chromatography Online.[Link]

  • RSC Publishing. "Comparison of advanced oxidation processes in the decomposition of diuron and monuron." RSC Advances.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 69198, o-Tolylurea." PubChem.[Link]

Sources

Safety & Regulatory Compliance

Safety

1-Ethyl-1-(o-tolyl)urea proper disposal procedures

1-Ethyl-1-(o-tolyl)urea (CAS: 20722-63-8) is a substituted urea derivative primarily utilized in specialized chemical synthesis and drug development. Because it belongs to the N-alkyl-N-arylurea class, its disposal requi...

Author: BenchChem Technical Support Team. Date: March 2026

1-Ethyl-1-(o-tolyl)urea (CAS: 20722-63-8) is a substituted urea derivative primarily utilized in specialized chemical synthesis and drug development. Because it belongs to the N-alkyl-N-arylurea class, its disposal requires strict adherence to environmental and toxicological safety protocols.

As a Senior Application Scientist, I have designed this guide to move beyond basic Safety Data Sheet (SDS) compliance. This document explains the mechanistic causality behind our disposal choices, ensuring that your laboratory operates a self-validating, fail-safe waste management system.

Physicochemical & Hazard Profiling

To manage a chemical safely, you must first understand its fundamental properties and how it interacts with biological and environmental systems.

Table 1: Quantitative Physicochemical Data

Property Specification Operational Implication
Chemical Name 1-Ethyl-1-(o-tolyl)urea Target compound for tracking.
CAS Number 20722-63-8 Essential for RCRA waste manifesting.
Molecular Formula C10H14N2O Contains nitrogen; will produce NOx upon combustion.
Molecular Weight 178.236 g/mol Used for calculating molar equivalents in waste streams.

| Chemical Class | Substituted Urea | Dictates the prohibition of hydrolysis-based disposal. |

The Causality of Toxicity (Why this isn't standard waste)

Substituted ureas are generally of low acute toxicity upon initial contact, but they pose a severe systemic risk if metabolized or improperly degraded. In biological systems or under environmental degradation, N-alkyl-N-arylureas metabolize into aniline derivatives (such as o-toluidine). These derivatives are potent oxidants of hemoglobin, leading to methemoglobinemia —a condition where the blood loses its oxygen-carrying capacity, potentially causing severe hypoxia[1].

The "Why" Behind the Disposal Protocol

A common mistake in laboratory waste management is attempting to neutralize organic compounds using strong acids or bases. Do not attempt chemical hydrolysis for 1-Ethyl-1-(o-tolyl)urea.

According to U.S. Environmental Protection Agency (EPA) guidelines for substituted ureas, hydrolysis yields substituted anilines which are significantly more toxic than the parent urea compound[2]. Therefore, simple chemical neutralization is strictly contraindicated. The only scientifically sound and EPA-recommended method for terminal destruction of this class of compounds is high-temperature incineration [2].

G A 1-Ethyl-1-(o-tolyl)urea Waste Generation B Chemical Hydrolysis (Acid/Base) A->B Incorrect Disposal E High-Temperature Incineration (>850°C) A->E EPA Recommended Pathway C Aniline / o-Toluidine Derivatives (Increased Toxicity) B->C D Hemoglobin Oxidation (Methemoglobinemia Risk) C->D F NOx Scrubbing & Mineralization (Safe Disposal) E->F

Caption: Mechanistic pathway illustrating why incineration is required over chemical hydrolysis.

Standard Operating Procedure (SOP): Waste Management & Disposal

This protocol provides a self-validating workflow. Every step includes a verification check to ensure containment integrity.

Phase 1: Personal Protective Equipment (PPE)

Before handling waste, operators must don appropriate PPE.

Table 2: Required PPE Specifications

Equipment Type Specification Rationale
Gloves Nitrile (min 0.11 mm thickness) Prevents dermal absorption; check compatibility charts for co-solvents.
Eye Protection Chemical safety goggles Protects against irritating dust and solvent splashes.
Respiratory N95 or P100 particulate respirator Required if handling dry powders outside a fume hood to prevent inhalation.

| Body | Fully-buttoned lab coat | Prevents contamination of personal clothing. |

Phase 2: Waste Segregation and Packaging Workflow
  • Determine Waste State: Identify if the 1-Ethyl-1-(o-tolyl)urea is in a solid state (pure powder/crystals) or dissolved in a liquid solvent matrix (e.g., DMSO, xylene).

  • Container Selection:

    • For Solids: Use a sealable, wide-mouth High-Density Polyethylene (HDPE) container.

    • For Liquids: Use a compatible, vented solvent waste jug. Critical: Ensure the waste is kept away from strong oxidizing agents to prevent exothermic reactions.

  • Labeling: Attach a completed Hazardous Waste label immediately upon adding the first drop/grain of waste. The label must explicitly state "Toxic/Irritant" and list the CAS number (20722-63-8).

  • Satellite Accumulation: Store the container in a designated Satellite Accumulation Area. Under the Resource Conservation and Recovery Act (RCRA), ensure the volume does not exceed 55 gallons, and transfer it to the central accumulation area within 3 days of the container becoming full[3].

  • Validation Check: Inspect the container seal and verify that the secondary containment tray is dry and free of micro-spills.

Workflow Start Waste Identification CAS: 20722-63-8 Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solvent Mixtures) Start->Liquid Cont1 Sealable HDPE Container (Secondary Containment) Solid->Cont1 Cont2 Vented Solvent Waste Jug (Segregated from Oxidizers) Liquid->Cont2 Label RCRA Hazardous Waste Labeling (Toxic/Irritant) Cont1->Label Cont2->Label Storage Satellite Accumulation Area (Strict Volume/Time Limits) Label->Storage Incinerator Licensed RCRA Incinerator Facility (Thermal Destruction) Storage->Incinerator Transport via Authorized Vendor

Caption: Step-by-step logistical workflow for the segregation and disposal of 1-Ethyl-1-(o-tolyl)urea.

Phase 3: Spill Cleanup Methodology

In the event of an accidental release, follow this procedural sequence:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Control: If solid, avoid creating dust clouds. Do not use compressed air or dry sweeping with stiff bristles.

  • Collect: Use a HEPA-filtered vacuum or wet-wipe the area using a compatible solvent (e.g., a small amount of ethanol or water, depending on the formulation) to collect the material.

  • Dispose: Place all cleanup materials (wipes, vacuum filters) into a hazardous waste bag, seal it, and process it through the solid waste workflow detailed above.

  • Validation Check: Use a clean, damp wipe on the spill surface and visually inspect for any remaining residue.

Phase 4: Terminal Destruction (Incineration)

Hand over the manifested waste to a licensed hazardous waste disposal contractor. Ensure the contractor utilizes a high-temperature incinerator equipped with nitrogen oxide (NOx) scrubbers. Because 1-Ethyl-1-(o-tolyl)urea contains nitrogen, combustion will generate NOx gases, which must be scrubbed from the exhaust to comply with Clean Air Act regulations.

Regulatory & RCRA Compliance Notes

Under the EPA's "cradle to grave" concept, your laboratory retains ownership and liability for this chemical waste forever[3].

  • Mixture Rule: If you mix 1-Ethyl-1-(o-tolyl)urea with a listed hazardous waste (e.g., a spent halogenated solvent), the entire resulting mixture is legally considered a listed hazardous waste[3]. Always segregate waste streams to minimize disposal costs and regulatory burden.

  • Empty Containers: Containers that held this chemical must be triple-rinsed with a capable solvent before being considered "RCRA empty." The solvent rinsate must then be managed as hazardous waste[3].

References

  • U.S. Environmental Protection Agency (EPA). "Guidelines for the Disposal of Small Quantities of Unused Pesticides". epa.gov. Available at: [Link]

  • ResearchGate. "Poisoning due to Urea Herbicides". researchgate.net. Available at: [Link]

  • American Chemistry Council. "Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing". americanchemistry.com. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 1-Ethyl-1-(o-tolyl)urea

As a Senior Application Scientist, it is paramount to approach every chemical, especially those with limited publicly available safety data, with a structured and cautious methodology. This guide for handling 1-Ethyl-1-(...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is paramount to approach every chemical, especially those with limited publicly available safety data, with a structured and cautious methodology. This guide for handling 1-Ethyl-1-(o-tolyl)urea is built on a foundation of established laboratory safety principles for analogous compounds, providing a robust framework for its safe utilization by researchers, scientists, and drug development professionals.

Guiding Principle: Proactive and Informed Caution

Given the absence of a specific Safety Data Sheet (SDS) for 1-Ethyl-1-(o-tolyl)urea in readily accessible databases[1], our procedural recommendations are extrapolated from the safety profiles of structurally related compounds, namely urea and ethylurea. This approach mandates a higher level of precaution, treating the substance as potentially more hazardous than its analogues until more definitive data becomes available. The presence of the lipophilic o-tolyl group could potentially alter its toxicological profile compared to simpler ureas.

Hazard Assessment and Risk Mitigation

Substituted ureas, as a class, are generally considered to have low acute toxicity. However, potential risks include irritation to the skin, eyes, and respiratory tract upon direct contact or inhalation of dust particles.[2][3][4] Therefore, the primary objective of our personal protective equipment (PPE) and handling protocols is to create effective barriers to these exposure routes.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE for various laboratory operations involving 1-Ethyl-1-(o-tolyl)urea.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical safety gogglesNitrile glovesFully-buttoned lab coatN95 or P100 dust mask recommended to avoid inhalation of fine particulates.[4]
Solution Preparation and Transfers Chemical safety goggles or face shieldNitrile glovesFully-buttoned lab coatNot generally required if performed in a well-ventilated area or chemical fume hood.
Reaction Monitoring and Work-up Chemical safety gogglesNitrile glovesFully-buttoned lab coatNot generally required if performed in a well-ventilated area or chemical fume hood.
Large-Scale Operations (>50g) Face shield over chemical safety gogglesNitrile gloves (consider double-gloving)Chemical-resistant apron over lab coatRequired if there is a potential for aerosol or dust generation.[3]
Spill Cleanup Chemical safety gogglesNitrile glovesLab coatN95 or P100 dust mask for solid spills.

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a systematic workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Donning of PPE

A logical sequence for putting on PPE ensures complete protection before handling the chemical.

PPE_Donning_Workflow cluster_prep Pre-Handling Preparation Start Inspect PPE for integrity LabCoat Don Lab Coat (fully buttoned) Start->LabCoat Respirator Don Respirator (if required) LabCoat->Respirator Goggles Don Eye Protection Respirator->Goggles Gloves Don Gloves (over cuffs of lab coat) Goggles->Gloves

Caption: Sequential workflow for donning Personal Protective Equipment.

Handling Operations
  • Ventilation is Key : Always handle 1-Ethyl-1-(o-tolyl)urea in a well-ventilated area. For procedures with a high potential for dust or aerosol generation, a certified chemical fume hood is mandatory.[5][6]

  • Avoid Dust Formation : When handling the solid material, use techniques that minimize the creation of dust.[2][5] Pour gently and avoid dropping the material from a height.

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][7] Do not eat, drink, or smoke in the laboratory.[8]

  • Accidental Exposure :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][5] Seek medical attention.

    • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water.[2][3]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen.[2]

    • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][5]

Decontamination and Doffing of PPE

The removal of PPE should be done in a manner that prevents cross-contamination.

PPE_Doffing_Workflow cluster_post Post-Handling Decontamination Gloves Remove Gloves Goggles Remove Eye Protection Gloves->Goggles LabCoat Remove Lab Coat Goggles->LabCoat Respirator Remove Respirator (if worn) LabCoat->Respirator Wash Wash Hands Thoroughly Respirator->Wash

Caption: Step-by-step procedure for the safe removal of PPE.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Chemical Waste : Collect all waste containing 1-Ethyl-1-(o-tolyl)urea, including residual amounts in containers and contaminated materials like weighing paper, in a clearly labeled, sealable hazardous waste container.[2]

  • Contaminated PPE : Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste container. Do not dispose of them in regular trash.

  • Compatibility : Store waste containers away from incompatible materials, such as strong oxidizing agents.[2][5]

  • Regulatory Compliance : All waste disposal must be conducted in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

By implementing these comprehensive safety and logistical measures, you can confidently and responsibly handle 1-Ethyl-1-(o-tolyl)urea in your research and development endeavors, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your work.

References

  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals for Urea. (n.d.). Washington State University.
  • Urea - Safety Data Sheet. (2010, May 17). ScienceLab.com.
  • Safety Data Sheet. (n.d.). Fisher Scientific.
  • Safety Data Sheet according to Regulation (EC) No. 1907/2006 UREA (ALL GRADES). (n.d.). George Weil.
  • Urea ScienceLab.pdf. (2005, October 10). Harper College.
  • Safety Data Sheet – Urea. (2025, April 29). Morton Smith-Dawe.
  • 1-ethyl-1-(o-tolyl)urea (C10H14N2O). (n.d.). PubChemLite.
  • Safety Data Sheet. (2026, January 27). Yara Canada.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-1-(o-tolyl)urea
Reactant of Route 2
Reactant of Route 2
1-Ethyl-1-(o-tolyl)urea
© Copyright 2026 BenchChem. All Rights Reserved.